molecular formula C40H74O18 B15567035 Bis-Propargyl-PEG18

Bis-Propargyl-PEG18

Katalognummer: B15567035
Molekulargewicht: 843.0 g/mol
InChI-Schlüssel: HFYDCCREWNLTDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-Propargyl-PEG18 is a useful research compound. Its molecular formula is C40H74O18 and its molecular weight is 843.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYDCCREWNLTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-Propargyl-PEG18: A Homobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-Propargyl-PEG18 is a high-purity, homobifunctional crosslinking reagent widely utilized in biomedical research and drug development. It consists of a central polyethylene (B3416737) glycol (PEG) chain with 18 ethylene (B1197577) glycol units, terminated at both ends by chemically reactive propargyl groups.[1][2] This structure allows for the covalent linkage of two azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] The PEG spacer is hydrophilic, enhancing the solubility of the crosslinker and the resulting conjugate in aqueous environments, which is highly advantageous for biological applications.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of key reaction workflows. It is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, proteomics, drug delivery, and materials science.

Physicochemical and Technical Data

The properties of this compound are summarized in the table below, compiled from various supplier data sheets. These values are typical and may vary slightly between batches and manufacturers.

PropertyDataCitations
Chemical Name 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55-octadecaoxaoctapentaconta-1,57-diyne[2]
Synonyms Alkyne-PEG18-Alkyne[3]
Molecular Formula C40H74O18 (Note: some sources cite C42H78O19, likely a difference in PEG unit counting)[1][2][4]
Molecular Weight ~843.01 g/mol (may vary slightly, e.g., 887.06 g/mol )[2][3][4]
CAS Number 124238-56-8[1]
Appearance White solid or solid-liquid mixture[3]
Purity ≥95% - >98%[1]
Solubility Water, DMSO, DMF, DCM[5]
Storage Conditions Long-term: -20°C, tightly sealed. Short-term: Can be shipped at ambient temperature.[1][4]
Handling Allow the product to equilibrate to room temperature for at least 1 hour before opening. Prepare solutions on the day of use. For stock solutions, store in aliquots at -20°C for up to one month.[4]
Safety Not classified as hazardous under GHS. Standard laboratory precautions should be taken: wear gloves, eye protection, and avoid inhalation or ingestion.[6][7]
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound lies in its ability to act as a linker in CuAAC reactions. The terminal alkyne (propargyl) groups react with azide-functionalized molecules in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly efficient, specific, and biocompatible, making it ideal for creating complex biomolecular architectures.

Below is a diagram illustrating the fundamental crosslinking reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Azide1 Molecule A (with Azide (B81097) group, R1-N3) Product Crosslinked Conjugate (R1-Triazole-PEG-Triazole-R2) Azide1->Product Linker This compound (HC≡C-PEG-C≡CH) Linker->Product Azide2 Molecule B (with Azide group, R2-N3) Azide2->Product Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Product catalyzes

Caption: General workflow of a CuAAC reaction using this compound.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound. These are representative protocols derived from established methods for similar PEG linkers and should be optimized for specific experimental systems.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the crosslinking of two distinct proteins ('Protein A' and 'Protein B') that have been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized Protein A

  • Azide-functionalized Protein B

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 250 mM stock solution of THPTA in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 50 mM CuSO4 and 25 µL of 250 mM THPTA). This forms the Cu(I)-THPTA catalyst complex.

  • Crosslinking Reaction:

    • In a reaction tube, combine the azide-functionalized Protein A and Protein B in PBS buffer to a final concentration of 1-10 mg/mL each.

    • Add the this compound stock solution to the protein mixture. A 10- to 20-fold molar excess of the crosslinker over the total protein is a typical starting point.

    • Add the catalyst premix to the reaction mixture to a final concentration of 1 mM Cu(I).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Remove excess crosslinker and reagents, and purify the crosslinked protein conjugate using a desalting column or size-exclusion chromatography (SEC).

  • Analysis:

    • Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.

    • Further characterization can be performed using mass spectrometry to confirm the identity of the conjugate.

Protein_Crosslinking_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis A1 Prepare Azide-Modified Proteins A & B B1 Combine Proteins, Linker, and Buffer A1->B1 A2 Prepare Reagent Stocks: - this compound - CuSO4 / THPTA - Sodium Ascorbate B2 Add Cu(I)-THPTA Catalyst A2->B2 B1->B2 B3 Initiate with Sodium Ascorbate B2->B3 B4 Incubate at RT (1-4 hours) B3->B4 C1 Quench Reaction (optional, e.g., EDTA) B4->C1 C2 Purify Conjugate (SEC / Desalting) C1->C2 C3 Analyze by SDS-PAGE & Mass Spectrometry C2->C3

Caption: Workflow for protein-protein crosslinking.

Protocol 2: Hydrogel Formation

This protocol outlines the formation of a PEG hydrogel by crosslinking a multi-arm PEG-azide with this compound.[8]

Materials:

  • 4-arm or 8-arm PEG-Azide

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Deionized water or PBS (pH 7.4)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the multi-arm PEG-Azide in deionized water or PBS. The concentration will determine the final properties of the hydrogel (e.g., 10% w/v).

    • Prepare a stock solution of this compound in the same solvent. The molar ratio of azide to alkyne groups should be 1:1 for optimal crosslinking.

  • Catalyst and Initiator Preparation:

    • Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

  • Gel Formation:

    • In a suitable mold or vessel, combine the PEG-Azide and this compound solutions and mix thoroughly.

    • Add the CuSO4 solution to the polymer mixture to a final concentration of approximately 1-5 mM.

    • Initiate gelation by adding the sodium ascorbate solution to a final concentration of 5-25 mM.

    • Mix the solution quickly and thoroughly before gelation occurs. Gelation time can range from seconds to minutes depending on the concentrations and temperature.

    • Allow the hydrogel to cure for several hours to ensure complete reaction.

  • Washing and Characterization:

    • After curing, the hydrogel can be washed extensively with deionized water or PBS to remove unreacted precursors and the copper catalyst.

    • The physical properties of the hydrogel, such as swelling ratio, stiffness, and degradation, can then be characterized.

Hydrogel_Formation cluster_components 1. Components cluster_process 2. Process cluster_result 3. Result P1 Multi-arm PEG-Azide Solution M1 Mix Polymer Precursors P1->M1 P2 This compound Solution P2->M1 P3 CuSO4 & Sodium Ascorbate (Catalyst System) M2 Add Catalyst System & Mix Rapidly P3->M2 M1->M2 M3 Gelation Occurs M2->M3 M4 Cure & Wash Gel M3->M4 R1 Crosslinked PEG Hydrogel M4->R1

Caption: Logical flow for PEG hydrogel synthesis via click chemistry.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) Intermediate

This protocol describes a two-step process to link two azide-modified drug molecules to an antibody via this compound. This creates a bivalent ADC intermediate.

Materials:

  • Antibody (pre-functionalized with an azide group at a specific site)

  • Azide-functionalized cytotoxic drug

  • This compound

  • Copper-free click chemistry reagents (e.g., DBCO-PEG-Maleimide for a different approach, or standard CuAAC as described below)

  • Standard CuAAC reagents (CuSO4, Sodium Ascorbate, ligand)

  • Purification systems (e.g., SEC, TFF)

Procedure:

Step 1: Linking the First Drug Molecule to the Crosslinker

  • Reaction Setup:

    • Dissolve a molar excess of this compound and one equivalent of the azide-functionalized drug in a suitable solvent (e.g., DMSO/water mixture).

    • Add the Cu(I) catalyst system as described in Protocol 1.

    • Allow the reaction to proceed for 1-2 hours at room temperature. This reaction creates a mono-alkyne, mono-drug-PEG18 intermediate.

  • Purification:

    • Purify the resulting Drug-Triazole-PEG18-Propargyl intermediate using reverse-phase HPLC to remove unreacted this compound and drug.

Step 2: Conjugation to the Antibody

  • Reaction Setup:

    • Combine the purified Drug-Triazole-PEG18-Propargyl intermediate with the azide-functionalized antibody in PBS buffer (pH 7.4). A 5- to 10-fold molar excess of the intermediate is recommended.

    • Add the Cu(I) catalyst system. Note: For sensitive biomolecules like antibodies, copper-free click chemistry (e.g., SPAAC) is often preferred to avoid potential denaturation. If using CuAAC, a protective ligand like THPTA is crucial.

    • Incubate at room temperature or 4°C for 4-16 hours.

  • Purification and Characterization:

    • Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess reagents.

    • Characterize the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm the final conjugate structure.

ADC_Synthesis_Workflow cluster_step1 Step 1: Create Drug-Linker Intermediate cluster_step2 Step 2: Conjugate to Antibody cluster_analysis 3. Characterization S1_React React this compound with Azide-Drug (1 eq.) via CuAAC S1_Purify Purify Intermediate via HPLC S1_React->S1_Purify S1_Result Intermediate: Drug-PEG-Alkyne S1_Purify->S1_Result S2_React React Intermediate with Azide-Antibody via CuAAC S1_Result->S2_React S2_Purify Purify ADC via SEC/TFF S2_React->S2_Purify S2_Result Final ADC: Drug-PEG-Antibody S2_Purify->S2_Result Ana Analyze DAR by HIC & Confirm by MS S2_Result->Ana

Caption: Workflow for the synthesis of an ADC intermediate.

This compound is a versatile and powerful tool for researchers in the life sciences. Its defined length, hydrophilicity, and bifunctional nature make it an ideal linker for a wide range of applications, from constructing complex protein architectures and advanced drug delivery systems to synthesizing novel biomaterials like hydrogels. The reliability of the copper-catalyzed azide-alkyne cycloaddition reaction ensures high efficiency and specificity in conjugation, enabling the creation of well-defined and reproducible products. By following the protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific objectives.

References

Bis-Propargyl-PEG18: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug delivery systems. This polyethylene (B3416737) glycol (PEG) derivative is equipped with a propargyl group at each end of its 18-unit PEG chain, enabling the covalent linkage of molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool for researchers in drug development, diagnostics, and various scientific disciplines. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of this compound.

Core Chemical Properties

This compound is a well-defined molecule with consistent chemical properties. The presence of terminal alkyne groups allows for highly efficient and specific conjugation to azide-modified molecules. The long, flexible PEG chain imparts favorable pharmacokinetic properties to bioconjugates, such as increased stability, reduced immunogenicity, and improved solubility.

PropertyValueReference
Molecular Formula C40H74O18[1]
Molecular Weight ~843.01 g/mol [1][2]
Appearance White to off-white solid or viscous oil
Purity ≥95%[2]
Solubility Soluble in water, DMSO, DMF, and dichloromethane (B109758) (DCM)[1]
Storage Conditions Long-term storage at -20°C, short-term at room temperature[1]

Experimental Protocols

The primary application of this compound is in click chemistry. The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Researchers should note that optimization of reaction conditions, such as reactant concentrations, temperature, and reaction time, may be necessary for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio in your chosen reaction buffer (e.g., PBS).

    • Add the THPTA or TBTA ligand solution to the reaction mixture.

    • Add the copper(II) sulfate solution to the mixture.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture.

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific reactants. The reaction should be protected from light.[3]

  • Purification:

    • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove excess reagents and byproducts.

Visualizing Experimental Workflows and Applications

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound to link two different molecules (Molecule A and Molecule B), where Molecule A contains an azide (B81097) group and Molecule B is to be modified to contain an azide group for subsequent conjugation.

G cluster_0 Step 1: Preparation cluster_1 Step 2: First Click Reaction cluster_2 Step 3: Modification of Molecule B cluster_3 Step 4: Second Click Reaction & Purification A Azide-Modified Molecule A Reaction1 CuAAC Reaction: A + Linker A->Reaction1 B Molecule B Modification Introduce Azide Group onto Molecule B B->Modification Linker This compound Linker->Reaction1 Intermediate A-PEG18-Propargyl Reaction1->Intermediate Reaction2 CuAAC Reaction: Intermediate + B_azide Intermediate->Reaction2 B_azide Azide-Modified Molecule B Modification->B_azide B_azide->Reaction2 Final_Product A-PEG18-B Conjugate Reaction2->Final_Product Purification Purification (SEC/HPLC) Final_Product->Purification

A typical bioconjugation workflow using this compound.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is frequently employed as a linker in the development of ADCs. In this application, it connects a cytotoxic drug to a monoclonal antibody, which then targets specific cancer cells. The PEG linker enhances the ADC's solubility and stability.

ADC_MoA cluster_0 ADC Construction cluster_1 Targeting and Internalization cluster_2 Drug Release and Action Antibody Antibody (with Azide) Linker This compound Antibody->Linker Click Rxn Drug Cytotoxic Drug (with Azide) Drug->Linker Click Rxn ADC Antibody-Drug Conjugate (ADC) Linker->ADC Binding Binding to Antigen ADC->Binding TumorCell Tumor Cell (with Target Antigen) TumorCell->Binding Internalization Internalization Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome ReleasedDrug Released Drug Endosome->ReleasedDrug Linker Cleavage Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis

The role of this compound in an ADC's mechanism of action.

Conclusion

This compound is a versatile and powerful tool for researchers and professionals in the fields of drug development, bioconjugation, and materials science. Its well-defined chemical properties, coupled with the efficiency and specificity of click chemistry, enable the creation of complex and functional biomolecular constructs. The hydrophilic PEG spacer provides significant advantages in terms of solubility, stability, and biocompatibility, making it an ideal choice for a wide range of applications, from targeted drug delivery to advanced diagnostic imaging agents. As research continues to push the boundaries of biotechnology, the utility of linkers like this compound will undoubtedly continue to expand.

References

Bis-Propargyl-PEG18 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Bis-Propargyl-PEG18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a homobifunctional crosslinker utilized extensively in the fields of bioconjugation, drug delivery, and materials science. Its utility is derived from the two terminal propargyl groups, which are functionalized alkynes, separated by a hydrophilic 18-unit polyethylene (B3416737) glycol (PEG) spacer. The core mechanism of action for this compound is its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the covalent ligation of two azide-functionalized molecules or surfaces with high efficiency and specificity under mild, aqueous conditions. This guide provides a detailed examination of this mechanism, its applications, and general experimental considerations.

Introduction to this compound

This compound is a chemical reagent characterized by a central, hydrophilic PEG chain of 18 ethylene (B1197577) glycol units, capped at both ends by propargyl groups (a terminal alkyne).[1][2] This structure confers two key properties:

  • Hydrophilicity : The PEG spacer significantly increases the solubility of the linker and any conjugated molecules in aqueous media, which is highly advantageous for biological applications.[2][3]

  • Homobifunctional Reactivity : The presence of two identical propargyl groups allows it to act as a crosslinker, connecting two molecules that have been modified to contain azide (B81097) groups.[4][5]

Its primary role is in bioconjugation, where it is used to link proteins, peptides, nucleic acids, or small molecule drugs to other molecules or surfaces.[6][7]

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The functionality of the propargyl groups on this compound is realized through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition.[8] Unlike the thermal version, which requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed reaction proceeds rapidly at room temperature and produces exclusively the 1,4-disubstituted triazole product.[8][9]

The catalytic cycle involves several key steps:

  • Formation of Copper(I) Acetylide : A copper(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne of the propargyl group. This interaction acidifies the terminal proton, facilitating its removal and forming a highly reactive copper-acetylide intermediate.[9][10]

  • Coordination and Cycloaddition : The azide-containing molecule then coordinates to the copper center. A [3+2] cycloaddition occurs between the activated azide and the copper acetylide, forming a six-membered copper-containing heterocyclic intermediate (a metallacycle).[][12]

  • Rearrangement and Protonation : This metallacycle rearranges to form a more stable copper-triazolide intermediate.[] Subsequent protonation cleaves the copper-carbon bond, releasing the stable 1,4-disubstituted triazole product.

  • Catalyst Regeneration : The release of the product regenerates the copper(I) catalyst, allowing it to participate in another cycle.

This reaction is prized for its bio-orthogonality, meaning it does not interfere with or cross-react with most functional groups found in biological systems. It is robust and can be performed in a wide range of solvents, including water, and across a pH range of 4 to 12.[8]

CuAAC_Mechanism Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Acetylide Copper-Acetylide Intermediate CuI->Acetylide + R1-C≡CH Coordination Azide Coordination Complex Acetylide->Coordination + R2-N3 Metallacycle Six-Membered Cu-Metallacycle Coordination->Metallacycle Cycloaddition Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Rearrangement Triazolide->CuI + H+ (Releases Product) Product 1,4-Triazole Product Triazolide->Product Product Formation Alkyne Propargyl Group (R1-C≡CH) Alkyne->Acetylide Azide Azide Molecule (R2-N3) Azide->Coordination

Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Role as a Homobifunctional Crosslinker

The "Bis-" prefix in this compound indicates that it possesses two identical reactive groups. This structure allows it to function as a homobifunctional crosslinker, simultaneously connecting two separate azide-modified molecules.[3] This is particularly useful for applications such as:

  • Generating Dimers : Creating homodimers or heterodimers of proteins or other biomolecules.

  • Surface Functionalization : Tethering azide-modified biomolecules to an azide-modified surface.

  • Hydrogel Formation : Crosslinking azide-functionalized polymer chains to form hydrogels.

  • PROTAC Synthesis : Acting as a linker to connect the two distinct ligands in a Proteolysis Targeting Chimera (PROTAC).[13]

The process involves two sequential or simultaneous CuAAC reactions, one at each end of the PEG linker, to form two stable triazole linkages.

Crosslinking_Diagram Figure 2: this compound as a homobifunctional crosslinker. MoleculeA Molecule A (with Azide group, N3) Intermediate Intermediate Complex (Molecule A linked to one end) MoleculeA->Intermediate CuAAC Reaction 1 Linker This compound (HC≡C-PEG-C≡CH) MoleculeB Molecule B (with Azide group, N3) Product Crosslinked Conjugate (Molecule A - Triazole - PEG - Triazole - Molecule B) MoleculeB->Product Intermediate->Product CuAAC Reaction 2

Figure 2: this compound as a homobifunctional crosslinker.

Quantitative Data

Specific reaction kinetics for this compound are highly dependent on the reaction conditions (e.g., catalyst, ligand, solvent, temperature) and the steric and electronic properties of the azide-containing substrates. However, the CuAAC reaction, in general, exhibits a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[8] For specific applications, kinetic data would need to be determined empirically.

ParameterGeneral Value/RangeCitation
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][]
Regioselectivity Exclusively 1,4-disubstituted triazole[8][9]
Rate Acceleration 10⁷ - 10⁸ over uncatalyzed reaction[8]
Effective pH Range 4 - 12[8]
Typical Solvents Aqueous buffers, DMSO, DMF, alcohols[8]

Table 1: General Quantitative and Qualitative Parameters for the CuAAC Reaction.

General Experimental Protocol Considerations

While a specific protocol must be optimized for the molecules being conjugated, a general workflow for using this compound as a crosslinker can be outlined. This protocol assumes the goal is to link "Molecule A-N₃" to "Molecule B-N₃".

Materials:

  • Azide-functionalized Molecule A (Molecule A-N₃)

  • Azide-functionalized Molecule B (Molecule B-N₃)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Buffer (e.g., PBS, Phosphate Buffer)

  • Solvent for dissolving reagents (e.g., DMSO, DMF)

Methodology:

  • Reagent Preparation : Prepare stock solutions of all reactants. Dissolve this compound and azide-functionalized molecules in an appropriate buffer or co-solvent system. Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • Reaction Setup : In a reaction vessel, combine Molecule A-N₃, Molecule B-N₃, and this compound in the desired stoichiometric ratio. The ratio will determine the distribution of products (A-linker-A, B-linker-B, and A-linker-B).

  • Initiation : Initiate the reaction by adding the catalyst components. First, add the CuSO₄ solution, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) state.

  • Incubation : Allow the reaction to proceed at room temperature or 37°C with gentle agitation. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.

  • Quenching (Optional) : The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Purification : The final conjugated product must be purified from unreacted starting materials, excess linker, and catalyst components. The purification method will depend on the properties of the product (e.g., size exclusion chromatography, affinity chromatography, dialysis, HPLC).

  • Analysis : Confirm the formation of the desired conjugate using techniques such as SDS-PAGE (for proteins), mass spectrometry, or HPLC.

Workflow_Diagram Figure 3: General experimental workflow for bioconjugation using this compound. Prep 1. Reagent Preparation (Stocks of Azides, Linker, CuSO4, Ascorbate) Mix 2. Mix Reactants (Azide-Molecules + Linker in Buffer) Prep->Mix Initiate 3. Initiate Reaction (Add CuSO4 then Ascorbate) Mix->Initiate Incubate 4. Incubation (RT or 37°C, 1-24h) Initiate->Incubate Purify 5. Purification (e.g., Chromatography, Dialysis) Incubate->Purify Analyze 6. Analysis (e.g., MS, SDS-PAGE, HPLC) Purify->Analyze Final Final Conjugate Analyze->Final

Figure 3: General experimental workflow for bioconjugation using this compound.

Conclusion

The mechanism of action of this compound is fundamentally rooted in the principles of copper-catalyzed click chemistry. By leveraging the highly efficient and specific CuAAC reaction, this homobifunctional linker provides a robust and versatile tool for covalently connecting azide-modified molecules. Its hydrophilic PEG spacer enhances its utility in biological and aqueous environments, making it an invaluable reagent for researchers in drug development, diagnostics, and advanced materials. Understanding this core mechanism is crucial for designing and troubleshooting experiments aimed at creating novel molecular conjugates.

References

An In-Depth Technical Guide to Bis-Propargyl-PEG18 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug development. Its structure features a central hydrophilic polyethylene (B3416737) glycol (PEG) chain of 18 ethylene (B1197577) glycol units, flanked by two terminal propargyl groups.[1][2][3] This unique architecture allows for the facile and efficient linkage of two molecular entities through the highly reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][4] The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate, making it particularly well-suited for applications in the development of complex biomolecules such as antibody-drug conjugates (ADCs).[2][5]

This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and a workflow for its application in ADC development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in experimental settings. The following table summarizes key quantitative data for this crosslinker.

PropertyValueReference(s)
Molecular Weight 843.01 g/mol [6][7]
Purity Typically ≥95%[8]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C for long-term stability[9]

Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The utility of this compound lies in the reactivity of its terminal alkyne (propargyl) groups. These groups readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the alkyne-containing linker and an azide-functionalized molecule.[2][4] The reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.[4]

A general representation of the CuAAC reaction is depicted below:

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation reaction. Optimization of reaction conditions, including stoichiometry, concentration, and reaction time, may be necessary for specific applications.

Materials and Reagents
  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol for a Typical Bioconjugation Reaction
  • Preparation of Stock Solutions:

    • Dissolve this compound in a compatible organic solvent like DMSO to a final concentration of 10-50 mM.

    • Dissolve the azide-functionalized molecule in an appropriate buffer (e.g., PBS) to the desired concentration.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (20 mM in water)

      • Sodium ascorbate (100 mM in water)

      • THPTA ligand (50 mM in water)

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule and a molar excess of this compound. The exact stoichiometry will need to be optimized for the specific application.

    • Add the THPTA ligand to the copper(II) sulfate solution in a 5:1 molar ratio to pre-complex the copper. This helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[10]

    • Add the copper/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in the range of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification of the Conjugate:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts. Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller unreacted linkers and reagents.

      • Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecules from protein conjugates.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of smaller bioconjugates and for analytical assessment of purity.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable linker for the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody (mAb) that targets cancer cells.[5][11] The hydrophilic PEG chain can improve the pharmacokinetic properties of the ADC.

The general workflow for synthesizing an ADC using this compound is outlined below. This workflow assumes the use of an azide-modified antibody and a propargyl-functionalized drug, or vice versa.

ADC_Workflow start Start: Azide-Modified Antibody & Propargyl-Drug reagent_prep Reagent Preparation: - this compound - Copper(II) Sulfate - Sodium Ascorbate - THPTA Ligand start->reagent_prep conjugation CuAAC Conjugation Reaction reagent_prep->conjugation purification Purification of ADC (e.g., Size-Exclusion Chromatography) conjugation->purification characterization Characterization of ADC - Drug-to-Antibody Ratio (DAR) - Purity (SDS-PAGE, HPLC) - Binding Affinity (ELISA) - In Vitro Cytotoxicity purification->characterization end End: Purified & Characterized ADC characterization->end

Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using this compound.

This workflow highlights the key stages in the development of an ADC using a click chemistry approach with this compound. Each step requires careful optimization and characterization to ensure the production of a safe and effective therapeutic.

Conclusion

This compound is a versatile and powerful tool for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, coupled with the efficiency and specificity of the CuAAC reaction, enables the creation of complex biomolecular architectures with enhanced properties. The detailed protocols and workflow provided in this guide offer a starting point for the successful implementation of this compound in a variety of research and development applications, from fundamental biological studies to the design of next-generation therapeutics like ADCs.

References

Bis-Propargyl-PEG18 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Propargyl-PEG18, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug development. Its principal application lies in the construction of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs), through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Core Molecular Data

This compound is characterized by a polyethylene (B3416737) glycol (PEG) core of 18 ethylene (B1197577) glycol units, flanked by two propargyl functional groups. This structure imparts aqueous solubility and a defined spacer length, which are critical for the biological performance of the resulting conjugates. While there is a general consensus on the molecular weight and formula, a discrepancy has been noted in the information provided by some suppliers. The predominantly reported data is presented below.

ParameterValueCitation(s)
Molecular Weight 843.00 g/mol (also cited as 843.01)[1][2][3][4][5]
Molecular Formula C40H74O18[1][2][5]
Alternate M.W. 887.06 g/mol
Alternate Formula C42H78O19
Appearance White Solid
Functional Groups Propargyl (Alkyne)[4]

Application in Bioconjugation: A Focus on Antibody-Drug Conjugates

The primary utility of this compound is as a linker in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. Its homobifunctional nature, with two terminal alkyne groups, allows for the simultaneous or sequential conjugation of molecules possessing azide (B81097) functionalities. This is particularly relevant in the synthesis of ADCs, where a cytotoxic drug (payload) and a targeting antibody are linked together.[6][7] The PEG spacer enhances the solubility and stability of the final conjugate in biological media.[8]

Experimental Workflow: Construction of an Antibody-Drug Conjugate

The following diagram illustrates a representative workflow for the synthesis of an ADC using this compound as a linker. This process involves the functionalization of the payload and the antibody with complementary reactive groups (azide in this case), followed by the click chemistry reaction.

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_linker Linker cluster_antibody Antibody Functionalization cluster_conjugation Click Chemistry Conjugation (CuAAC) Payload Cytotoxic Payload Azido_Payload Azide-Modified Payload Payload->Azido_Payload Introduce Azide Group Intermediate Payload-Linker Intermediate Azido_Payload->Intermediate React with one propargyl group Linker This compound Linker->Intermediate Antibody Monoclonal Antibody (mAb) Azido_Antibody Azide-Modified Antibody Antibody->Azido_Antibody Introduce Azide Group ADC Antibody-Drug Conjugate (ADC) Azido_Antibody->ADC Intermediate->ADC React with Azide- Modified Antibody

A representative workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Methodologies for Key Experiments

While specific, detailed protocols for this compound are often proprietary or application-dependent, a general methodology for its use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for bioconjugation is outlined below.

General Protocol for CuAAC using this compound

This protocol describes the conjugation of an azide-modified protein (e.g., an antibody) to an azide-modified small molecule payload, using this compound as the linker. This is a two-step process.

Step 1: Formation of the Payload-Linker Intermediate

  • Reagent Preparation :

    • Dissolve the azide-modified payload and a molar excess of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.

    • Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) catalyst and improve reaction efficiency.

  • Reaction :

    • In a reaction vessel, combine the dissolved azide-modified payload and this compound.

    • Add the copper-chelating ligand.

    • Initiate the reaction by adding the copper(I) catalyst.

    • Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours.

  • Purification :

    • Purify the resulting payload-linker intermediate using an appropriate chromatographic method, such as reversed-phase HPLC, to remove unreacted payload, excess linker, and catalyst.

Step 2: Conjugation to the Azide-Modified Antibody

  • Reagent Preparation :

    • Prepare the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Dissolve the purified payload-linker intermediate in a buffer-miscible solvent like DMSO.

    • Prepare fresh catalyst and ligand solutions as in Step 1.

  • Reaction :

    • To the azide-modified antibody solution, add the dissolved payload-linker intermediate.

    • Add the copper-chelating ligand.

    • Initiate the conjugation by adding the copper(I) catalyst.

    • Incubate the reaction at room temperature or 37°C for 2-12 hours.

  • Purification and Characterization :

    • Remove unreacted payload-linker and catalyst by methods such as size-exclusion chromatography or dialysis.

    • Characterize the final Antibody-Drug Conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Note: This is a generalized protocol. Optimization of reaction conditions, including reagent concentrations, temperature, and reaction time, is crucial for achieving high conjugation efficiency and a desirable drug-to-antibody ratio. The use of automated platforms can facilitate high-throughput screening and optimization of bioconjugation workflows.

References

Bis-Propargyl-PEG18: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols. The information contained herein is compiled from publicly available sources and is accurate to the best of our knowledge. However, significant discrepancies in hazard classification exist between suppliers, and specific toxicological data for this compound is limited. Therefore, a cautious approach to handling is strongly recommended.

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinker commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2] Its structure features a polyethylene (B3416737) glycol (PEG) spacer of 18 ethylene (B1197577) glycol units, terminated at both ends with reactive propargyl groups.[1] These propargyl groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to form stable triazole linkages with azide-modified molecules.[1] The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.[3]

This guide provides an in-depth overview of the safety and handling considerations for this compound, with a focus on presenting the available data in a clear and accessible format for laboratory personnel.

Chemical and Physical Properties

Limited public information is available regarding the specific physical properties of this compound. The following table summarizes the known data.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms Not specified
CAS Number 124238-56-8[3][4]
Molecular Formula C40H74O18[1][4]
Molecular Weight 843.01 g/mol [1][4]
Appearance Not specified
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Hazard Identification and GHS Classification

A significant discrepancy exists in the GHS classification of this compound among different suppliers. This underscores the importance of consulting the specific SDS for the product in hand and handling the compound with a degree of caution until more definitive toxicological data is available.

Hazard ClassificationSupplier 1 (AxisPharm)[4]Supplier 2 (DC Chemicals)[5]
GHS Classification Not classified as a hazardAcute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410
Hazard Statement(s) NoneH302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Pictogram(s) NoneSignal word: Warning

Note: The toxicology of polyethylene glycols (PEGs) is generally considered to be low. However, the toxicological properties of the terminal propargyl groups on this specific molecule have not been well-characterized in the public domain. The propargyl group itself can be associated with certain toxicities, and its presence on the PEG chain may alter the overall toxicological profile.

Experimental Protocols

Detailed experimental protocols for the safety and handling assessment of this compound are not available in the public literature. The information provided in this guide is based on the Safety Data Sheets from chemical suppliers.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the conflicting hazard information, a conservative approach to PPE is recommended.

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[4]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling a variety of chemicals. However, users should consult glove manufacturer's chemical resistance charts for specific advice.[4]

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working with the material in a way that could generate dust or aerosols, a respirator may be necessary.[4]

Handling
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

  • Avoid release to the environment.[5]

Storage
  • Store in a tightly sealed container.[1]

  • Recommended storage temperature is -20°C for long-term stability.[3]

  • If stock solutions are prepared, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.[1]

  • Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[5]

Accidental Release Measures
  • Wear appropriate personal protective equipment.[4]

  • For a solid spill, sweep up, place in a bag and hold for waste disposal.

  • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

  • Avoid raising dust.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Prevent entry into drains or water courses.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]

  • Specific Hazards: May emit irritant fumes upon combustion.[5]

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[5]

Visual Guides

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response a Consult SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Area (Fume Hood Recommended) b->c d Weigh/Dispense Compound c->d e Perform Experiment d->e f Store at -20°C in a Tightly Sealed Container e->f g Dispose of Waste According to Regulations e->g h Spill h1 Evacuate Area h->h1 i Exposure i1 Skin: Wash with Soap & Water i->i1 h2 Wear PPE h1->h2 h3 Contain & Clean Up with Inert Material h2->h3 h4 Dispose of as Hazardous Waste h3->h4 i2 Eyes: Flush with Water for 15 min i1->i2 i3 Inhalation: Move to Fresh Air i2->i3 i4 Ingestion: Seek Medical Attention i3->i4

Caption: A workflow for the safe handling of this compound.

G Logical Relationships in Hazard Assessment cluster_data Available Data cluster_assessment Risk Assessment sds1 SDS 1: Not Hazardous conflict Conflicting Information sds1->conflict sds2 SDS 2: Harmful if Swallowed, Aquatic Toxicity sds2->conflict peg_tox General PEG Toxicology: Low Hazard conclusion Conclusion: Handle with Caution peg_tox->conclusion propargyl_tox Propargyl Group Toxicology: Potential for Hazard propargyl_tox->conclusion conflict->conclusion Leads to

Caption: Logical relationships in assessing the hazards of this compound.

References

The Propargyl Group: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a small and highly versatile chemical moiety containing a terminal alkyne, has emerged as a cornerstone in the field of bioconjugation. Its unique reactivity, particularly in the realm of "click chemistry," allows for the precise and efficient labeling, tracking, and modification of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the applications of propargyl groups in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Power of Bioorthogonal Chemistry

The utility of the propargyl group in bioconjugation lies in its ability to participate in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The terminal alkyne of the propargyl group is the key functional handle for these transformations, most notably the azide-alkyne cycloaddition.[2]

This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both result in the formation of a stable triazole linkage, effectively "clicking" together a propargyl-modified molecule and an azide-modified partner.[3][4]

  • CuAAC: This reaction offers rapid kinetics and high yields but requires a copper catalyst, which can be toxic to living cells.[4][5] However, the development of copper-chelating ligands has helped to mitigate this cytotoxicity, making it a powerful tool for in vitro and, increasingly, in situ applications.[5][6]

  • SPAAC: This catalyst-free version of the reaction utilizes a strained cyclooctyne (B158145) in place of a terminal alkyne.[7][] The relief of ring strain drives the reaction forward, making it ideal for applications in living cells and whole organisms where the introduction of a potentially toxic metal catalyst is undesirable.[7][]

Applications in Bioconjugation

The versatility of the propargyl group has led to its widespread adoption across various bioconjugation applications:

  • Protein Modification: The site-specific incorporation of propargyl-containing unnatural amino acids, such as p-propargyloxyphenylalanine (pPa), into proteins allows for precise labeling and engineering.[9][10] This enables the attachment of various functionalities, including polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, fluorescent dyes for imaging, and other proteins for creating novel bioconjugates.[3][10] Transglutaminases can also be used to enzymatically introduce propargylamine (B41283) onto specific glutamine residues.[11]

  • Metabolic Labeling: Cells can be fed with propargyl-modified metabolic precursors, which are then incorporated into newly synthesized biomolecules.[12][13] This strategy has been successfully employed to label and study:

    • Glycans: Using azide-functionalized monosaccharides to tag and study glycoproteins.[14]

    • Proteins: Incorporating alkyne-modified amino acids or isoprenoid analogues to study protein synthesis and prenylation.[9][12]

    • Lipids: Using alkynyl-myristic acid reporters to study fatty acid acylation.[2]

    • Nucleic Acids: Employing 5-ethynyl-2'-deoxycytosine to label DNA.[2] Propargylated RNA nucleosides can also be metabolically labeled to study RNA modifications.[15]

  • Drug Development: The propargyl group is a valuable component in the synthesis of therapeutic agents and probes.[16][17] Propargylamine is a key moiety in several drugs.[16] Its ability to participate in click chemistry facilitates the construction of complex molecules, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), for targeted therapies.[3] The stability of propargyl-linked compounds is an important consideration in drug design.[18]

Quantitative Data for Bioconjugation Reactions

The efficiency of bioconjugation reactions is critical for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving propargyl groups.

Reaction TypeReactantsCatalyst/ConditionsRate Constant (M⁻¹s⁻¹)YieldReference(s)
CuAAC Propargyl alcohol + 3-azido-7-hydroxycoumarinBTTAA-Cu(I)Not explicitly stated, but >45% product in 30 min>45%[19]
CuAAC Propargyl alcohol + 3-azido-7-hydroxycoumarinBTTES-Cu(I)Not explicitly stated, but significant signal increase over THPTAHigh[19]
CuAAC Propargyl alcohol + 3-azido-7-hydroxycoumarinTHPTA-Cu(I)Slower than BTTAA and BTTES<15% in 30 min[19]
CuAAC Propargyl alcohol + 3-azido-7-hydroxycoumarinTBTA-Cu(I)Slowest of the tested ligands<15% in 30 min[19]
SPAAC Benzyl azide (B81097) + DIBAC cyclooctyneAnionic/Cationic SurfactantsUp to 179-fold rate enhancementHigh[20]
SPAAC Benzyl azide + DIBAC-functionalized DNAMicellar Catalysis11-fold rate enhancementHigh[20]

Table 1: Reaction Kinetics and Yields. This table provides a comparison of reaction rates and yields for different azide-alkyne cycloaddition reactions. The use of specific ligands can significantly accelerate CuAAC reactions, while micellar catalysis can enhance the speed of SPAAC.

CompoundFunctional GroupMethodYieldReference(s)
N-Boc-L-serine methyl ester (9a)HydroxylNicholas Reaction with 6b97%[21]
N-Fmoc-L-serine methyl ester (9b)HydroxylNicholas Reaction with 6b54%[21]
N-acetyl-L-cysteine ethyl ester (9c)SulfhydrylNicholas Reaction with 6a86%[21]
N-Fmoc-L-cysteine ethyl ester (9d)SulfhydrylNicholas Reaction with 6a71%[21]
N-Boc-L-tyrosine methyl ester (9e)Phenolic HydroxylNicholas Reaction with 6a45%[21]
Melampomagnolide B (16)HydroxylNicholas Reaction with 6a (10 min)41%[21]

Table 2: Yields for Propargylation of Amino Acids and Natural Products. This table highlights the efficiency of the Nicholas reaction for introducing propargyl groups onto various functional groups in complex molecules.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. The following sections provide step-by-step methodologies for key bioconjugation experiments involving propargyl groups.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Modification

This protocol is adapted from established methods for the reliable and high-efficiency modification of protein scaffolds.[5]

Materials:

  • Propargyl-modified protein (e.g., containing pPa)

  • Azide-containing cargo molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving hydrophobic cargo molecules)

Procedure:

  • In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing cargo molecule in the reaction buffer. The final concentration of the limiting reagent (typically the protein) can range from 10 µM to 1 mM. A 2 to 10-fold excess of the azide cargo is recommended.

  • If the azide cargo is hydrophobic, it can be pre-dissolved in a minimal amount of DMSO before adding to the aqueous reaction mixture.

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[22]

  • To the reaction mixture, add the aminoguanidine solution to a final concentration of 5 mM. This helps to intercept deleterious ascorbate by-products.[5]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM, followed by the addition of the CuSO₄/THPTA catalyst premix. The final copper concentration can be adjusted between 50 and 250 µM.[6]

  • Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.[22]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence if a fluorescent azide was used.

  • Upon completion, the labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[22]

Protocol 2: Metabolic Labeling of Cellular Proteins with a Propargyl-Modified Amino Acid

This protocol describes the metabolic incorporation of a propargyl-containing amino acid into proteins in cultured mammalian cells, followed by fluorescent labeling via CuAAC.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (appropriate for the cell line)

  • Propargyl-L-homoalanine (AHA) or other propargyl-containing amino acid analog

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • CuAAC reagents as described in Protocol 1.

Procedure:

  • Metabolic Labeling: Culture the mammalian cells in their standard growth medium. Replace the medium with methionine-free medium supplemented with the propargyl-containing amino acid analog (e.g., 50-100 µM AHA) for a period of 4-24 hours. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Fixation and Permeabilization: After the labeling period, wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Prepare the CuAAC reaction cocktail as described in Protocol 1, containing the fluorescent azide probe.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells extensively with PBS to remove unreacted reagents. The cells can then be counterstained (e.g., with a nuclear stain like DAPI) and imaged by fluorescence microscopy.

Visualization of Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate key workflows and reaction mechanisms using the DOT language for Graphviz.

CuAAC_Mechanism Alkyne Propargyl-Biomolecule Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Cu_I->Cu_Acetylide Azide Azide-Probe Six_Membered_Ring Six-Membered Copper Metallacycle Azide->Six_Membered_Ring Cycloaddition Cu_Acetylide->Six_Membered_Ring Six_Membered_Ring->Cu_I Catalyst Regeneration Triazole_Product Triazole-Linked Bioconjugate Six_Membered_Ring->Triazole_Product Rearrangement

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Metabolic_Labeling_Workflow Propargyl_Precursor Propargyl-Modified Metabolic Precursor Cell_Culture Incubate with Living Cells Propargyl_Precursor->Cell_Culture Incorporation Metabolic Incorporation into Biomolecules Cell_Culture->Incorporation Labeled_Biomolecules Propargylated Biomolecules in situ Incorporation->Labeled_Biomolecules Lysis_or_Fixation Cell Lysis or Fixation/Permeabilization Labeled_Biomolecules->Lysis_or_Fixation Click_Reaction Bioorthogonal Ligation (CuAAC or SPAAC) Lysis_or_Fixation->Click_Reaction Analysis Downstream Analysis (Imaging, Proteomics, etc.) Click_Reaction->Analysis

Caption: General workflow for metabolic labeling using a propargyl-modified precursor.

SPAAC_vs_CuAAC cluster_0 SPAAC (Strain-Promoted) cluster_1 CuAAC (Copper-Catalyzed) Cyclooctyne Strained Cyclooctyne Product_SPAAC Triazole Product Cyclooctyne->Product_SPAAC Azide_SPAAC Azide Azide_SPAAC->Product_SPAAC No Catalyst Propargyl Terminal Alkyne (Propargyl) Product_CuAAC Triazole Product Propargyl->Product_CuAAC Azide_CuAAC Azide Azide_CuAAC->Product_CuAAC Catalyst Cu(I) Catalyst Catalyst->Product_CuAAC

Caption: Comparison of Strain-Promoted (SPAAC) and Copper-Catalyzed (CuAAC) Azide-Alkyne Cycloadditions.

Conclusion

The propargyl group, through its participation in highly efficient and bioorthogonal click chemistry reactions, has become an indispensable tool in chemical biology, drug discovery, and materials science. Its small size and unique reactivity allow for the precise modification of biomolecules in their native environments, enabling a deeper understanding of complex biological processes and facilitating the development of novel therapeutics and diagnostics. The continued development of new propargylation strategies and improved catalytic systems promises to further expand the already vast applications of this versatile functional group.

References

A Technical Guide to Bis-Propargyl-PEG18: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Bis-Propargyl-PEG18, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. This document covers its core applications, supplier and pricing details, and a detailed experimental protocol for its use in bioconjugation.

Core Concepts: The Role of this compound in Bioconjugation

This compound is a chemical crosslinker featuring a central chain of 18 polyethylene glycol units flanked by a propargyl group at each end. This structure imparts key properties that are highly valuable in the fields of drug delivery, diagnostics, and proteomics.

The hydrophilic PEG spacer enhances the solubility of the molecule and any conjugate it forms in aqueous environments. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. It can increase circulation half-life, reduce immunogenicity, and improve stability.

The terminal propargyl groups are the reactive handles of the molecule. These alkyne groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage with azide-containing molecules. The bio-orthogonal nature of this reaction allows for its use in complex biological mixtures with minimal side reactions.

The homobifunctional nature of this compound, with two identical reactive groups, makes it an ideal crosslinker for creating homo- or heterodimeric protein-protein conjugates, linking molecules to surfaces, or for the synthesis of antibody-drug conjugates (ADCs). In ADCs, the PEG linker can bridge the antibody and the cytotoxic payload, influencing the overall solubility, stability, and efficacy of the therapeutic.

Supplier and Pricing Information

The following table summarizes publicly available information for suppliers of this compound and their pricing. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current and accurate quotes.

SupplierCatalog NumberPurityQuantityPrice (USD)
BroadPharm BP-22842>98%250 mg$430.00
500 mg$680.00
1 g$1100.00
MedKoo Biosciences 571726>95%100 mg$550.00
250 mg$950.00
PurePEG N/AHigh PurityN/A$350.00 - $850.00
AxisPharm N/A≥95%N/APricing on request
MedChemExpress HY-151648>98%50 mgQuote on request
100 mgQuote on request
250 mgQuote on request

Experimental Protocol: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of two azide-containing biomolecules (Biomolecule-N3) using this compound as the crosslinker. This procedure should be optimized for specific applications.

Materials:

  • This compound

  • Azide-functionalized biomolecule 1 (e.g., protein, peptide)

  • Azide-functionalized biomolecule 2 (or surface)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve linker)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or amine-free buffer).

    • Prepare a stock solution of your azide-functionalized biomolecules in an amine-free buffer.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule(s) and this compound in your reaction buffer. The molar ratio of the reactants will need to be optimized, but a starting point is a 1:1 or 1:2 ratio of total azide (B81097) groups to propargyl groups.

    • Prepare the copper catalyst complex by pre-mixing the CuSO4 and THPTA solutions. A 1:5 molar ratio of CuSO4 to THPTA is commonly used to protect biomolecules from oxidative damage.[1]

    • Add the CuSO4/THPTA complex to the reaction mixture. The final concentration of copper can range from 50 µM to 1 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper, typically 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecules are sensitive to room temperature. Gentle mixing during incubation can improve reaction efficiency.

  • Purification:

    • Remove unreacted linker and catalyst components from the conjugated product using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the size and properties of your final conjugate.

  • Analysis:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Visualizing the Workflow

The following diagrams illustrate the core concepts of this compound and a typical experimental workflow for its use in bioconjugation.

G cluster_0 Molecular Structure of this compound cluster_1 Key Functional Components cluster_2 Reaction Principle: Click Chemistry struct Propargyl-(CH2-CH2-O)18-Propargyl propargyl1 Propargyl Group (Alkyne) peg PEG18 Spacer propargyl1->peg propargyl2 Propargyl Group (Alkyne) peg->propargyl2 alkyne Alkyne (from Propargyl group) catalyst Cu(I) Catalyst alkyne->catalyst azide Azide (on biomolecule) azide->catalyst triazole Stable Triazole Linkage catalyst->triazole

Caption: Molecular structure and reaction principle of this compound.

G start Start: Prepare Reagents reagents 1. Biomolecule-N3 2. This compound 3. CuSO4/THPTA 4. Sodium Ascorbate start->reagents mix Mix Biomolecule-N3 and This compound reagents->mix add_catalyst Add CuSO4/THPTA Catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-4h at RT) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End: Purified Conjugate analyze->end

Caption: Experimental workflow for bioconjugation using this compound.

References

Methodological & Application

Application Notes and Protocols for Bis-Propargyl-PEG18 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG18 is a homobifunctional crosslinker containing two terminal alkyne groups separated by a hydrophilic 18-unit polyethylene (B3416737) glycol (PEG) spacer. This reagent is a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent and specific linkage of two azide-containing molecules. In protein bioconjugation, this compound is particularly useful for creating protein homo- or heterodimers, as well as for developing more complex architectures like antibody-drug conjugates or targeted therapeutic proteins.

The PEG spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate. The specificity and high efficiency of the click reaction allow for bioconjugation under mild, aqueous conditions, which is crucial for maintaining the structural integrity and biological activity of proteins.

This document provides detailed protocols for the preparation of azide-functionalized proteins and their subsequent conjugation using this compound. It also covers methods for the purification and characterization of the final protein conjugate.

Data Presentation

The efficiency of protein dimerization using this compound can be influenced by several factors, including the specific proteins, the method of azide (B81097) incorporation, and the reaction conditions. The following table summarizes representative quantitative data from a typical protein-protein conjugation experiment.

ParameterResultMethod of Analysis
Protein A Azide Incorporation Efficiency > 95%Mass Spectrometry
Protein B Azide Incorporation Efficiency > 95%Mass Spectrometry
Dimerization Reaction Yield (Crude) 40 - 60%SDS-PAGE with Densitometry
Purity of Final Dimer > 98%Size-Exclusion Chromatography (SEC)
Endotoxin Levels < 0.1 EU/mgLAL Assay
Stability (4°C for 4 weeks) No significant degradationSDS-PAGE

Experimental Protocols

Protocol 1: Site-Specific Azide Incorporation into a Protein

This protocol describes the introduction of an azide group at a specific site on a protein using an azide-functionalized N-hydroxysuccinimide (NHS) ester that reacts with primary amines (lysine residues or the N-terminus). For site-specificity, protein engineering techniques to introduce a unique reactive lysine (B10760008) or N-terminal modification are often employed.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution:

    • Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.

    • Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

  • Purification:

    • Remove the excess, unreacted NHS ester and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm successful azide incorporation by mass spectrometry (expecting a mass shift corresponding to the mass of the Azido-PEG4 moiety).

Protocol 2: Protein-Protein Dimerization using this compound

This protocol details the copper-catalyzed click chemistry reaction to conjugate two different azide-functionalized proteins (Protein A-N₃ and Protein B-N₃) using the this compound linker.

Materials:

  • Azide-functionalized Protein A (Protein A-N₃) from Protocol 1

  • Azide-functionalized Protein B (Protein B-N₃) from Protocol 1

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification equipment: Size-Exclusion Chromatography (SEC) system

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 200 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Protein A-N₃ and Protein B-N₃ in a 1:1 molar ratio in the reaction buffer. The final protein concentration should be in the range of 1-5 mg/mL.

    • Add this compound to the protein mixture to a final concentration that is a 5- to 10-fold molar excess relative to the total protein concentration.

    • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 1 mM, use 5 mM THPTA).

  • Click Reaction:

    • Add the pre-mixed CuSO₄/THPTA solution to the protein-linker mixture to a final CuSO₄ concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting protein dimer from unreacted monomers, excess linker, and reaction components using Size-Exclusion Chromatography (SEC). The dimer will elute earlier than the monomers.

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE. The dimer will appear as a band with approximately double the molecular weight of the monomers.

    • Confirm the identity and purity of the dimer by mass spectrometry.

Mandatory Visualization

Workflow for Protein-Protein Dimerization

G Workflow for Protein-Protein Conjugation using this compound cluster_0 Preparation of Azide-Modified Proteins cluster_1 Click Chemistry Dimerization cluster_2 Purification and Analysis Protein A Protein A Protein A-N3 Protein A-N3 Protein A->Protein A-N3 Amine Coupling Protein B Protein B Protein B-N3 Protein B-N3 Protein B->Protein B-N3 Amine Coupling Azido-NHS Ester Azido-NHS Ester Azido-NHS Ester->Protein A-N3 Azido-NHS Ester->Protein B-N3 Crude Dimer Crude Dimer Protein A-N3->Crude Dimer Protein B-N3->Crude Dimer This compound This compound This compound->Crude Dimer CuAAC Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Crude Dimer SEC Size-Exclusion Chromatography Crude Dimer->SEC Purified Dimer Purified Dimer SEC->Purified Dimer Analysis SDS-PAGE Mass Spec Purified Dimer->Analysis

Caption: A workflow diagram illustrating the key steps in creating a protein-protein dimer.

Application Example: Creation of an Antibody-Cytokine Fusion Protein (Immunocytokine)

A significant application of this technology is the creation of immunocytokines, where a cytokine is linked to an antibody. This can enhance the half-life of the cytokine and target its activity to specific cells or tissues recognized by the antibody. For example, linking Interleukin-2 (IL-2) to a tumor-specific antibody can concentrate the immune-stimulating effects of IL-2 at the tumor site.

G IL-2 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response IL2R IL-2 Receptor (α, β, γ chains) JAK1_JAK3 JAK1 / JAK3 Activation IL2R->JAK1_JAK3 Immunocytokine Tumor-Specific Ab-IL2 (via this compound) Immunocytokine->IL2R Binds STAT5 STAT5 Phosphorylation JAK1_JAK3->STAT5 PI3K_AKT PI3K/AKT Pathway JAK1_JAK3->PI3K_AKT MAPK RAS-MAPK Pathway JAK1_JAK3->MAPK Gene_Expression Gene Expression (e.g., c-Fos, c-Myc) STAT5->Gene_Expression Proliferation T-Cell Proliferation & Survival PI3K_AKT->Proliferation Effector_Function Enhanced Effector Function MAPK->Effector_Function

Caption: A simplified diagram of the IL-2 receptor signaling pathway activated by an immunocytokine.

Application Notes and Protocols for Bis-Propargyl-PEG18 in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Bis-Propargyl-PEG18, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique allows for the efficient and specific covalent linking of two azide-containing molecules, with the PEG18 spacer enhancing the solubility and pharmacokinetic properties of the resulting conjugate.

Introduction to this compound and CuAAC Chemistry

This compound is a linear PEG molecule functionalized with a propargyl group (a terminal alkyne) at both ends. This structure allows it to act as a bridge, connecting two molecules that have been modified to contain an azide (B81097) group. The reaction, known as CuAAC, is a cornerstone of "click chemistry," a class of reactions prized for their high yields, specificity, and compatibility with a wide range of functional groups and aqueous environments.[1][2]

The core of the reaction is the formation of a stable triazole ring from the cycloaddition of the alkyne and azide moieties, catalyzed by a copper(I) species.[3] The PEG linker itself is a hydrophilic and biocompatible polymer that can improve the solubility of hydrophobic molecules, reduce immunogenicity, and prolong the circulation half-life of therapeutic agents in vivo.

Key Applications

The unique properties of this compound make it a valuable tool in various research and development areas, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody or to link two antibody fragments. The PEG component can enhance the solubility and stability of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase in the synthesis of PROTACs.[4]

  • Biomolecule Crosslinking: It can be used to crosslink proteins, peptides, or oligonucleotides that have been functionalized with azide groups, aiding in the study of molecular interactions.

  • Hydrogel Formation: The bifunctional nature of the linker allows it to participate in the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery.

  • Surface Modification: Immobilization of azide-containing biomolecules onto surfaces functionalized with this compound.

Experimental Protocols

This section provides a detailed protocol for a typical CuAAC reaction using this compound to conjugate two azide-containing molecules (Molecule A-N₃ and Molecule B-N₃).

Materials and Reagents
  • This compound

  • Azide-functionalized Molecule A (Molecule A-N₃)

  • Azide-functionalized Molecule B (Molecule B-N₃)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed, deionized water

  • Organic co-solvent (e.g., DMSO or DMF) if molecules are not fully water-soluble

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Preparation of Stock Solutions
  • This compound: Prepare a 10 mM stock solution in degassed deionized water or an appropriate organic solvent.

  • Azide-functionalized Molecules (A-N₃ and B-N₃): Prepare 10 mM stock solutions in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[5]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment. [3][5]

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[5]

Step-by-Step Reaction Protocol

This protocol is for a final reaction volume of 1 mL. Adjust volumes proportionally for different reaction scales. The key to minimizing oligomerization with a homobifunctional linker is to control the stoichiometry. A common strategy is to perform the reaction in two steps or to use a molar excess of one of the azide-containing molecules. This example follows a two-step approach.

Step 1: Reaction of this compound with Molecule A-N₃

  • In a microcentrifuge tube, add 100 µL of 10 mM this compound (1 µmol, 1 equivalent).

  • Add 100 µL of 10 mM Molecule A-N₃ (1 µmol, 1 equivalent).

  • Add the appropriate volume of reaction buffer to bring the total volume to approximately 900 µL.

  • Prepare the catalyst premix: In a separate tube, mix 20 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA ligand (1:2 molar ratio). Let it stand for 2-3 minutes.[5]

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate.

  • Gently mix and incubate at room temperature for 1-2 hours, protected from light.[5]

  • Purify the mono-conjugated product (Molecule A-Triazole-PEG18-Propargyl) using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted this compound and Molecule A-N₃.

Step 2: Reaction of the mono-conjugated product with Molecule B-N₃

  • Pool and concentrate the fractions containing the purified mono-conjugated product from Step 1. Determine the concentration of the product.

  • In a new reaction tube, add the purified mono-conjugated product (e.g., 0.5 µmol, 1 equivalent).

  • Add a slight molar excess of Molecule B-N₃ (e.g., 60 µL of 10 mM stock, 0.6 µmol, 1.2 equivalents).

  • Adjust the volume with the reaction buffer.

  • Add the catalyst premix (as prepared in Step 1).

  • Initiate the reaction with freshly prepared sodium ascorbate.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Purify the final conjugate (Molecule A-Triazole-PEG18-Triazole-Molecule B) using chromatography.

Characterization of the Conjugate

The success of the conjugation can be confirmed by:

  • SDS-PAGE: An increase in the molecular weight of the conjugated product compared to the starting materials.[6][7]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass of the final conjugate.[6][8]

  • HPLC: To assess the purity of the final product.

Quantitative Data

The yield of CuAAC reactions is typically high, often exceeding 80-90%, provided that the reagents are pure and the conditions are optimized. The following table provides a hypothetical example of how to present quantitative data for the optimization of the reaction.

EntryMolar Ratio (this compound : Azide Molecule)LigandReaction Time (h)Yield (%)Purity (%)
11 : 2THPTA185>95
21 : 1.5THPTA178>95
31 : 1THPTA165>90
41 : 2None140~80
51 : 2THPTA492>95

Yields and purities are hypothetical and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Mono-conjugation cluster_1 Step 2: Di-conjugation cluster_2 Analysis A Prepare Stock Solutions (this compound, Molecule A-N3, Catalyst) B Mix this compound and Molecule A-N3 A->B C Add Catalyst Premix (CuSO4 + THPTA) B->C D Initiate with Sodium Ascorbate C->D E Incubate (1-2h, RT) D->E F Purify Mono-conjugate (SEC/IEX) E->F G Combine Purified Mono-conjugate and Molecule B-N3 F->G H Add Catalyst Premix G->H I Initiate with Sodium Ascorbate H->I J Incubate (1-2h, RT) I->J K Purify Final Conjugate (SEC/IEX) J->K L Characterize Final Product (SDS-PAGE, MS, HPLC) K->L

Caption: Experimental workflow for the two-step conjugation using this compound.

Signaling Pathway Example: PROTAC-mediated Protein Degradation

This diagram illustrates the mechanism of action of a PROTAC synthesized using this compound as a linker.

G cluster_0 PROTAC Action PROTAC PROTAC (Target Ligand-PEG18-E3 Ligase Ligand) Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Complex Target Target Protein Target->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub_Target Polyubiquitinated Target Protein Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism using a this compound linker.

References

Application Notes and Protocols for Bis-Propargyl-PEG18 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bis-Propargyl-PEG18 is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that offers several advantages in ADC development. Its two terminal propargyl groups enable efficient and stable conjugation to azide-functionalized payloads or antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][] The PEG18 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[][4][5]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for conjugation, characterization, and evaluation of the resulting ADC.

Properties of this compound

PropertyValueReference(s)
Chemical Structure Propargyl-(EG)18-Propargyl[6][7]
Molecular Weight ~867 g/mol [6]
Functional Groups Two terminal alkynes (propargyl)[6][7]
Solubility Soluble in water and most organic solvents[]
Reactivity Reacts with azides via CuAAC[1][]

Key Applications in ADC Development

  • Homobifunctional Crosslinking: The two propargyl groups allow for the simultaneous conjugation of two azide-containing molecules, which could be two payload molecules or for crosslinking applications.

  • Hydrophilic Spacer: The 18-unit polyethylene glycol chain increases the overall hydrophilicity of the ADC, which can mitigate the hydrophobicity of certain payloads and reduce the risk of aggregation.[][4] This can lead to improved pharmacokinetic properties and a better safety profile.[8]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): The enhanced solubility provided by the PEG linker can allow for the attachment of a higher number of drug molecules per antibody without causing aggregation, potentially leading to increased potency.[9]

Experimental Protocols

Protocol 1: ADC Synthesis using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized cytotoxic payload to a monoclonal antibody (mAb) using the this compound linker. This is a representative two-step protocol where the linker is first attached to the payload, and the resulting linker-payload complex is then conjugated to an azide-modified antibody.

Materials:

  • Monoclonal antibody (mAb) with an engineered azide (B81097) group

  • Azide-functionalized cytotoxic payload

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 50 mM EDTA

  • Purification system: Size-exclusion chromatography (SEC) or Protein A affinity chromatography

Procedure:

Step 1: Activation of Payload with this compound

  • Dissolve the azide-functionalized payload and a 1.5-fold molar excess of this compound in anhydrous DMSO or DMF.

  • Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

  • Add the copper catalyst solution to the payload/linker mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the propargyl-PEG18-payload conjugate using reverse-phase HPLC.

Step 2: Conjugation of Propargyl-PEG18-Payload to Azide-Modified Antibody

  • Buffer exchange the azide-modified mAb into PBS, pH 7.4.

  • Add the purified propargyl-PEG18-payload to the mAb solution at a desired molar excess (e.g., 5-10 fold).

  • Prepare the copper catalyst solution as described in Step 1.

  • Add the copper catalyst to the mAb/payload mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.

  • Quench the reaction by adding the quenching solution to chelate the copper catalyst.

  • Purify the resulting ADC using SEC or Protein A chromatography to remove excess reagents and unconjugated payload-linker.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Conjugation Payload Azide-Payload Mix1 Mix Payload and Linker Payload->Mix1 Linker This compound Linker->Mix1 Add_Catalyst1 Add Cu(I) Catalyst (CuSO4 + THPTA + Sodium Ascorbate) Mix1->Add_Catalyst1 Reaction1 Click Reaction (1-2h, RT) Add_Catalyst1->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 Activated_Payload Propargyl-PEG18-Payload Purification1->Activated_Payload Mix2 Mix Antibody and Activated Payload Activated_Payload->Mix2 Antibody Azide-Antibody Antibody->Mix2 Add_Catalyst2 Add Cu(I) Catalyst Mix2->Add_Catalyst2 Reaction2 Click Reaction (2-4h, RT) Add_Catalyst2->Reaction2 Quench Quench with EDTA Reaction2->Quench Purification2 SEC/Protein A Purification Quench->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Caption: A generalized workflow for the synthesis of an ADC using this compound.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Method: Reversed-Phase LC-MS (RP-LC-MS) after reduction

Materials:

  • Purified ADC

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Denaturing buffer: Guanidine-HCl or Urea

  • LC-MS system with a suitable reversed-phase column for proteins

Procedure:

  • Reduce the ADC by incubating with an excess of DTT (e.g., 10 mM) or TCEP in a denaturing buffer for 30 minutes at 37°C to separate the light and heavy chains.

  • Inject the reduced sample onto the RP-LC-MS system.

  • Separate the light and heavy chains with and without conjugated payload using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Acquire the mass spectra for each eluting peak.

  • Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.

  • Calculate the average DAR by determining the relative abundance of each species and using the following formula: DAR = (Σ(Peak Area of conjugated chain * Number of drugs on chain)) / (Σ(Peak Area of all chains))

Representative DAR Data for a PEGylated ADC

SpeciesRelative Abundance (%)Contribution to DAR
Unconjugated Antibody (DAR 0)50
DAR 2200.4
DAR 4502.0
DAR 6201.2
DAR 850.4
Average DAR 4.0
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Representative In Vitro Cytotoxicity Data

CompoundTarget Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
ADC with PEG18 Linker1.5>1000
Unconjugated Antibody>1000>1000
Free Payload0.10.1
Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, specifically monitoring for premature payload release.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • LC-MS/MS system for payload quantification

Procedure:

  • Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.

  • Immediately process the samples to precipitate plasma proteins and extract the released payload (e.g., protein precipitation with acetonitrile).

  • Analyze the extracted samples by LC-MS/MS to quantify the amount of free payload.

  • Plot the concentration of released payload over time to assess the stability of the ADC.

Representative Plasma Stability Data

Time (hours)% Payload Released
00
6< 1
242.5
485.1
728.2

ADC Mechanism of Action and the Role of the PEG Linker

The general mechanism of action for an ADC involves several key steps, as illustrated in the signaling pathway diagram below. The inclusion of a PEG linker, such as PEG18, can influence these processes.[10] While not directly participating in signaling, the physicochemical properties imparted by the PEG chain can affect the ADC's interaction with the cell and its subsequent intracellular fate. For instance, the increased hydrodynamic radius due to PEGylation can sometimes lead to slower internalization rates.[11] However, the enhanced solubility and stability can ensure that more intact ADC reaches the tumor cell.[][4]

ADC Internalization and Payload Release Pathway

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with This compound Linker Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Complex ADC-Antigen Complex Receptor->Complex 2. Internalization (Endocytosis) Endosome Early Endosome Complex->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: The general mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its bifunctional nature, coupled with the benefits of PEGylation, allows for the creation of ADCs with potentially improved physicochemical and pharmacokinetic properties. The provided protocols offer a framework for the synthesis, characterization, and evaluation of ADCs utilizing this versatile linker, enabling researchers to further explore its potential in creating more effective and safer cancer therapies.

References

Application Notes and Protocols: Bis-Propargyl-PEG18 for Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, prized for their biocompatibility, tunable properties, and similarity to the native extracellular matrix. The formation of these hydrogels via "click chemistry," specifically the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, offers rapid, efficient, and bioorthogonal crosslinking under mild conditions.[1][2][3][4] Bis-Propargyl-PEG18, a linear PEG with terminal alkyne groups, serves as a versatile crosslinker in these systems. When combined with multi-arm azide-functionalized PEGs, it forms stable, three-dimensional hydrogel networks with wide-ranging applications in drug delivery, tissue engineering, and 3D cell culture.[5][6][7]

These application notes provide detailed protocols for the formation and characterization of hydrogels using this compound, as well as their application in drug delivery and 3D cell culture.

Hydrogel Formation and Crosslinking

Hydrogel formation with this compound relies on the reaction of its terminal alkyne groups with azide-functionalized molecules, typically multi-arm PEG-azides. The crosslinking density and, consequently, the mechanical properties of the hydrogel can be tuned by adjusting the molecular weight and concentration of the PEG precursors.[7][8][9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for hydrogel formation, though the potential cytotoxicity of the copper catalyst is a consideration for cell-based applications.[3][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, making it highly suitable for in situ hydrogel formation with encapsulated cells.[1][10][11]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound based hydrogels. The exact values will depend on the specific experimental conditions, including the molecular weight of the multi-arm PEG-azide, polymer concentration, and temperature.

Table 1: Gelation Kinetics

Parameter5% (w/v) Polymer10% (w/v) Polymer15% (w/v) Polymer
Gelation Time (t_cross) 10 - 15 min5 - 10 min2 - 5 min
Storage Modulus (G') at Plateau 1 - 5 kPa5 - 15 kPa15 - 30 kPa
Loss Modulus (G'') at Plateau < 0.1 kPa< 0.5 kPa< 1 kPa

Gelation time is defined as the point where the storage modulus (G') exceeds the loss modulus (G''). Data is representative of hydrogels formed via CuAAC at 37°C.[1][12]

Table 2: Mechanical Properties

Property5% (w/v) Polymer10% (w/v) Polymer15% (w/v) Polymer
Young's Modulus (E) 2 - 8 kPa8 - 25 kPa25 - 50 kPa
Compressive Modulus (H_A0) 1 - 6 kPa6 - 20 kPa20 - 45 kPa
Swelling Ratio (Q_M) 25 - 3515 - 258 - 15

Mechanical properties were measured after 24 hours of swelling in PBS at 37°C.[7][8][13]

Table 3: Drug Release Profile (Model Drug: Doxorubicin)

Time Point5% (w/v) Polymer10% (w/v) Polymer15% (w/v) Polymer
1 hour 15%10%5%
6 hours 40%30%20%
24 hours 75%60%45%
72 hours >95%85%70%

Cumulative release is expressed as a percentage of the total drug loaded.[3][4]

Experimental Protocols

Protocol 1: Hydrogel Formation via CuAAC

Materials:

  • This compound

  • 4-Arm-PEG-Azide (e.g., MW 10k)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) Water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired final concentration (e.g., for a 10% w/v hydrogel, dissolve 100 mg in 1 mL PBS).

    • Dissolve 4-Arm-PEG-Azide in PBS to achieve a 1:1 molar ratio of alkyne to azide (B81097) groups.

  • Prepare Catalyst Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 200 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

  • Initiate Gelation:

    • In a microcentrifuge tube, mix the this compound and 4-Arm-PEG-Azide solutions.

    • Add sodium ascorbate solution to a final concentration of 10 mM.

    • Add CuSO₄ solution to a final concentration of 5 mM.

    • Vortex briefly and immediately transfer the solution to a mold or well plate.

  • Incubation:

    • Allow the hydrogel to crosslink at 37°C for at least 1 hour, or until gelation is complete.

Protocol 2: Characterization of Hydrogel Properties

A. Rheological Analysis for Gelation Kinetics and Mechanical Properties:

  • Prepare the hydrogel precursor and catalyst solutions as described in Protocol 1.

  • Place the mixed solution onto the plate of a rheometer pre-heated to 37°C.

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage (G') and loss (G'') moduli over time. The gelation time is the point where G' > G''.[1][14]

  • After the gel has fully formed, perform a frequency sweep to determine the mechanical properties of the hydrogel.

B. Scanning Electron Microscopy (SEM) for Morphology:

  • Swell the hydrogel in DI water for 24 hours.

  • Flash-freeze the swollen hydrogel in liquid nitrogen.

  • Lyophilize the frozen hydrogel for 24-48 hours until completely dry.

  • Mount the dried hydrogel on an SEM stub and sputter-coat with a conductive material (e.g., gold).

  • Image the cross-sectional morphology of the hydrogel using an SEM.[12][15]

Protocol 3: Drug Release Study
  • Prepare the hydrogel with the desired drug by dissolving the drug in the precursor solution before adding the catalyst.

  • After gelation, place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS) at 37°C with gentle agitation.

  • At predetermined time points, collect the release buffer and replace it with fresh buffer.

  • Quantify the drug concentration in the collected buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.[3][4]

Protocol 4: 3D Cell Culture
  • Cell Preparation:

    • Harvest and resuspend cells in a small volume of cell culture medium.

  • Hydrogel Encapsulation (using SPAAC):

    • Prepare a sterile solution of this compound and a strained cyclooctyne-functionalized PEG (e.g., DBCO-PEG) in cell culture medium.

    • Gently mix the cell suspension with the PEG solution.

    • Add a sterile solution of multi-arm PEG-azide.

    • Pipette the cell-hydrogel precursor solution into a culture plate.

  • Culture:

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

    • After gelation, add cell culture medium to the wells.

    • Culture the cells for the desired period, changing the medium as required.

    • Cell viability can be assessed using live/dead staining and fluorescence microscopy.[5][16][17]

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_crosslinking Crosslinking cluster_applications Applications Propargyl_PEG This compound Solution Mixing Mix Precursors Propargyl_PEG->Mixing Azide_PEG Multi-arm PEG-Azide Solution Azide_PEG->Mixing Add_Catalyst Add Catalyst (CuAAC) or Strained Alkyne (SPAAC) Mixing->Add_Catalyst Gelation Incubate at 37°C Add_Catalyst->Gelation Drug_Delivery Drug Delivery Gelation->Drug_Delivery Cell_Culture 3D Cell Culture Gelation->Cell_Culture Tissue_Engineering Tissue Engineering Gelation->Tissue_Engineering

Caption: Workflow for this compound hydrogel formation.

Characterization_Workflow cluster_mechanical Mechanical Testing cluster_morphology Morphological Analysis cluster_functional Functional Assays Hydrogel Formed Hydrogel Rheology Rheology Hydrogel->Rheology Compression Compression Testing Hydrogel->Compression SEM Scanning Electron Microscopy (SEM) Hydrogel->SEM Swelling Swelling Studies Hydrogel->Swelling Degradation Degradation Studies Hydrogel->Degradation

Caption: Characterization workflow for hydrogel properties.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release Drug Therapeutic Agent Encapsulation Encapsulation during Gelation Drug->Encapsulation Precursors Hydrogel Precursors Precursors->Encapsulation Hydrogel Drug-Loaded Hydrogel Encapsulation->Hydrogel Diffusion Diffusion-Controlled Release Hydrogel->Diffusion Degradation Degradation-Controlled Release Hydrogel->Degradation Target Target Site Diffusion->Target Degradation->Target

Caption: Pathway of drug delivery from a hydrogel matrix.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility, stability, and in vivo circulation time of nanoparticles. Bis-Propargyl-PEG18 is a homobifunctional PEG linker featuring two terminal alkyne groups. These propargyl groups enable covalent conjugation to azide-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

These application notes provide a detailed protocol for the surface modification of azide-functionalized nanoparticles with this compound. The protocol is based on established click chemistry principles and may require optimization for specific nanoparticle systems.

Data Presentation

Successful surface modification with this compound can be quantified by monitoring changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after modification.

ParameterBefore Modification (Azide-NP)After Modification (PEG-NP)Method of Analysis
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 3-10 ± 2Electrophoretic Light Scattering
PEGylation Efficiency (%) N/A> 90X-ray Photoelectron Spectroscopy (XPS) or Thermogravimetric Analysis (TGA)
Surface Propargyl Groups 0PresentFourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy

Experimental Protocols

This section details the necessary protocols for preparing azide-functionalized nanoparticles and their subsequent PEGylation with this compound using a CuAAC reaction.

Protocol 1: Preparation of Azide-Functionalized Nanoparticles

This protocol describes the introduction of azide (B81097) functionalities onto the surface of amine-terminated nanoparticles. This is a prerequisite for the click chemistry reaction with this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a concentration of 1 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • In a separate light-protected vial, dissolve a 10-fold molar excess of NHS-Azide in the anhydrous solvent.

  • Add the NHS-Azide solution to the nanoparticle dispersion under gentle stirring.

  • Add DIPEA to the reaction mixture at a final concentration of 20 mM.

  • Allow the reaction to proceed for 4 hours at room temperature, protected from light.

  • Collect the azide-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Remove the supernatant and wash the nanoparticles three times with the anhydrous solvent and then three times with PBS (pH 7.4) to remove unreacted reagents.

  • Resuspend the azide-functionalized nanoparticles in PBS or a suitable buffer for the next step.

Protocol 2: Surface Modification with this compound via CuAAC

This protocol details the covalent attachment of this compound to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS), pH 8.0

  • Deionized water

  • Centrifuge

Procedure:

  • Disperse the azide-functionalized nanoparticles in TBS (pH 8.0) to a concentration of 1 mg/mL.

  • In a separate vial, dissolve a 20-fold molar excess of this compound in deionized water.

  • Add the this compound solution to the nanoparticle dispersion and mix gently.

  • Prepare fresh stock solutions of CuSO₄ (100 mM in deionized water) and sodium ascorbate (500 mM in deionized water).

  • Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.

  • Immediately add sodium ascorbate to the reaction mixture to a final concentration of 5 mM. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

  • Isolate the PEGylated nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with deionized water to remove the copper catalyst and unreacted PEG. Resuspension in a buffer containing a chelating agent like EDTA can aid in copper removal.

  • Perform a final wash with the desired storage buffer (e.g., PBS).

  • Resuspend the final this compound modified nanoparticles in the storage buffer and store at 4°C.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the successful surface modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of characteristic PEG ether bond peaks (C-O-C stretching, ~1100 cm⁻¹).

  • Dynamic Light Scattering (DLS): To measure the increase in hydrodynamic diameter after PEGylation.

  • Zeta Potential Measurement: To determine the change in surface charge upon PEGylation.

  • X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition on the nanoparticle surface and confirm the presence of the PEG layer.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles and observe any changes after coating.

Visualizations

experimental_workflow cluster_prep Protocol 1: Azide Functionalization cluster_peg Protocol 2: PEGylation via CuAAC amine_np Amine-Functionalized Nanoparticles reaction1 Reaction (4h, RT) amine_np->reaction1 nhs_azide NHS-Azide + DIPEA in Anhydrous Solvent nhs_azide->reaction1 wash1 Centrifugation & Washing reaction1->wash1 azide_np Azide-Functionalized Nanoparticles wash1->azide_np reaction2 Click Reaction (12h, RT) azide_np->reaction2 bis_propargyl This compound bis_propargyl->reaction2 catalyst CuSO4 + Sodium Ascorbate catalyst->reaction2 wash2 Centrifugation & Washing reaction2->wash2 peg_np This compound Modified Nanoparticles wash2->peg_np logical_relationship start_np Core Nanoparticle surface_mod Surface Azidation (e.g., with NHS-Azide) start_np->surface_mod Provides surface amines click_chem Click Chemistry (CuAAC) [Azide-Alkyne Cycloaddition] surface_mod->click_chem Provides azide groups peg_linker This compound peg_linker->click_chem Provides alkyne groups final_product PEGylated Nanoparticle (Stealth Properties) click_chem->final_product Forms stable triazole linkage application Downstream Applications (Drug Delivery, Imaging) final_product->application Enhanced biocompatibility and circulation

Application Notes and Protocols for Bis-Propargyl-PEG18 in Peptide Labeling and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, particularly in the field of peptide labeling and modification. This molecule features a polyethylene (B3416737) glycol (PEG) spacer of 18 ethylene (B1197577) glycol units, flanked by a propargyl group at each terminus. The propargyl groups are reactive partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and specific conjugation method.[1][2]

The incorporation of a PEG spacer enhances the solubility and biocompatibility of the resulting peptide conjugate.[3][4] This modification can lead to improved pharmacokinetic properties, such as increased stability, longer circulatory half-life, and reduced immunogenicity, which are highly desirable in drug development.[3][4][5]

These application notes provide detailed protocols for the use of this compound in peptide labeling and modification, along with data presentation and visualizations to guide researchers in their experimental design.

Applications

This compound is a versatile tool with a wide range of applications in peptide science, including:

  • Development of Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for the crosslinking of cytotoxic drugs to targeting antibodies, a key strategy in cancer therapy.

  • Creation of Novel Drug Delivery Systems: By conjugating peptides to other molecules or nanoparticles, this compound facilitates the development of targeted drug delivery vehicles.[6]

  • Peptide Labeling for Imaging: Fluorophores or imaging agents can be attached to peptides using this linker, enabling in vivo tracking and diagnostic applications.

  • Enhancement of Peptide Therapeutics: PEGylation of therapeutic peptides can significantly improve their pharmacological properties.[3][4]

Data Presentation

The efficiency of peptide PEGylation and the impact of modification on the physicochemical properties of the peptide are critical parameters to evaluate. The following tables provide a template for presenting such quantitative data.

Table 1: Quantitative Analysis of Peptide PEGylation Efficiency

ParameterMethodResult
Degree of PEGylationMass Spectrometry1.8 PEG chains/peptide
Conjugation EfficiencyRP-HPLC>95%
Yield of Purified ProductUV-Vis Spectroscopy75%

Table 2: Impact of PEGylation on Peptide Properties

PropertyUnmodified PeptidePEGylated PeptideFold Change
Solubility (mg/mL in PBS) 0.55.010
In Vitro Stability (t½ in plasma, hr) 0.24.020
In Vivo Half-Life (hr) 0.12.525

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol describes the conjugation of an azide-modified peptide to this compound.

Materials:

  • Azide-modified peptide

  • This compound[7][8][9]

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving reagents)

  • Purification system (e.g., SEC or RP-HPLC)[]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified peptide in the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in the reaction buffer or DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide (to a final concentration of 1 mM)

      • This compound (1.5 equivalents relative to the peptide)

      • THPTA ligand (5 equivalents relative to CuSO4)

      • CuSO4 (to a final concentration of 1 mM)

    • Vortex the mixture gently.

  • Initiation of Click Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

    • Vortex gently to mix. The reaction is typically initiated immediately.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional):

    • The reaction can be quenched by adding 5 mM EDTA to chelate the copper catalyst.

  • Purification:

    • Purify the PEGylated peptide from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[][11]

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and HPLC.[12][13]

Visualizations

The following diagrams illustrate the key processes involved in peptide labeling and modification using this compound.

G Workflow for Peptide Labeling with this compound cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_downstream Downstream Processing Peptide Azide-Modified Peptide Mix Combine Reactants & Catalyst Peptide->Mix PEG This compound PEG->Mix Catalyst CuSO4 + THPTA Catalyst->Mix Reducer Sodium Ascorbate Click Initiate with Reducer Reducer->Click Mix->Click Incubate Incubate at RT Click->Incubate Purify Purification (SEC/RP-HPLC) Incubate->Purify Characterize Characterization (MS/HPLC) Purify->Characterize Final PEGylated Peptide Characterize->Final

Caption: Experimental workflow for peptide labeling.

G Click Chemistry Reaction Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Peptide Azide-Peptide (R1-N3) Conjugate Triazole-Linked PEGylated Peptide Peptide->Conjugate PEG This compound (HC≡C-PEG-C≡CH) PEG->Conjugate Cu2 Cu(II)SO4 Ascorbate Sodium Ascorbate Cu2->Ascorbate Reduction Cu1 Cu(I) Ascorbate->Cu1 Cu1->Conjugate Catalyzes Cycloaddition

Caption: CuAAC reaction mechanism.

G Logical Relationships in Peptide PEGylation cluster_modification Peptide Modification cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Pharmacokinetics cluster_application Therapeutic Application PEGylation PEGylation with This compound Solubility Increased Solubility PEGylation->Solubility Size Increased Hydrodynamic Size PEGylation->Size Stability Increased Stability PEGylation->Stability Immunogenicity Decreased Immunogenicity PEGylation->Immunogenicity Efficacy Enhanced Therapeutic Efficacy Solubility->Efficacy HalfLife Longer Half-Life Size->HalfLife Clearance Reduced Renal Clearance Size->Clearance Stability->HalfLife HalfLife->Efficacy Clearance->Efficacy Immunogenicity->Efficacy

Caption: Benefits of peptide PEGylation.

References

Application Notes and Protocols for Click Chemistry Reactions with Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Bis-Propargyl-PEG18 in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The homobifunctional nature of this compound, featuring a terminal alkyne group at each end of a hydrophilic 18-unit polyethylene (B3416737) glycol (PEG) spacer, makes it an ideal crosslinker for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the formation of hydrogels, and the creation of complex biomolecular architectures.

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible.[1] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097).[2] An alternative for live-cell applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145).[3]

This compound is designed for these reactions, offering a flexible and water-soluble spacer that can improve the pharmacokinetic properties of the resulting conjugates.[4] The PEG linker can enhance solubility, reduce immunogenicity, and prolong circulation time of therapeutic molecules.[5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link two azide-modified drug molecules to an antibody, or to crosslink two azide-functionalized antibodies or antibody fragments.

  • Hydrogel Formation: The bifunctional nature of this reagent allows for the crosslinking of polymers containing multiple azide groups, leading to the formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.

  • Biomolecule Immobilization and Conjugation: This linker can be used to immobilize azide-containing biomolecules onto a surface functionalized with another molecule or to create dimers of proteins, peptides, or oligonucleotides.

Experimental Protocols

Two primary protocols are provided below: one for the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and another for the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the crosslinking of two azide-containing molecules (Molecule-N₃) using this compound.

Materials:

  • This compound

  • Azide-functionalized molecule(s) of interest (Molecule-N₃)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule stability)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

  • Organic Solvent (if needed for dissolution): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification supplies: Size-exclusion chromatography (SEC) or dialysis equipment

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the azide-functionalized molecule(s) in a compatible buffer.

    • Prepare fresh stock solutions of 50 mM CuSO₄ in water, 1 M Sodium Ascorbate in water, and 100 mM THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule(s) and this compound in the desired molar ratio. A common starting point is a 2:1 molar ratio of Molecule-N₃ to this compound.

    • Add the reaction buffer to achieve the desired final concentration. The final concentration of reactants will depend on the specific application but typically ranges from µM to low mM.

    • If using an organic solvent to dissolve any of the reagents, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid denaturation of biomolecules.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.

    • Add the CuSO₄/THPTA mixture to the reaction tube. The final concentration of CuSO₄ typically ranges from 50 µM to 1 mM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper, typically 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation for sensitive biomolecules.

  • Purification:

    • Remove unreacted small molecules, including the copper catalyst and excess linker, using size-exclusion chromatography (SEC) or dialysis.[] Ion-exchange chromatography can also be effective for separating PEGylated from unPEGylated proteins.[7]

Quantitative Data Summary (CuAAC)

ParameterRecommended RangeNotes
Molar Ratio (Azide:Alkyne) 1:1 to 1.2:1 per alkyne groupAn excess of the azide component can help drive the reaction to completion. For this compound, this would be a 2:1 to 2.4:1 ratio of mono-azide to the PEG linker.
Reactant Concentration 10 µM - 10 mMDependent on the solubility and nature of the reactants.
Copper(II) Sulfate Conc. 50 µM - 1 mMHigher concentrations can increase reaction rate but also risk protein precipitation or degradation.
Sodium Ascorbate Conc. 1 mM - 10 mMShould be in molar excess to CuSO₄ to maintain Cu(I) state.
Ligand (THPTA) Conc. 250 µM - 5 mMA 5-fold excess relative to CuSO₄ is common to protect biomolecules.
Reaction Temperature 4°C - 37°CLower temperatures are preferred for sensitive biomolecules.
Reaction Time 1 - 24 hoursCan be optimized based on reaction monitoring (e.g., by HPLC or SDS-PAGE).
Typical Yield >80%Highly dependent on substrates and reaction conditions.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-modified molecule to a molecule functionalized with a strained cyclooctyne, using this compound as a linker. This requires a two-step approach where this compound is first reacted with a strained cyclooctyne containing a complementary functional group (e.g., an NHS ester to react with an amine).

Materials:

  • This compound

  • Azide-functionalized molecule (Molecule-N₃)

  • Strained cyclooctyne reagent with a reactive group for conjugation to this compound (e.g., DBCO-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, copper-free buffer

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification supplies: Size-exclusion chromatography (SEC), dialysis, or HPLC

Experimental Procedure:

Step 1: Functionalization of this compound with a Strained Cyclooctyne

This step is conceptual as it requires a this compound derivative with a reactive handle for the cyclooctyne. Assuming a derivative with a terminal amine is available (Amino-PEG18-Propargyl), the protocol would be as follows:

  • Dissolve Amino-PEG18-Propargyl and a molar excess (e.g., 1.5 to 3 equivalents) of a DBCO-NHS ester in anhydrous DMSO or DMF.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the resulting DBCO-PEG18-Propargyl linker using reverse-phase HPLC.

Step 2: SPAAC Reaction with an Azide-Modified Molecule

  • Reagent Preparation:

    • Prepare a stock solution of the purified DBCO-functionalized PEG-alkyne linker in an appropriate solvent.

    • Prepare a stock solution of the azide-functionalized molecule in a compatible buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized PEG-alkyne linker and the azide-functionalized molecule. A molar excess of the DBCO-linker (e.g., 5-20 fold) is often used to ensure efficient conjugation to the azide molecule.

    • Add the reaction buffer to achieve the desired final concentration.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for overnight incubation.

  • Purification:

    • Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography or dialysis.

Quantitative Data Summary (SPAAC)

ParameterRecommended RangeNotes
Molar Ratio (Cyclooctyne:Azide) 1:1 to 20:1A significant excess of the cyclooctyne-linker is often used to drive the reaction to completion, especially when labeling proteins.
Reactant Concentration 10 µM - 5 mMGenerally lower than CuAAC to avoid aggregation.
Reaction Temperature 4°C - 37°CMild temperatures are a key advantage of SPAAC.
Reaction Time 1 - 24 hoursReaction kinetics are generally slower than CuAAC and depend on the specific cyclooctyne used.
Typical Yield >70%Highly dependent on the reactivity of the cyclooctyne and the nature of the substrates.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification reagent1 This compound Stock Solution mixing Combine Reactants & Buffer reagent1->mixing reagent2 Azide-Molecule Stock Solution reagent2->mixing catalyst_prep CuSO4/THPTA & Na-Ascorbate Stock Solutions initiation Add Catalyst & Initiator catalyst_prep->initiation mixing->initiation incubation Incubate (RT or 4°C) initiation->incubation purify Size-Exclusion Chromatography or Dialysis incubation->purify product Purified Conjugate purify->product SPAAC_Reaction cluster_reactants Reactants cluster_product Product bis_propargyl This compound crosslinked_product Crosslinked Conjugate (Molecule 1 - PEG - Molecule 2) bis_propargyl->crosslinked_product Click Reaction (CuAAC or SPAAC) azide_mol1 Azide-Molecule 1 azide_mol1->crosslinked_product azide_mol2 Azide-Molecule 2 azide_mol2->crosslinked_product Signaling_Pathway_Analogy cluster_inputs Inputs cluster_process Process cluster_output Output alkyne Alkyne (this compound) reaction Click Reaction (Cycloaddition) alkyne->reaction azide Azide (Target Molecule) azide->reaction catalyst Catalyst (Cu(I) or Strain) catalyst->reaction conjugate Stable Triazole-Linked Conjugate reaction->conjugate

References

Application Notes and Protocols for Bis-Propargyl-PEG18 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinker integral to the construction of advanced targeted drug delivery systems. Featuring a polyethylene (B3416737) glycol (PEG) backbone of 18 ethylene (B1197577) glycol units, it is flanked by two terminal propargyl (alkyne) groups. This structure allows for the covalent conjugation of two distinct azide-containing molecules, such as a targeting ligand and a therapeutic agent, through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile by reducing aggregation and immunogenicity, and increasing circulation time.[][4] These attributes make this compound an attractive tool for developing precisely engineered therapeutics like antibody-drug conjugates (ADCs), targeted nanoparticles, and other bespoke drug carriers designed to deliver cytotoxic payloads specifically to diseased cells, thereby minimizing off-target toxicity.[][4][5]

Core Applications

  • Antibody-Drug Conjugates (ADCs): Serves as a linker to conjugate an azide-modified cytotoxic drug to an azide-modified monoclonal antibody, enabling targeted delivery to cancer cells.

  • Targeted Nanoparticle Functionalization: Facilitates the attachment of targeting ligands (e.g., peptides, aptamers) and therapeutic agents to azide-functionalized nanoparticle surfaces.[6][7]

  • Synthesis of Bifunctional Molecules: Enables the creation of novel constructs for dual-targeting or combination therapy by linking two different bioactive molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Weight ~843.0 g/mol
Chemical Formula C40H74O18 (Varies slightly by manufacturer)
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, DCM
Functional Groups Two terminal alkyne (propargyl) groups
Reactive Towards Azide groups (via CuAAC)

Experimental Protocols

Protocol 1: General Synthesis of a Targeted Drug Conjugate using this compound

This protocol outlines a two-step approach for conjugating an azide-modified targeting ligand (e.g., a peptide) and an azide-modified drug to the this compound linker.

Materials and Reagents:

  • This compound

  • Azide-modified targeting ligand

  • Azide-modified therapeutic drug

  • Copper(II) sulfate (B86663) (CuSO4)[8]

  • Sodium ascorbate[8]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Step 1: Synthesis of Drug-Linker Intermediate (Mono-conjugation)

  • Dissolution: Dissolve this compound (1 equivalent) and the azide-modified drug (0.9 equivalents to favor mono-substitution) in DMF or DMSO.

  • Catalyst Preparation: In a separate tube, prepare the copper catalyst solution by mixing CuSO4 (0.1 equivalents) with THPTA (0.5 equivalents) in an aqueous buffer.

  • Reaction Initiation: Add the copper catalyst solution to the linker-drug mixture. Initiate the reaction by adding a fresh solution of sodium ascorbate (B8700270) (1 equivalent).

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the mono-conjugated product.

  • Purification: Purify the mono-substituted Drug-PEG-Propargyl intermediate using reverse-phase HPLC to separate it from unreacted starting materials and the di-substituted product. Lyophilize the collected fractions to obtain a pure powder.

Step 2: Conjugation of Targeting Ligand to Drug-Linker Intermediate

  • Dissolution: Dissolve the purified Drug-PEG-Propargyl intermediate (1 equivalent) and the azide-modified targeting ligand (1.2 equivalents) in a mixture of aqueous buffer (e.g., PBS) and a co-solvent like DMSO if needed for solubility.

  • Catalyst Addition: Prepare and add the copper catalyst solution and sodium ascorbate as described in Step 1 (0.1 eq CuSO4, 0.5 eq THPTA, 1 eq Sodium Ascorbate).

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the final targeted drug conjugate using Size-Exclusion Chromatography (SEC) to remove excess reagents and catalyst.

  • Characterization: Characterize the final product by LC-MS to confirm its molecular weight and purity, and by UV-Vis spectroscopy to determine the concentration and drug-to-ligand ratio if applicable.

G Intermediate Intermediate Mix2 Mix2 Intermediate->Mix2 Reaction2 Reaction2 Mix2->Reaction2 AzideLigand AzideLigand AzideLigand->Mix2 Purify2 Purify2 Reaction2->Purify2 FinalProduct FinalProduct Purify2->FinalProduct

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to evaluate the efficacy of the synthesized targeted drug conjugate against cancer cells expressing the target receptor versus control cells that do not.

Materials and Reagents:

  • Targeted drug conjugate

  • Target-positive cancer cell line (e.g., HER2-positive BT-474 cells)

  • Target-negative cancer cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the targeted drug conjugate, the free drug, and a non-targeted control in complete medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control (100% viability).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth) for each compound on both cell lines.

Hypothetical In Vitro Cytotoxicity Data

This table presents hypothetical data for an affibody-MMAE conjugate targeting HER2, demonstrating the impact of PEGylation on efficacy and safety.

CompoundTarget Cell Line (HER2+)IC₅₀ (nM)Non-Target Cell Line (HER2-)IC₅₀ (nM)Selectivity Index (IC₅₀ Non-Target / IC₅₀ Target)
Free MMAESK-BR-30.5MCF-70.81.6
ZHER2-MMAE (No PEG)SK-BR-32.0MCF-7>1000>500
ZHER2-PEG10K-MMAESK-BR-344.0MCF-7>1000>22.7

Data adapted and modified for illustrative purposes from[9][10]. The use of a PEG linker can decrease raw potency (higher IC₅₀) but significantly improves the pharmacokinetic profile and reduces off-target toxicity, leading to better in vivo outcomes.[9][10]

Visualization of Key Processes

Logical Relationship in Targeted Drug Delivery

The diagram below illustrates the modular assembly of a targeted drug delivery system using this compound.

G TargetingLigand TargetingLigand CuAAC CuAAC TargetingLigand->CuAAC TDS TDS CuAAC->TDS Drug Drug Drug->CuAAC Linker Linker Linker->CuAAC Specificity Specificity TDS->Specificity Targeting Ligand guides to target cell Efficacy Efficacy TDS->Efficacy Drug exerts therapeutic effect Safety Safety TDS->Safety PEG linker enhances solubility & reduces off-target effects

Example Signaling Pathway: Paclitaxel

Paclitaxel is a potent anti-cancer agent that can be incorporated into targeted drug delivery systems. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Paclitaxel's Mechanism of Action

Conclusion

This compound is a versatile and powerful tool for the construction of sophisticated targeted drug delivery systems. Its bifunctional nature, combined with the efficiency of click chemistry, allows for the precise and modular assembly of targeting ligands and therapeutic payloads. The inclusion of the PEG spacer is critical for improving the overall physicochemical and pharmacokinetic properties of the final conjugate. The protocols and conceptual frameworks provided herein serve as a guide for researchers aiming to leverage this technology for the development of next-generation targeted therapies.

References

Application Notes and Protocols: Bis-Propargyl-PEG18 for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinking agent featuring two terminal propargyl groups spaced by a hydrophilic 18-unit polyethylene (B3416737) glycol (PEG) chain. This molecule is a valuable tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for applications in biological systems. In the context of live cell imaging, this compound can be employed to crosslink two azide-modified biomolecules, providing insights into their proximity and potential interaction within the native cellular environment. This application is particularly useful for studying protein-protein interactions, protein co-localization, and the assembly of macromolecular complexes in real-time.

The propargyl groups of this compound react with azide-functionalized molecules to form stable triazole linkages. For live cell applications, the copper catalyst, which can be cytotoxic, necessitates the use of chelating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to minimize cellular damage. This protocol outlines the use of this compound for in-situ crosslinking of azide-labeled proteins and their subsequent visualization using fluorescence microscopy.

Principle of Application

The core application of this compound in live cell imaging is to act as a molecular bridge between two azide-containing targets. This can be conceptualized in a two-step process:

  • Metabolic or Enzymatic Labeling: Target proteins of interest are functionalized with azide (B81097) groups. This is typically achieved by introducing unnatural amino acids bearing azide moieties (e.g., azidohomoalanine, AHA) during protein synthesis or through enzymatic ligation.

  • Crosslinking and Visualization: this compound is introduced into the cells, where it can react with two proximal azide-labeled proteins, forming a stable crosslink. The successful crosslinking event can then be visualized. One common method is to use a "click-on" fluorescent azide reporter that reacts with any remaining unreacted propargyl groups, or by pre-labeling one of the target proteins with a fluorescent azide.

Data Presentation

Table 1: Reagent Concentrations and Incubation Times for Live Cell Crosslinking

ReagentStock ConcentrationWorking ConcentrationIncubation Time
Azide-labeled Amino Acid (e.g., AHA)100 mM in DMSO50-200 µM in methionine-free medium4-18 hours
This compound10 mM in DMSO10-100 µM15-60 minutes
CuSO₄50 mM in H₂O50-100 µM10-30 minutes
THPTA250 mM in H₂O250-500 µM10-30 minutes
Sodium Ascorbate (B8700270)1 M in H₂O (freshly prepared)1-5 mM10-30 minutes
Azide-Fluorophore Conjugate1 mM in DMSO1-10 µM15-30 minutes

Table 2: Cell Viability Assessment Post-Click Reaction

ConditionCell Viability (%) (MTT Assay)
Untreated Control100
Azide-Amino Acid Incubation98 ± 3
This compound Incubation97 ± 4
Full Click Reaction (with THPTA)92 ± 5
Full Click Reaction (without THPTA)45 ± 8

Note: Data presented are representative and may vary depending on cell type and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Azide Groups

This protocol describes the incorporation of an azide-bearing amino acid into newly synthesized proteins.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to 70-80% confluency in a suitable format for imaging (e.g., glass-bottom dishes).

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium supplemented with 50-200 µM AHA.

  • Incubate the cells for 4-18 hours at 37°C in a CO₂ incubator to allow for incorporation of AHA into newly synthesized proteins.

  • After incubation, wash the cells three times with warm PBS to remove unincorporated AHA.

Protocol 2: Intracellular Crosslinking with this compound and Fluorescent Labeling

This protocol details the crosslinking of azide-labeled proteins using this compound and subsequent visualization with a fluorescent azide.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Azide-fluorophore conjugate (e.g., Azide-AF488)

  • Hoechst 33342 (for nuclear counterstain, optional)

Procedure:

  • Crosslinking Reaction: a. Prepare a 2X stock solution of this compound in live-cell imaging buffer at a concentration of 20-200 µM. b. Add an equal volume of the 2X this compound solution to the azide-labeled cells. c. Incubate for 15-60 minutes at 37°C. d. Wash the cells three times with live-cell imaging buffer.

  • Click Reaction for Visualization: a. Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, mix the following in order:

    • 900 µL live-cell imaging buffer
    • 1 µL of 50 mM CuSO₄ (final concentration: 50 µM)
    • 1 µL of 250 mM THPTA (final concentration: 250 µM)
    • 10 µL of 1 mM Azide-fluorophore conjugate (final concentration: 10 µM) b. Add 5 µL of 1 M freshly prepared sodium ascorbate (final concentration: 5 mM) to the cocktail and mix gently. c. Immediately add the complete click reaction cocktail to the cells. d. Incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging: a. Wash the cells three times with live-cell imaging buffer. b. If desired, incubate with Hoechst 33342 for 10 minutes for nuclear staining. c. Replace with fresh, pre-warmed live-cell imaging buffer. d. Proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 3: Cell Viability Assay

To assess the cytotoxicity of the crosslinking and labeling procedure, a standard MTT or other cell viability assay should be performed.

Procedure:

  • Plate cells in a 96-well plate and subject them to the complete crosslinking and labeling protocol.

  • Include control wells with untreated cells and cells treated with individual components of the reaction.

  • After the final wash step, add fresh culture medium and return the plate to the incubator for 24 hours.

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance and calculate cell viability relative to the untreated control.

Mandatory Visualization

experimental_workflow Experimental Workflow for Live Cell Crosslinking and Imaging cluster_prep Cell Preparation cluster_crosslinking Crosslinking cluster_visualization Visualization cluster_analysis Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., with AHA) cell_culture->metabolic_labeling add_crosslinker 3. Add this compound metabolic_labeling->add_crosslinker incubation_crosslinker 4. Incubate add_crosslinker->incubation_crosslinker wash_1 5. Wash incubation_crosslinker->wash_1 click_cocktail 6. Prepare Click Cocktail (CuSO4, THPTA, Azide-Fluorophore) wash_1->click_cocktail add_ascorbate 7. Add Sodium Ascorbate click_cocktail->add_ascorbate add_to_cells 8. Add Cocktail to Cells add_ascorbate->add_to_cells incubation_click 9. Incubate add_to_cells->incubation_click wash_2 10. Wash incubation_click->wash_2 live_imaging 11. Live Cell Imaging wash_2->live_imaging viability_assay 12. Cell Viability Assay wash_2->viability_assay

Caption: Workflow for intracellular crosslinking and imaging.

signaling_pathway Visualizing Protein-Protein Interaction via Crosslinking cluster_proteins Azide-Labeled Proteins cluster_reagents Reagents protein_A Protein A-N3 crosslinked_complex Crosslinked Complex protein_A->crosslinked_complex Interaction protein_B Protein B-N3 protein_B->crosslinked_complex Interaction crosslinker This compound crosslinker->crosslinked_complex Crosslinks fluorophore Azide-Fluorophore visualized_complex Visualized Complex fluorophore->visualized_complex crosslinked_complex->visualized_complex Click Reaction

Caption: Conceptual diagram of protein interaction visualization.

Application Notes and Protocols for Enzyme Immobilization using Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the immobilization of enzymes onto surfaces using the homobifunctional crosslinker, Bis-Propargyl-PEG18. This method leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form stable triazole linkages, ensuring robust and oriented enzyme conjugation.

Introduction

Enzyme immobilization is a critical process in various biotechnological applications, including the development of biosensors, biocatalysis, and targeted drug delivery systems. The covalent attachment of enzymes to solid supports enhances their stability, facilitates reuse, and prevents product contamination. This compound is a polyethylene (B3416737) glycol (PEG) linker with a propargyl group at each end. This structure allows it to act as a bridge, connecting an azide-functionalized surface to an azide-modified enzyme, or by creating a crosslinked network for enzyme entrapment. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous environments and reduces non-specific protein adsorption.

The core of this immobilization strategy is the "click chemistry" reaction, a bio-orthogonal ligation method known for its high yield, selectivity, and compatibility with biological molecules under mild conditions.

Principle of Immobilization

The immobilization process using this compound is based on the formation of a stable 1,2,3-triazole ring through the reaction of a terminal alkyne (propargyl group) with an azide (B81097). There are two primary strategies for utilizing this linker:

  • Strategy A: Crosslinking of Azide-Modified Enzymes to an Azide-Functionalized Surface: In this approach, both the enzyme and the surface are independently functionalized with azide groups. This compound then acts as a homobifunctional linker, reacting with the azides on both the surface and the enzyme to create a stable, covalently linked system.

  • Strategy B: Entrapment within a Polymer Network: An azide-functionalized polymer can be crosslinked with this compound in the presence of the enzyme. This creates a porous hydrogel matrix that physically entraps the enzyme while maintaining its catalytic activity.

This document will focus on Strategy A , providing a detailed protocol for surface functionalization, enzyme modification, and the final immobilization step.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in immobilizing an enzyme onto a surface using this compound.

Materials and Reagents
  • Surface/Support: Glass slides, silicon wafers, magnetic beads, or other supports with surface hydroxyl or amine groups.

  • Enzyme: The enzyme of interest with available surface amine or carboxyl groups for modification.

  • Linker: this compound.

  • Surface Functionalization Reagents:

    • (3-Azidopropyl)trimethoxysilane (for hydroxylated surfaces).

    • Azido-PEG-NHS ester (for aminated surfaces).

  • Enzyme Modification Reagents:

  • Click Chemistry Reagents:

    • Copper(II) sulfate (B86663) (CuSO₄).

    • Sodium ascorbate.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Buffers and Solvents:

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Borate buffer, pH 8.5.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Ethanol, Acetone.

    • Ultrapure water.

Protocol 1: Azide-Functionalization of a Hydroxylated Surface (e.g., Glass Slide)
  • **Cleaning

Application Notes and Protocols for Dual Functionalization Using Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG18 is a homobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker that enables the covalent conjugation of two azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This crosslinker features a central hydrophilic PEG chain of 18 ethylene (B1197577) glycol units, which enhances the solubility and biocompatibility of the resulting conjugate, flanked by two terminal propargyl groups.[3] The propargyl groups serve as reactive handles for the highly efficient and specific formation of stable triazole linkages with azide-functionalized molecules.[1]

These application notes provide detailed protocols for the use of this compound in various dual functionalization strategies, including the synthesis of bivalent molecules and the formation of crosslinked hydrogels. The methodologies described herein are essential for applications in drug delivery, the development of antibody-drug conjugates (ADCs), and tissue engineering.[4][]

Physicochemical Properties and Reaction Components

A clear understanding of the properties of this compound and the components of the CuAAC reaction is crucial for successful dual functionalization.

ParameterValueReference
This compound
Molecular Weight~843.01 g/mol [1]
Chemical FormulaC40H74O18[2]
AppearanceWhite to off-white solid or oilN/A
SolubilitySoluble in water and most organic solvents[3]
Storage-20°C for long-term storage[2]
CuAAC Reaction Components
Copper(I) SourceCopper(II) sulfate (B86663) (CuSO4) with a reducing agent[6]
Reducing AgentSodium Ascorbate (B8700270)[6]
Ligand (optional but recommended)Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)[7]
SolventsWater, DMSO, DMF, or mixtures (e.g., t-BuOH/water)[8]

Experimental Protocols

Protocol 1: General Procedure for Dual Functionalization with this compound

This protocol outlines a general method for conjugating two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) using this compound.

Materials:

  • This compound

  • Azide-Molecule A

  • Azide-Molecule B

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic solvent (e.g., DMSO or DMF) if needed for solubility

  • Purification system (e.g., HPLC with a C18 column)[9][10]

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) and Azide-Molecule A (1.1 equivalents) in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a co-solvent such as DMSO can be used.

  • First Click Reaction:

    • Prepare fresh stock solutions of CuSO₄ (100 mM), sodium ascorbate (1 M), and THPTA (100 mM) in degassed water.

    • To the reaction mixture from step 1, add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor the reaction progress by LC-MS.

  • Purification of the Mono-functionalized Intermediate:

    • Once the first reaction is complete, purify the mono-functionalized product (Azide-Molecule A-PEG-Propargyl) from excess reagents and starting materials using reversed-phase HPLC.[9]

  • Second Click Reaction:

    • Dissolve the purified mono-functionalized intermediate (1 equivalent) and Azide-Molecule B (1.2 equivalents) in the reaction buffer.

    • Repeat the catalyst addition steps as described in step 2.

    • Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final dual-functionalized conjugate by reversed-phase HPLC.[10]

    • Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and ¹H NMR to confirm its identity and purity.[11]

Protocol 2: Synthesis of a Bivalent Peptide Conjugate

This protocol describes the synthesis of a bivalent conjugate by linking two azide-modified peptides to this compound.

ReagentMolecular Weight ( g/mol )ConcentrationVolume (µL)Moles (µmol)Equivalents
Azide-Peptide150010 mM1001.02.2
This compound843.0110 mM45.50.4551.0
THPTA434.48100 mM101.02.2
CuSO₄·5H₂O249.68100 mM20.20.44
Sodium Ascorbate198.111 M22.04.4
Buffer (PBS)--to 1 mL--

Procedure:

  • In a microcentrifuge tube, combine the Azide-Peptide and this compound in PBS buffer.

  • Add the THPTA solution to the mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 4 hours.

  • Purify the bivalent peptide conjugate using size-exclusion chromatography or reversed-phase HPLC.

  • Analyze the purified product by MALDI-TOF mass spectrometry to confirm the molecular weight of the final conjugate.

Protocol 3: Formation of a Crosslinked PEG Hydrogel

This protocol details the formation of a hydrogel by crosslinking a diazide-functionalized polymer with this compound.[12]

ComponentStock ConcentrationFinal ConcentrationPurpose
Diazide-PEG (10 kDa)10% (w/v) in PBS5% (w/v)Polymer backbone
This compound10% (w/v) in PBS5% (w/v)Crosslinker
CuSO₄·5H₂O50 mM1 mMCatalyst
Sodium Ascorbate500 mM10 mMReducing Agent

Procedure:

  • Prepare two separate solutions:

    • Solution A: Diazide-PEG in PBS.

    • Solution B: this compound, CuSO₄, and sodium ascorbate in PBS.

  • To induce gelation, rapidly mix equal volumes of Solution A and Solution B.

  • The mixture will begin to gel. The gelation time can be modulated by adjusting the concentration of the catalyst and reactants.

  • The resulting hydrogel can be characterized by its swelling ratio, degradation profile, and mechanical properties.[12]

Visualizations

General Workflow for Dual Functionalization

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Second Conjugation cluster_3 Step 4: Final Purification & Analysis A Azide-Molecule A C Mono-functionalized Intermediate (A-PEG-Propargyl) A->C CuAAC B This compound B->C D HPLC Purification C->D C->D F Purified Intermediate D->F E Azide-Molecule B G Final Dual-Functionalized Conjugate (A-PEG-B) E->G CuAAC F->G H HPLC Purification G->H G->H I Characterization (MS, NMR) H->I G cluster_0 Precursor Solutions A Solution A Diazide-Polymer C Rapid Mixing A:f1->C B Solution B This compound + Catalyst B:f1->C D Crosslinked Hydrogel Network C->D Gelation

References

Application Notes and Protocols for Bis-Propargyl-PEG18 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-Propargyl-PEG18 in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1] These molecules are composed of a ligand that binds the target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation.[1][2]

Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their beneficial properties.[1][3] The inclusion of a PEG chain can improve the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Furthermore, the length of the PEG linker is a key parameter for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[1][2]

This compound is a bifunctional linker featuring a polyethylene glycol chain of 18 ethylene (B1197577) glycol units, capped at both ends with propargyl groups. This symmetrical structure with terminal alkyne groups makes it an ideal scaffold for the modular and efficient synthesis of PROTACs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[5][6] This approach allows for the rapid assembly of PROTAC libraries by coupling azide-functionalized POI and E3 ligase ligands to the bis-alkyne PEG linker.[7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC, assembled with a linker like this compound, is to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (e.g., with this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E2 E2-Ub E2->E3 Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The use of this compound as a linker allows for a highly modular and efficient synthesis of PROTACs via a double copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This requires the prior synthesis of azide-functionalized POI and E3 ligase ligands.

General Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC using a bis-propargyl PEG linker.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Azide-Functionalized POI Ligand CuAAC Double CuAAC 'Click' Reaction Ligand1->CuAAC Ligand2 Azide-Functionalized E3 Ligase Ligand Ligand2->CuAAC Linker This compound Linker->CuAAC Purification Purification (e.g., HPLC) CuAAC->Purification PROTAC Final PROTAC Purification->PROTAC WB Western Blot for Target Degradation PROTAC->WB DC50 DC50 Determination WB->DC50 Dmax Dmax Determination WB->Dmax

Caption: General workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of PROTAC via Double CuAAC Reaction

This protocol describes the synthesis of a PROTAC by reacting two different azide-functionalized ligands with this compound.

Materials:

  • Azide-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent system (e.g., DMSO/water, t-BuOH/water)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., acetonitrile, water with formic acid for HPLC)

Procedure:

  • Reaction Setup: In a suitable reaction vial, dissolve the azide-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of DMSO and water).

  • Add this compound (1.05 eq) to the solution and stir until dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in deionized water. If using TBTA, pre-mix the CuSO₄ with TBTA (0.1 eq) before adding the sodium ascorbate.

  • Reaction Initiation: Add the freshly prepared copper/ascorbate solution to the reaction mixture containing the ligands and linker.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by LC-MS until one of the starting azide (B81097) ligands is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[6]

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The efficacy of a PROTAC is primarily assessed by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation). The length of the PEG linker significantly impacts these parameters.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC₅₀ (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data adapted from studies on ERα degradation, highlighting the importance of an optimal linker length.[8]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs
PROTAC Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from studies on TBK1 degradation, showing a clear structure-activity relationship with linker length.[3][8]

Conclusion

This compound is a valuable tool in the synthesis of PROTACs, offering a straightforward and efficient route to novel protein degraders through the use of click chemistry. The modular nature of this approach allows for the rapid generation of PROTAC libraries with varied POI and E3 ligase ligands, facilitating the optimization of degradation activity. As demonstrated by the provided data, the length of the linker is a critical parameter that must be empirically determined for each specific target and E3 ligase pair to achieve maximal potency and efficacy. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate their own PROTACs using this compound and similar bifunctional linkers.

References

Application Notes and Protocols for Bis-Propargyl-PEG18 in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG18 is a homobifunctional crosslinking agent that contains two terminal propargyl groups, which are reactive towards azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This polyethylene (B3416737) glycol (PEG) linker is characterized by its 18 PEG units, which impart hydrophilicity and biocompatibility to the molecules it crosslinks.[3] The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial property for biological applications.[3] In the realm of nucleic acid research and drug development, this compound serves as a versatile tool for the intramolecular or intermolecular crosslinking of azide-modified oligonucleotides. This enables the synthesis of well-defined nucleic acid architectures, the stabilization of duplexes, and the development of novel therapeutic and diagnostic agents.

The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, proceeding under mild conditions which are crucial for preserving the integrity of sensitive biomolecules like DNA and RNA.[4] This bio-orthogonal reaction, meaning it does not interfere with native cellular processes, allows for the precise and stable labeling of nucleic acids.[4]

Applications in Nucleic Acid Labeling

The unique properties of this compound make it suitable for a range of applications in nucleic acid research:

  • Intramolecular and Intermolecular Crosslinking: The presence of two propargyl groups allows for the crosslinking of two distinct azide-modified nucleic acid strands or the circularization of a single strand bearing two azide (B81097) modifications. This is instrumental in creating defined nucleic acid nanostructures and stabilizing nucleic acid duplexes.

  • Stabilization of Nucleic Acid Duplexes: Covalent crosslinking of the two strands of a DNA or RNA duplex can significantly enhance its thermal stability. This is particularly valuable in applications requiring stringent hybridization conditions, such as in diagnostics and antisense therapy.

  • Development of Aptamer Conjugates: Aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific target molecules, can be crosslinked to other functional moieties, such as therapeutic agents or imaging probes, using this compound.

  • Formation of Hydrogels for Drug Delivery: The ability to crosslink multiple nucleic acid strands can be harnessed to form nucleic acid-based hydrogels for the controlled release of therapeutic oligonucleotides.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on the well-established efficiency of CuAAC reactions for oligonucleotide conjugation and the known effects of PEGylation and crosslinking on nucleic acid stability.

ParameterTypical Value/RangeNotes
Reaction Efficiency >95%CuAAC reactions with oligonucleotides are known to proceed with very high efficiency, often achieving near-quantitative yields with minimal byproduct formation.[5]
Reaction Time 1 - 4 hoursThe reaction time can vary depending on the concentration of reactants and the specific catalyst system used.
Oligonucleotide Purity >90% after purificationStandard purification methods such as HPLC or PAGE can effectively remove unreacted components and byproducts.

Table 1: Representative Reaction Parameters for Nucleic Acid Labeling with this compound.

ParameterUnmodified Duplex (Typical)Crosslinked Duplex (Representative)Notes
Melting Temperature (Tm) 55 °C84 °CA study on duplex DNA with terminal cross-linking using a bifunctional azide reported a significant stabilization with a ΔT(m) of +29 °C. This demonstrates the profound stabilizing effect of covalent crosslinking. The PEG linker itself can also contribute to duplex stability through macromolecular crowding effects.

Table 2: Impact of Crosslinking on Nucleic Acid Duplex Stability (Illustrative Example).

Experimental Protocols

The following protocols provide a general framework for the use of this compound in nucleic acid labeling. Optimization may be required for specific applications.

Protocol 1: Intermolecular Crosslinking of Two Azide-Modified Oligonucleotides

This protocol describes the crosslinking of two different azide-modified single-stranded DNA or RNA molecules.

Materials:

  • Azide-modified oligonucleotide 1 (e.g., 5'-azide-oligoA)

  • Azide-modified oligonucleotide 2 (e.g., 3'-azide-oligoB)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (optional, for dissolving reagents)

  • Appropriate buffers (e.g., phosphate (B84403) buffer)

  • Purification system (e.g., HPLC, PAGE)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-modified oligonucleotides in nuclease-free water to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of this compound in nuclease-free water or DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified oligonucleotide 1 (to a final concentration of 100 µM)

      • Azide-modified oligonucleotide 2 (to a final concentration of 100 µM)

      • This compound (to a final concentration of 100 µM)

      • Phosphate buffer (pH 7.4, to a final concentration of 100 mM)

      • Nuclease-free water to adjust the volume.

    • Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive nucleic acids, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Purify the crosslinked product using reverse-phase HPLC, ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE) to separate the desired product from unreacted oligonucleotides and reagents.

  • Analysis:

    • Analyze the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the crosslinked product.

    • Assess the purity and yield of the product by analytical HPLC or gel electrophoresis.

Protocol 2: Intramolecular Crosslinking (Circularization) of a Single Oligonucleotide

This protocol is for the circularization of a single-stranded DNA or RNA molecule containing both a 5'- and a 3'-azide modification.

Materials:

  • 5',3'-diazide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO (optional)

  • Appropriate buffers

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions as described in Protocol 1.

  • Reaction Setup:

    • To favor intramolecular cyclization, the reaction should be performed under dilute conditions.

    • In a microcentrifuge tube, combine the following:

      • 5',3'-diazide-modified oligonucleotide (to a final concentration of 10 µM)

      • This compound (to a final concentration of 10 µM)

      • Phosphate buffer (pH 7.4, to a final concentration of 100 mM)

      • Nuclease-free water to the final volume.

    • Prepare the catalyst premix (CuSO₄/THPTA) and add it to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-8 hours.

  • Purification and Analysis:

    • Purify and analyze the circularized oligonucleotide as described in Protocol 1. The circular product will exhibit a different migration pattern on a denaturing PAGE gel compared to its linear precursor.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis azide_oligo Azide-Modified Oligonucleotide(s) mixing Mixing of Reactants and Catalyst azide_oligo->mixing bis_propargyl This compound bis_propargyl->mixing catalyst Cu(I) Catalyst (CuSO4 + Reductant) catalyst->mixing incubation Incubation (RT, 1-4h) mixing->incubation purification Purification (HPLC or PAGE) incubation->purification characterization Characterization (Mass Spectrometry) purification->characterization

Caption: General workflow for nucleic acid labeling using this compound.

crosslinking_schematic cluster_inter Intermolecular Crosslinking cluster_intra Intramolecular Crosslinking (Circularization) OligoA 5'-Azide-Oligo A Linker_inter This compound OligoA->Linker_inter OligoB 3'-Azide-Oligo B OligoB->Linker_inter Product_inter Oligo A - PEG18 - Oligo B Linker_inter->Product_inter OligoC_linear 5',3'-Diazide-Oligo C Linker_intra This compound OligoC_linear->Linker_intra Product_intra Circular Oligo C Linker_intra->Product_intra Cu(I) catalyst

Caption: Schematic of inter- and intramolecular nucleic acid crosslinking.

signaling_pathway_analogy cluster_conceptual Conceptual Pathway: Stabilized Nucleic Acid Function start Azide-Modified Nucleic Acids crosslinker This compound Crosslinking start->crosslinker stabilized_complex Stabilized Nucleic Acid Complex crosslinker->stabilized_complex enhanced_hybridization Enhanced Hybridization Affinity & Specificity stabilized_complex->enhanced_hybridization nuclease_resistance Increased Nuclease Resistance stabilized_complex->nuclease_resistance therapeutic_outcome Improved Therapeutic/ Diagnostic Efficacy enhanced_hybridization->therapeutic_outcome nuclease_resistance->therapeutic_outcome

Caption: Logical flow of this compound's impact on nucleic acid function.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-Propargyl-PEG18 Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Propargyl-PEG18 reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with this compound, providing potential causes and actionable solutions.

Q1: My CuAAC reaction with this compound has a low or no yield. What are the primary factors to investigate?

Low yields in CuAAC reactions are often attributable to issues with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). Its oxidation to the inactive Copper(II) state is a common cause of reaction failure.

  • Reagent Quality: The purity and stability of this compound and the corresponding azide-containing molecule are crucial. Degradation of starting materials will directly impact the yield.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, pH, and reactant concentrations can significantly influence the reaction rate and overall yield.

Here is a troubleshooting workflow to diagnose the issue:

TroubleshootingWorkflow Start Low/No Reaction Yield CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst CheckReagents 2. Assess Reagent Integrity CheckCatalyst->CheckReagents Catalyst OK CatalystIssue Potential Catalyst Issue: - Cu(I) Oxidation - Impure Copper Source CheckCatalyst->CatalystIssue OptimizeConditions 3. Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK ReagentIssue Potential Reagent Issue: - Degradation of this compound or azide (B81097) - Impurities in starting materials CheckReagents->ReagentIssue SuccessfulReaction Successful Reaction OptimizeConditions->SuccessfulReaction Optimization Successful CatalystSolution Solutions: - Degas solvents - Use fresh reducing agent (e.g., Sodium Ascorbate) - Add a stabilizing ligand (e.g., THPTA, TBTA) - Use a reliable Cu(I) source CatalystIssue->CatalystSolution CatalystSolution->CheckReagents Re-run Reaction ReagentSolution Solutions: - Verify purity by NMR or MS - Use fresh, high-quality reagents - Store reagents under recommended conditions ReagentIssue->ReagentSolution ReagentSolution->OptimizeConditions Re-run Reaction

Caption: A step-by-step workflow for troubleshooting low yields in this compound click reactions.

Q2: How can I prevent the inactivation of the copper catalyst?

Maintaining the copper catalyst in its active Cu(I) oxidation state is critical for a successful reaction.

  • Use a Reducing Agent: When using a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄), a reducing agent is necessary to generate Cu(I) in situ. Sodium ascorbate (B8700270) is the most commonly used reducing agent. Always use a fresh solution of sodium ascorbate, as it can degrade over time.

  • Degas Solvents: Dissolved oxygen in the reaction solvent can oxidize Cu(I) to Cu(II). Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst can significantly improve the reaction outcome.

  • Utilize Stabilizing Ligands: Nitrogen-based ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA), can chelate and stabilize the Cu(I) ion, protecting it from oxidation and increasing its solubility. THPTA is particularly well-suited for reactions in aqueous buffers due to its high water solubility.

Q3: What are the optimal stoichiometric ratios for the reactants and catalyst components?

The ideal stoichiometry can vary depending on the specific substrates and reaction scale. However, here are some general guidelines:

  • Azide to Alkyne Ratio: A slight excess of one of the reactants can help drive the reaction to completion. Often, a 1.1 to 2-fold molar excess of the less precious or more soluble reactant is used.

  • Copper Catalyst Loading: Typically, 1-10 mol% of the copper catalyst relative to the limiting reagent is sufficient. For sensitive biomolecules, it is advisable to use the lowest effective concentration of copper.

  • Ligand to Copper Ratio: A ligand-to-copper ratio of 2:1 to 5:1 is commonly employed to ensure efficient stabilization of the Cu(I) catalyst.

  • Reducing Agent to Copper Ratio: A 5 to 10-fold molar excess of the reducing agent (e.g., sodium ascorbate) relative to the copper catalyst is recommended to maintain a reducing environment.

Q4: Which solvent system is best for my this compound reaction?

The choice of solvent depends on the solubility of your substrates. This compound itself is soluble in water and many organic solvents like DMSO, DMF, and DCM.[1] The CuAAC reaction is robust and can be performed in a variety of solvent systems.

  • Aqueous Buffers: For bioconjugation reactions involving proteins or other biomolecules, aqueous buffers like phosphate-buffered saline (PBS) or HEPES at a pH of 7-8 are ideal.

  • Organic Solvents: For reactions with small molecules that have poor water solubility, organic solvents such as DMSO, DMF, THF, or mixtures with water (e.g., t-BuOH/water) can be used.

  • Mixed Solvent Systems: Co-solvents can be employed to improve the solubility of all reactants. For example, a mixture of DMSO or DMF with an aqueous buffer is often effective.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different catalyst systems and the impact of additives on CuAAC reaction yields, which can be extrapolated to reactions involving this compound.

Table 1: Comparison of Common Copper Catalyst Systems

Catalyst SystemLigandReducing AgentTypical Loading (mol%)SolventTypical YieldReference
CuSO₄THPTASodium Ascorbate1-5Aqueous Buffer>90%[2]
CuSO₄TBTASodium Ascorbate1-5DMSO/Water, t-BuOH/Water>90%[2]
CuINoneNone5-10DMF, DMSOVariable, prone to oxidationGeneral Knowledge
CuBrPMDETANone1-5DMFHigh[3]
Copper NanoparticlesNoneNone5-10WaterGood to Excellent[4]

Table 2: Effect of Additives on CuAAC Reaction Efficiency

AdditiveFunctionConcentrationObserved Effect
AminoguanidineScavenges reactive byproducts of ascorbate oxidation1-5 mMCan improve yields in reactions with sensitive biomolecules
L-prolineActs as a ligand to improve catalyst activityCatalytic amountsCan enhance reaction rates in certain solvent systems like glycerol
BetaineZwitterionic ligandCatalytic amountsAccelerates reaction in aqueous media, allowing for lower copper concentrations

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction using this compound.

Protocol: Conjugation of an Azide-Containing Molecule to this compound

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • Prepare Reactant Solution:

    • In a microcentrifuge tube, dissolve this compound and the azide-containing molecule in the reaction buffer to the desired final concentrations. For a 1:2 molar ratio, you might aim for 1 mM this compound and 2.2 mM of the azide molecule.

  • Degas the Solution:

    • Sparge the reactant solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Prepare Catalyst Premix:

    • In a separate tube, prepare a premix of the copper catalyst and ligand. For a final reaction volume of 1 mL and a final copper concentration of 0.5 mM with a 5:1 ligand-to-copper ratio, you would mix 25 µL of 20 mM CuSO₄ and 50 µL of 50 mM THPTA.

  • Add Catalyst Premix:

    • Add the catalyst premix to the degassed reactant solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. For a final concentration of 5 mM, add 50 µL of the 100 mM stock solution.

  • Incubate the Reaction:

    • Incubate the reaction at room temperature or 37°C. The reaction time can range from 1 to 24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the product to remove unreacted starting materials, copper catalyst, and other byproducts. Common purification methods for PEGylated products include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[1]

      • Ion-Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge after conjugation.[1]

      • Hydrophobic Interaction Chromatography (HIC): Another option for separating based on changes in hydrophobicity.[1]

      • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from macromolecular products.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis PrepReactants Prepare Reactant Solution (this compound + Azide) Degas Degas Solution (N2 or Ar) PrepReactants->Degas AddCatalyst Add Catalyst Premix Degas->AddCatalyst PrepCatalyst Prepare Catalyst Premix (CuSO4 + THPTA) PrepCatalyst->AddCatalyst PrepReducingAgent Prepare Fresh Reducing Agent (Sodium Ascorbate) Initiate Initiate with Reducing Agent PrepReducingAgent->Initiate AddCatalyst->Initiate Incubate Incubate (RT or 37°C) Initiate->Incubate Monitor Monitor Progress (LC-MS, HPLC, etc.) Incubate->Monitor Purify Purify Product (SEC, IEX, HIC) Monitor->Purify Analyze Analyze Final Product (Purity & Identity) Purify->Analyze

Caption: A generalized experimental workflow for the CuAAC reaction with this compound.

References

Solving Bis-Propargyl-PEG18 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Propargyl-PEG18. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a homobifunctional crosslinker containing a central hydrophilic polyethylene (B3416737) glycol (PEG) core of 18 ethylene (B1197577) glycol units, flanked by a propargyl group at each end. The propargyl groups are reactive towards azides via copper-catalyzed or strain-promoted click chemistry, making this reagent highly useful for bioconjugation. The PEG spacer is designed to increase the aqueous solubility of the molecule and the resulting conjugate.[1][2] Generally, PEGs are soluble in water and many organic solvents.[3]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?

A2: Several factors can contribute to difficulty in dissolving this compound:

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound in your specific buffer.

  • Temperature: Dissolution of some PEG compounds, especially at higher concentrations, can be slow at room temperature.[4]

  • Buffer Composition: The type of buffer, its pH, and the presence of certain salts can influence the solubility of PEGylated compounds.

  • Compound Form: this compound, being a PEG derivative with a molecular weight around 843-887 g/mol , may be a waxy solid or a viscous oil at room temperature, which can be slow to dissolve.[5][6][7]

Q3: My solution of this compound is cloudy. What does this indicate and how can I fix it?

A3: A cloudy solution typically indicates that the compound has not fully dissolved and may be present as a fine suspension. This can happen if the concentration is too high or if the dissolution process is incomplete. To resolve this, you can try the following:

  • Gentle Warming: Warm the solution to 30-40°C. This often helps to increase the solubility of PEG compounds.[4]

  • Sonication: Place the vial in a water bath sonicator for 5-10 minutes to help break up any aggregates and promote dissolution.

  • Vortexing: Vigorous vortexing for a few minutes can also aid in dissolving the compound.

  • Prepare a Stock Solution: Dissolve the compound in a small amount of a compatible organic solvent like DMSO or DMF first, and then add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough (typically <5%) to not interfere with your experiment.

Q4: Can I prepare a concentrated stock solution of this compound? What solvent should I use?

A4: Yes, preparing a concentrated stock solution is a highly recommended practice. The most common and effective solvents for creating stock solutions of PEGylated reagents are anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][9] A stock solution allows for easier handling and more accurate dilution into your final aqueous reaction buffer.

Q5: How should I store my this compound, both as a solid and as a stock solution?

A5: To ensure the stability and reactivity of your this compound, follow these storage guidelines:

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: Store stock solutions in DMSO or DMF in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various buffers is not extensively published, the table below provides a general guide based on the properties of similar PEG compounds. The actual solubility can vary depending on the specific experimental conditions.

Solvent/Buffer System General Solubility Typical Maximum Concentration Notes
Deionized WaterHigh> 100 mg/mLMay require gentle warming or sonication for rapid dissolution at high concentrations.
Phosphate-Buffered Saline (PBS), pH 7.4High> 50 mg/mLGenerally soluble, but high salt concentrations can sometimes decrease PEG solubility ("salting out").
TRIS Buffer, pH 7.5-8.5High> 50 mg/mLWell-suited for many bioconjugation reactions.
MES Buffer, pH 6.0Moderate to High10-50 mg/mLSolubility might be slightly lower at acidic pH.
Dimethyl Sulfoxide (DMSO)Very High> 200 mg/mLRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)Very High> 200 mg/mLAn alternative to DMSO for stock solutions.

Experimental Protocols

Protocol 1: Direct Dissolution in Aqueous Buffer

This protocol is suitable for preparing working solutions of this compound directly in an aqueous buffer, particularly at lower concentrations.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a suitable microcentrifuge tube.

  • Buffer Addition: Add the desired volume of your aqueous buffer to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • Alternatively, or in combination with sonication, gently warm the solution to 30-40°C while mixing until the solution is clear.

  • Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter before use.

Protocol 2: Preparation of a Stock Solution in Organic Solvent

This is the recommended method for preparing solutions, especially at high concentrations, to ensure complete dissolution before dilution into your experimental buffer.

  • Equilibration: Allow the vial of this compound to warm to room temperature.

  • Weighing: Weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve your target stock solution concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming can be used to expedite this process.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Use: When ready to use, thaw an aliquot and add the required volume of the stock solution to your aqueous buffer, preferably while vortexing to ensure rapid and uniform mixing.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Solubility Issues start Start: Dissolve This compound in Aqueous Buffer check_dissolution Is the solution clear? start->check_dissolution issue Issue: Cloudy Solution or Precipitate check_dissolution->issue No success Solution is ready for use check_dissolution->success Yes step1 1. Vortex vigorously issue->step1 check1 Clear? step1->check1 step2 2. Gently warm (30-40°C) and/or sonicate check1->step2 No check1->success Yes check2 Clear? step2->check2 step3 3. Prepare a concentrated stock in DMSO/DMF and dilute check2->step3 No check2->success Yes check3 Clear? step3->check3 check3->success Yes fail Concentration may be too high. Re-evaluate and dilute. check3->fail No

Caption: Troubleshooting workflow for this compound solubility.

click_chemistry_workflow Experimental Workflow: Bioconjugation via Click Chemistry reagent_prep 1. Prepare Reagents dissolve_peg Dissolve this compound (see Protocol 1 or 2) reagent_prep->dissolve_peg dissolve_azide Prepare Azide-containing Biomolecule in Buffer reagent_prep->dissolve_azide reaction_setup 2. Set up Click Reaction dissolve_peg->reaction_setup dissolve_azide->reaction_setup mix_reagents Combine PEG and Azide solutions reaction_setup->mix_reagents add_catalyst Add Cu(I) catalyst (for CuAAC) mix_reagents->add_catalyst incubation 3. Incubate add_catalyst->incubation rt_incubation Incubate at Room Temp (e.g., 1-4 hours) incubation->rt_incubation purification 4. Purify Conjugate rt_incubation->purification sec_purification Use Size Exclusion or Ion Exchange Chromatography purification->sec_purification analysis 5. Analyze Product sec_purification->analysis sds_page SDS-PAGE / Mass Spec analysis->sds_page

Caption: General workflow for bioconjugation using this compound.

solubility_factors Factors Affecting this compound Solubility cluster_factors Influencing Factors solubility This compound Solubility concentration Concentration solubility->concentration inversely related at high conc. temperature Temperature solubility->temperature directly related buffer_ph Buffer pH solubility->buffer_ph can influence salt_conc Salt Concentration solubility->salt_conc can decrease ('salting out') diss_method Dissolution Method (Direct vs. Stock) solubility->diss_method impacts success

Caption: Logical relationships of factors affecting solubility.

References

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry with Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper catalyst concentration for Bis-Propargyl-PEG18 click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your click chemistry experiments with this compound, presented in a question-and-answer format.

Question: Why is my reaction yield low or non-existent?

Answer: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors. A primary concern is the inactivation of the copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1]

Solutions:

  • Ensure a Reducing Environment: Always use a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[1] It is also recommended to degas your solvents and run the reaction under an inert atmosphere like nitrogen or argon.[1] Simply capping the reaction tube can help minimize oxygen exposure.[1]

  • Optimize Ligand Use: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1] For aqueous reactions, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are recommended.[2] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.

  • Verify Reagent Purity: The purity of your this compound, azide (B81097) partner, and solvents is critical. Impurities can significantly hinder the reaction. Consider purifying your starting materials if you suspect contamination.[1]

  • Address Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, certain functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[1] For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[1] If your substrate contains copper-coordinating groups, increasing the catalyst and ligand concentration may be beneficial.[3]

  • Check Reagent Stoichiometry: While a 1:1 molar ratio of alkyne to azide is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the components can help drive the reaction to completion.[1]

Question: I am observing significant side product formation, including what appears to be polymer. How can I minimize this?

Answer: The bifunctional nature of this compound presents a unique challenge: the potential for step-growth polymerization. This occurs when the bis-alkyne reacts with a bis-azide or when it self-reacts in the presence of a suitable linking azide. Another common side reaction is the homocoupling of alkynes, known as Glaser coupling, which is also catalyzed by copper.[1]

Solutions:

  • Control Stoichiometry: Carefully controlling the stoichiometry of your reactants is the most critical factor in preventing polymerization. If you are not aiming for polymerization, using a significant excess of the mono-functional azide partner relative to the this compound can favor the formation of the desired discrete product.

  • Slow Addition of Reagents: Adding the limiting reagent (in this case, likely the this compound) slowly to the reaction mixture containing an excess of the other reactant can help to minimize polymerization by maintaining a low concentration of the bifunctional reagent at any given time.

  • Lower Reactant Concentrations: High concentrations of reactants can favor polymerization. Working at more dilute conditions can help to reduce the rate of intermolecular reactions that lead to polymer formation.[3]

  • Optimize Copper Concentration: While sufficient catalyst is necessary for the reaction to proceed, excessively high concentrations of copper can promote side reactions like Glaser coupling. Titrating the copper concentration to find the minimum effective amount can help reduce these unwanted products.

  • Ensure a Reducing Environment: As with low yield issues, maintaining a reducing environment with sodium ascorbate is crucial to prevent oxidative homocoupling of the alkynes.[1]

Question: My product appears to be aggregated or has precipitated out of solution. What can I do?

Answer: Aggregation can be a problem, especially when working with large biomolecules or hydrophobic compounds. The PEG chain in this compound generally enhances water solubility, but the final product's properties will depend on the nature of the azide partner.

Solutions:

  • Solvent Optimization: If your product has poor solubility in the reaction solvent, consider using a co-solvent. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are commonly used.[1][3]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 4°C) can sometimes help to slow down aggregation processes.

  • pH Adjustment: The pH of the reaction can influence the solubility of your reactants and product. The optimal pH for CuAAC is generally between 4 and 12, with a range of 7-9 being common for bioconjugations.[3]

  • Order of Reagent Addition: The order in which you add your reagents can sometimes impact aggregation. It is often recommended to add a stock solution of the PEG linker to the solution containing the other reactant with gentle mixing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper concentration for my reaction? A1: The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, a good starting point for bioconjugation reactions is typically in the range of 50 µM to 250 µM.[4][5] It is always recommended to perform a small-scale optimization to determine the ideal concentration for your specific system.

Q2: Which copper source should I use? A2: The most convenient and commonly used copper source is Copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2] Other sources include Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI), but these can be less stable.[2]

Q3: What is the role of the ligand and which one should I choose? A3: The ligand stabilizes the Cu(I) catalyst, prevents its oxidation, and accelerates the reaction rate.[1] For aqueous reactions, water-soluble ligands like THPTA are highly recommended as they have been shown to be very efficient.[2]

Q4: What solvent system is best for this compound click chemistry? A4: The choice of solvent depends on the solubility of your specific azide-containing molecule. This compound itself is generally soluble in aqueous buffers and many organic solvents. Common solvent systems include phosphate-buffered saline (PBS), water, and mixtures of water with DMSO, DMF, or t-BuOH.[1][3]

Q5: How does temperature affect the reaction? A5: Most CuAAC reactions proceed efficiently at room temperature.[1] However, for sterically hindered substrates or slow reactions, gentle heating (e.g., 40-60°C) can increase the reaction rate.[1][3] Conversely, for sensitive biomolecules, performing the reaction at 4°C may be necessary to maintain their integrity.

Data Summary Tables

Table 1: Recommended Starting Concentrations for Reaction Components

ComponentStock Solution ConcentrationTypical Final ConcentrationReference(s)
Copper(II) Sulfate (CuSO₄) 20 mM in water50 µM - 250 µM[1][4]
Ligand (e.g., THPTA) 50 mM in water250 µM - 1.25 mM (1:1 to 5:1 ratio with Cu)[1][4]
Sodium Ascorbate 100 mM in water (prepare fresh)2.5 mM - 5 mM[1][5]
This compound 10-20 mM in DMSO or bufferDependent on experimental design[6]
Azide-containing molecule 5-10 mM in DMSO or buffer1.1x to 2x molar excess to alkyne[1]

Table 2: Troubleshooting Summary for Common Issues

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low/No Yield Inactive catalyst, ligand issues, impure reagents, substrate inhibitionUse fresh sodium ascorbate, optimize ligand:copper ratio, purify reagents, increase catalyst concentration[1][3]
Polymerization High concentration of bifunctional reagents, incorrect stoichiometryUse excess of monofunctional reagent, slow addition of limiting reagent, work at dilute concentrations[3]
Side Products (Glaser Coupling) Oxidative conditions, high copper concentrationEnsure a reducing environment, optimize copper concentration[1]
Aggregation/Precipitation Poor solubility of product, suboptimal reaction conditionsUse co-solvents, adjust pH and temperature, alter order of reagent addition[1][6]

Experimental Protocols

General Protocol for CuAAC with this compound (for Bioconjugation)

This protocol is a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable buffer (e.g., PBS, pH 7.4) or DMSO.

  • Azide-containing molecule: Prepare a 10 mM stock solution in DMSO or a compatible buffer.

  • Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh immediately before use. [1]

2. Reaction Setup (Example for a 100 µL final volume):

  • In a microcentrifuge tube, add the following in order:

    • Your azide-containing biomolecule in buffer.

    • This compound stock solution to achieve the desired final concentration.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would add 0.5 µL of 20 mM CuSO₄ to 1 µL of 50 mM THPTA. Let this mixture sit for 1-2 minutes.[1]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 5 mM).

  • Gently mix the reaction by pipetting up and down or by brief, gentle vortexing.

  • Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

3. Reaction Quenching and Purification:

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • Purify the final conjugate using a method appropriate for your molecule, such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield? check_catalyst Is the Cu(I) catalyst active? start->check_catalyst Yes side_products Presence of Side Products/Polymer? start->side_products No, but... check_ligand Is the ligand appropriate and at the correct ratio? check_catalyst->check_ligand Yes solution_catalyst Use fresh sodium ascorbate. Degas solvents. check_catalyst->solution_catalyst No check_reagents Are the reagents pure and stoichiometry correct? check_ligand->check_reagents Yes solution_ligand Use a water-soluble ligand (e.g., THPTA). Optimize ligand:copper ratio (1:1 to 5:1). check_ligand->solution_ligand No check_substrate Are there substrate-specific issues (steric hindrance, coordinating groups)? check_reagents->check_substrate Yes solution_reagents Purify reagents. Use a slight excess of one reagent. check_reagents->solution_reagents No solution_substrate Increase reaction time/temperature. Increase catalyst/ligand concentration. check_substrate->solution_substrate Yes end Successful Reaction solution_catalyst->end solution_ligand->end solution_reagents->end solution_substrate->end check_stoichiometry Is the stoichiometry controlled to avoid polymerization? side_products->check_stoichiometry Yes side_products->end No check_concentration Are reactant concentrations too high? check_stoichiometry->check_concentration Yes solution_stoichiometry Use a large excess of the monofunctional reagent. Slowly add the bifunctional reagent. check_stoichiometry->solution_stoichiometry No check_glaser Is Glaser coupling occurring? check_concentration->check_glaser No solution_concentration Lower the overall reactant concentrations. check_concentration->solution_concentration Yes solution_glaser Ensure a reducing environment. Optimize copper concentration. check_glaser->solution_glaser Yes solution_stoichiometry->end solution_concentration->end solution_glaser->end

Caption: Troubleshooting workflow for this compound click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_reaction Reaction Pathway R_alkyne This compound (R-C≡CH) acetylide Copper Acetylide Intermediate R_alkyne->acetylide R_azide Azide (R'-N3) cycloaddition Cycloaddition R_azide->cycloaddition CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI_Ligand [Cu(I)-Ligand] CuI->CuI_Ligand Ligand Ligand (e.g., THPTA) Ligand->CuI_Ligand CuI_Ligand->acetylide acetylide->cycloaddition triazole 1,2,3-Triazole Product cycloaddition->triazole triazole->CuI_Ligand Catalyst Regeneration

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Preventing side reactions with Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the use of Bis-Propargyl-PEG18 in bioconjugation experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide designed to help you prevent and address common side reactions and other issues that may arise during your workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a hydrophilic crosslinker with a polyethylene (B3416737) glycol (PEG) core of 18 ethylene (B1197577) glycol units, flanked by a propargyl group at each end. Its primary application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where it reacts with molecules containing azide (B81097) groups to form stable triazole linkages.[1] This is commonly used for bioconjugation, such as linking molecules to proteins, peptides, or surfaces.

Q2: What are the most common side reactions when using this compound?

A2: The most prevalent side reaction is the homo-coupling of the terminal alkyne groups, known as Glaser coupling, which leads to the formation of a 1,3-diyne byproduct.[2][3][4][5][6] This reaction is also catalyzed by copper and is promoted by the presence of oxygen. Other potential issues include hydrolysis of the PEG linker if it contains ester bonds (note: this compound itself does not contain ester linkages in its backbone, but this can be relevant for attached molecules), and potential interactions with certain amino acid residues.

Q3: How can I prevent the homo-coupling (Glaser coupling) of this compound?

A3: Several strategies can be employed to minimize this side reaction:

  • Use of Excess Reducing Agent: The addition of a slight excess of a reducing agent, such as sodium ascorbate (B8700270), is crucial.[7][8] The reducing agent maintains the copper catalyst in its active Cu(I) state and helps to prevent the oxidative conditions that favor Glaser coupling.

  • Exclusion of Oxygen: Since Glaser coupling is an oxidative process, minimizing the presence of oxygen in the reaction is critical.[9] This can be achieved by degassing solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of a Stabilizing Ligand: A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the rate of the desired CuAAC reaction and protect the Cu(I) catalyst from oxidation, thereby suppressing homo-coupling.[3][10]

  • Control of Temperature: Maintaining a low temperature during the reaction and workup can help to prevent Glaser coupling.[3][5]

Q4: What is the optimal pH for a CuAAC reaction with this compound?

A4: CuAAC reactions are generally robust and can be performed over a broad pH range, typically between 4 and 12.[7] For bioconjugation reactions involving proteins, a pH of around 7 to 7.4 is commonly used to maintain the stability and integrity of the biomolecule.[9][11] However, it is important to avoid buffers that can strongly coordinate with copper, such as Tris, as this can inhibit the reaction.[9] Phosphate (B84403) buffers are generally suitable if the copper and ligand are pre-mixed.[9]

Q5: How can I purify my target molecule after conjugation with this compound?

A5: Purification is necessary to remove unreacted this compound, the copper catalyst, and any side products. Common purification techniques for PEGylated molecules include:

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules.[4]

  • Ion Exchange Chromatography (IEX): This technique can be used if the charge of the conjugated molecule is significantly different from the starting materials and byproducts.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This can be a high-resolution method for purifying PEGylated peptides and other small molecules.[4]

  • Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities from larger PEGylated proteins.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Yield of the Desired Conjugate
Potential Cause Recommended Solution
Inactive Copper Catalyst The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state. Always use a fresh solution of a reducing agent like sodium ascorbate. Ensure the reaction is protected from oxygen.[9]
Insufficient Reagents While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.5-2 equivalents) of the less critical component can drive the reaction to completion.
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent system. For biomolecules, aqueous buffers are common, but co-solvents like DMSO or DMF may be needed to dissolve hydrophobic components.
Copper Sequestration Some molecules, particularly proteins with histidine-rich regions or free thiols, can chelate copper and render it inactive.[9] Using a stabilizing ligand like THPTA can help. In some cases, adding a sacrificial metal like Zn(II) can be beneficial.[9]
Degraded Starting Materials This compound should be stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Confirm the integrity of your azide-containing molecule as well.
Issue 2: Presence of High Molecular Weight Side Products
Potential Cause Recommended Solution
Alkyne Homo-coupling (Glaser Coupling) This is the most likely cause of high molecular weight byproducts, resulting in dimers or oligomers of this compound. To mitigate this: - Increase the excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper).[7][8] - Thoroughly degas all solutions and maintain an inert atmosphere.[9] - Use a copper-stabilizing ligand like THPTA.[10] - Perform the reaction at a lower temperature (e.g., 4°C or room temperature instead of elevated temperatures).[3][5]
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Co-elution of Product and Unreacted PEG The hydrodynamic properties of your product and excess this compound may be similar. Optimize your purification method. For SEC, use a column with the appropriate pore size and a longer column length for better resolution. For RP-HPLC, a shallower gradient may improve separation.[4]
Broad Peaks in Chromatography PEGylated molecules can exhibit broad peaks due to their polydispersity and conformational flexibility. Using a monodisperse this compound source is crucial. Optimizing the flow rate and temperature during chromatography can also improve peak shape.[4]
Residual Copper in the Final Product Copper can be difficult to remove completely. After the reaction, add a chelating agent like EDTA to sequester the copper.[9] Extensive dialysis or SEC with a buffer containing a chelating agent can help remove the copper complex.

Data Presentation

The following table summarizes the key factors influencing the competition between the desired CuAAC reaction and the Glaser homo-coupling side reaction. While exact quantitative yields are highly dependent on the specific substrates and reaction conditions, this table provides a qualitative and semi-quantitative guide for reaction optimization.

Reaction Parameter Condition Favoring High CuAAC Yield Condition Favoring Glaser Coupling Approximate Impact on CuAAC:Glaser Ratio
Oxygen Presence Minimized (degassed solvents, inert atmosphere)[9]Ambient airHigh
Reducing Agent (Sodium Ascorbate) Excess (e.g., 5-10 eq. to Cu)[7][8]Stoichiometric or Sub-stoichiometricHigh
Copper-Stabilizing Ligand (e.g., THPTA) Present (e.g., 5 eq. to Cu)[9][10]AbsentModerate to High
Temperature Low (4°C to room temperature)[3][5]ElevatedModerate
pH Neutral to slightly basic (7-8) for many biomolecules[9]Highly basic conditions may favor side reactionsLow to Moderate

Experimental Protocols

General Protocol for CuAAC with this compound (Bioconjugation)

This protocol provides a starting point and should be optimized for your specific application.

1. Preparation of Stock Solutions:

  • Azide-containing molecule: Prepare a concentrated stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) or a co-solvent mixture if needed.

  • This compound: Prepare a concentrated stock solution in the same buffer or a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[10]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh on the day of the experiment.

2. Reaction Setup:

  • In a reaction vessel, add the azide-containing molecule to the desired final concentration in your reaction buffer.

  • Add the this compound solution. A slight excess relative to the azide may be beneficial.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used.[9] Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5 mM).[9]

3. Reaction and Monitoring:

  • Gently mix the reaction and protect it from light.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight for sensitive biomolecules.

  • The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), HPLC, or mass spectrometry.

4. Quenching and Purification:

  • Once the reaction is complete, it can be quenched by adding a copper chelator such as EDTA.

  • Proceed with the purification of the conjugate using an appropriate method as described in the FAQs.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Processing cluster_purify 4. Purification prep_azide Prepare Azide Stock prep_peg Prepare this compound Stock mix_reactants Combine Azide and PEG Reagents prep_cu Prepare CuSO4 Stock prep_ligand Prepare THPTA Stock premix_cat Pre-mix CuSO4 and THPTA prep_asc Prepare Fresh Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate mix_reactants->initiate premix_cat->initiate incubate Incubate (RT or 4°C) initiate->incubate monitor Monitor Progress (e.g., HPLC, SDS-PAGE) incubate->monitor quench Quench with EDTA monitor->quench Reaction Complete purify Purify Conjugate (e.g., SEC, RP-HPLC) quench->purify analyze Analyze Final Product purify->analyze

Caption: General experimental workflow for CuAAC using this compound.

Caption: Troubleshooting decision tree for this compound reactions.

Caption: Competing reaction pathways for this compound.

References

Common mistakes to avoid when using Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis-Propargyl-PEG18. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you avoid common mistakes and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) spacer of 18 ethylene (B1197577) glycol units, capped at both ends with a propargyl group.[1][2][3] Its primary application is in bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1] The terminal propargyl groups (alkynes) react with azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to form stable triazole linkages.[1][2][3] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate, which can help prevent aggregation of hydrophobic drug payloads.[4][5]

Q2: How should I store and handle this compound?

A2: Proper storage is crucial to maintain the integrity of the reagent. This compound should be stored at -20°C for long-term stability.[2] It should be kept in a tightly sealed container to protect it from moisture. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial upon opening. For preparing stock solutions, it is recommended to dissolve the reagent in an appropriate solvent (e.g., DMSO, DMF, water) and store aliquots at -20°C or -80°C.[2] Stock solutions are generally stable for up to one month. Repeated freeze-thaw cycles should be avoided.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in a variety of common laboratory solvents. These include water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] The hydrophilic nature of the PEG backbone contributes to its aqueous solubility.[2]

Troubleshooting Guide

Low or No Reaction Yield in Click Chemistry (CuAAC)

Low or no yield in your copper-catalyzed click reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Troubleshooting Steps
Copper Catalyst Issues • Inactive Copper(I): The active catalyst is Cu(I). If using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ.[6] • Catalyst Sequestration: Biomolecules with thiol groups (cysteines) or histidine residues can chelate the copper catalyst, making it unavailable for the reaction.[7] To counteract this, you can: - Increase the concentration of the copper catalyst and the stabilizing ligand.[7] - Add a sacrificial metal ion like Zn(II) to occupy the chelating sites on your biomolecule.[7]
Ligand Problems • Absence of a Stabilizing Ligand: A copper-stabilizing ligand (e.g., THPTA, BTTAA) is crucial. It not only protects the biomolecule from oxidative damage but also enhances the reaction rate.[8] • Incorrect Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[7][8] An incorrect ratio can lead to reduced catalytic activity.
Reaction Buffer and pH • Incompatible Buffers: Buffers containing high concentrations of chelating agents (e.g., Tris) or chloride ions can interfere with the copper catalyst.[7][9] It is advisable to use non-chelating buffers such as HEPES or phosphate (B84403) buffers at a pH around 7.[7]
Reagent Quality and Accessibility • Degradation of Reagents: Ensure that your this compound and azide-containing molecule have not degraded. • Steric Hindrance: The alkyne or azide (B81097) groups may be buried within the folded structure of a biomolecule, making them inaccessible for reaction.[7] Consider performing the reaction under denaturing or partially denaturing conditions (e.g., with DMSO) to expose the reactive sites.[7]
Oxygen Contamination • Oxidation of Copper(I): Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing your reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Aggregation of the PEGylated Conjugate

The PEGylation of biomolecules is intended to increase solubility and prevent aggregation. However, aggregation can still occur under certain conditions.

Potential Cause Troubleshooting Steps
Hydrophobic Payload • Insufficient PEGylation: For highly hydrophobic drug payloads, the PEG18 linker may not be sufficient to overcome the tendency to aggregate.[5] Consider using a longer PEG linker if aggregation persists. • High Drug-to-Antibody Ratio (DAR): A high DAR can lead to increased hydrophobicity and aggregation.[5] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR may be necessary.
Purification Conditions • Harsh Elution Buffers: During purification by chromatography, harsh elution conditions (e.g., extreme pH or high salt concentrations) can induce aggregation.[10] Screen different buffer conditions to find one that maintains the stability of your conjugate. • High Pressure in SEC: High pressure during size-exclusion chromatography can sometimes lead to aggregation. Reducing the flow rate may help mitigate this issue.[10]
Conjugate Instability • Altered Protein Structure: The conjugation process itself might alter the tertiary structure of the protein, exposing hydrophobic patches that can lead to aggregation.[11]
Difficulties in Purifying the Final Conjugate

Purifying the desired PEGylated product from unreacted starting materials and byproducts can be challenging due to the heterogeneity of the reaction mixture.[]

Potential Cause Troubleshooting Steps
Poor Separation in Size-Exclusion Chromatography (SEC) • Inappropriate Column Choice: Ensure the pore size of your SEC column is suitable for separating the larger PEGylated conjugate from the smaller unreacted this compound and biomolecule.[10][13] • Suboptimal Resolution: To improve resolution, you can use a longer column, a resin with a smaller particle size, or decrease the flow rate.[13]
Co-elution in Ion-Exchange Chromatography (IEX) • "Charge Shielding" by PEG: The neutral PEG chain can mask the charges on the surface of the biomolecule, leading to poor separation of species with different degrees of PEGylation.[10][] To improve separation: - Optimize the pH of the mobile phase to alter the surface charge of the conjugate.[10] - Use a shallower salt gradient for elution.[10]
Low Recovery from Hydrophobic Interaction Chromatography (HIC) • Irreversible Binding: Very hydrophobic conjugates may bind irreversibly to the HIC column.[10] Consider adding a mild organic modifier to the elution buffer to facilitate desorption. • Protein Precipitation: High salt concentrations used for binding in HIC can sometimes cause precipitation of the conjugate.[10] Screen different salts and their concentrations to find optimal conditions.

Experimental Protocols & Data

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Parameter Recommended Condition
Reactant Concentrations Azide-containing biomolecule: 1-10 mg/mL this compound: 5-20 molar excess over the biomolecule
Copper Source 1 mM Copper(II) Sulfate (CuSO₄)
Reducing Agent 5 mM Sodium Ascorbate (freshly prepared)
Stabilizing Ligand 2.5 mM THPTA
Reaction Buffer 100 mM Phosphate Buffer, pH 7.2
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1-4 hours
Reaction Quenching Addition of a chelating agent like EDTA to a final concentration of 10 mM

Visualizing Workflows and Pathways

Logical Troubleshooting Workflow for Low CuAAC Reaction Yield

This diagram outlines a step-by-step process for diagnosing and resolving low-yield issues in your click chemistry reaction.

low_yield_troubleshooting start Low or No Reaction Yield check_reagents Verify Reagent Quality and Concentration start->check_reagents check_catalyst Evaluate Copper Catalyst System check_reagents->check_catalyst Reagents OK? solution_reagents Use fresh reagents, confirm concentrations via UV-Vis or other methods. check_reagents->solution_reagents Issue Found check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst System OK? solution_catalyst Use fresh reducing agent. Increase catalyst/ligand concentration. Add sacrificial metal ion (e.g., Zn(II)). check_catalyst->solution_catalyst Issue Found check_biomolecule Investigate Biomolecule Accessibility check_conditions->check_biomolecule Conditions OK? solution_conditions Degas buffer. Use inert atmosphere. Switch to non-chelating buffer (e.g., HEPES). Optimize pH. check_conditions->solution_conditions Issue Found solution_biomolecule Perform reaction in the presence of a denaturant (e.g., DMSO). check_biomolecule->solution_biomolecule Issue Found end_goal Successful Conjugation check_biomolecule->end_goal Biomolecule Accessible? solution_reagents->check_reagents solution_catalyst->check_catalyst solution_conditions->check_conditions solution_biomolecule->check_biomolecule

Caption: Troubleshooting workflow for low CuAAC yield.

Experimental Workflow for ADC Synthesis and Purification

This diagram illustrates the general steps involved in synthesizing an Antibody-Drug Conjugate (ADC) using this compound and subsequent purification.

adc_synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification antibody_azide Azide-Modified Antibody cu_catalysis CuAAC Reaction (CuSO4, NaAsc, Ligand) antibody_azide->cu_catalysis peg_linker This compound peg_linker->cu_catalysis drug_azide Azide-Modified Drug drug_azide->cu_catalysis sec Size-Exclusion Chromatography (SEC) cu_catalysis->sec Crude Conjugate iex Ion-Exchange Chromatography (IEX) sec->iex Bulk Separation final_adc Purified ADC iex->final_adc Polishing

Caption: ADC synthesis and purification workflow.

References

Navigating the Purification of Bis-Propargyl-PEG18 Reaction Products: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the purification strategies for Bis-Propargyl-PEG18 and its reaction products. This compound, a homobifunctional crosslinker, is instrumental in "click chemistry" reactions, enabling the linkage of two azide-containing molecules. However, achieving high purity of the final conjugate can be challenging due to the inherent properties of polyethylene (B3416737) glycol (PEG) and the potential for side reactions. This guide offers troubleshooting advice and detailed protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities include unreacted this compound, mono-substituted product (where only one propargyl group has reacted), hydrolyzed starting materials, and byproducts from side reactions. If a copper catalyst is used for the click chemistry reaction, residual copper can also be a significant impurity that may require removal.

Q2: Why is it difficult to monitor the purification of PEGylated compounds by UV-Vis spectroscopy?

A2: Polyethylene glycol (PEG) itself does not possess a significant chromophore, making it largely transparent to UV-Vis detection.[1][2] This necessitates the use of alternative detection methods or derivatization of the PEG to incorporate a UV-active group.

Q3: What are the key challenges in purifying homobifunctional PEG reaction products?

A3: A primary challenge is the potential for the formation of oligomeric or polymeric byproducts due to the bifunctional nature of the linker. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of these complex mixtures. Separating the desired bis-substituted product from the mono-substituted and unreacted starting material can also be complex due to their similar properties.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound reaction products.

Problem Potential Cause Suggested Solution
Broad or streaking peaks during column chromatography - The highly polar nature of the PEG chain can lead to strong interactions with silica (B1680970) gel. - The sample may be overloaded on the column.- Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform. - Consider using reverse-phase chromatography where the PEG compound will elute earlier. - Reduce the amount of sample loaded onto the column.
Difficulty in separating mono- and bis-substituted products The hydrodynamic radii of the mono- and bis-substituted products may be very similar.- High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, often provides the necessary resolution. - Optimize the gradient elution method to enhance separation.
Presence of residual copper catalyst in the final product Incomplete removal after a copper-catalyzed click reaction.- Wash the organic layer with an aqueous solution of a chelating agent like EDTA. - Use a copper-scavenging resin.
Product appears as a broad smear on TLC plate The inherent polydispersity of the PEG chain can lead to a range of molecular weights in the product.- This is a common characteristic of PEGylated compounds. - Use analytical techniques like Mass Spectrometry or NMR to confirm the identity and assess the purity of the product.
Low recovery of the desired product after purification - The product may be adsorbing irreversibly to the stationary phase. - The product may be precipitating during the purification process.- Change the stationary phase (e.g., from silica to a less adsorptive material). - Adjust the solvent system to ensure the solubility of the product throughout the purification process.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Monitoring Reaction Progress

TLC is a quick and effective method to monitor the progress of a this compound reaction.

Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)

  • Developing chamber

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v). The polarity can be adjusted based on the reaction components.

  • Visualization agents:

Procedure:

  • Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.

  • Spot a small amount of the reaction mixture, the starting materials (this compound and the azide-containing molecule), and a co-spot on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. Compounds with aromatic rings or conjugated systems will appear as dark spots.

  • For compounds not visible under UV, use a chemical stain. Submerging the plate in a potassium permanganate solution will reveal compounds that can be oxidized (like the propargyl groups) as yellow spots on a purple background. Alternatively, placing the plate in an iodine chamber will cause many organic compounds to appear as brown spots.

Interpretation:

  • The disappearance of the starting material spots and the appearance of a new spot indicate the progression of the reaction. The Rf value of the product will likely be different from the starting materials.

Purification by Flash Column Chromatography

Flash chromatography is a common method for the preparative purification of organic compounds.

Materials:

  • Silica gel for flash chromatography

  • Glass column

  • Eluent: A gradient of methanol in dichloromethane is often effective. The optimal gradient should be determined by TLC analysis.

  • Fraction collector or test tubes

Procedure:

  • Pack the column with silica gel slurried in the initial, less polar eluent.

  • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Begin elution with the starting eluent, gradually increasing the polarity by adding more methanol.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) for High-Purity Purification

Reverse-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of PEGylated products.

Instrumentation:

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • UV detector or an Evaporative Light Scattering Detector (ELSD) for PEG detection.

Mobile Phase:

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

Procedure:

  • Dissolve the crude product in a suitable solvent, filter it, and inject it onto the HPLC column.

  • Run a gradient elution, for example, starting with a low percentage of Solvent B and gradually increasing it over time. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

  • Monitor the elution profile and collect the fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Combine the pure fractions and remove the solvents by lyophilization or evaporation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Conjugates

Purification Method Typical Purity Achieved Typical Recovery Scale Advantages Disadvantages
Flash Column Chromatography 85-95%60-80%mg to gCost-effective, suitable for larger scales.Lower resolution compared to HPLC.
Preparative RP-HPLC >98%50-70%µg to mgHigh resolution, excellent for achieving high purity.More expensive, lower capacity.
Size Exclusion Chromatography (SEC) VariableVariablemg to gGood for removing small molecule impurities and unreacted starting materials.May not effectively separate mono- and bis-substituted products of similar size.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification cluster_analysis Analysis Reaction This compound + Azide-Molecule TLC TLC Analysis Reaction->TLC Monitor Progress Flash_Chrom Flash Chromatography TLC->Flash_Chrom Crude Purification HPLC Preparative HPLC TLC->HPLC High-Purity Purification Purity_Check Purity & Characterization (Analytical HPLC, NMR, MS) Flash_Chrom->Purity_Check HPLC->Purity_Check

Caption: General workflow for the purification and analysis of this compound reaction products.

Troubleshooting Logic for Low Purification Yield

References

Impact of pH on Bis-Propargyl-PEG18 reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Propargyl-PEG18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on reaction kinetics and to offer troubleshooting support for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?

A1: The CuAAC reaction is generally robust and can proceed over a wide pH range, typically from 4 to 12.[1][2] However, for bioconjugation applications, a pH range of 7 to 9 is commonly recommended to balance reaction efficiency and the stability of biological molecules.[1] For many standard applications, a pH of around 7 to 7.5, often achieved using buffers like phosphate-buffered saline (PBS) or HEPES, is a good starting point.[3][4]

Q2: How does pH affect the stability of the this compound molecule itself?

A2: this compound contains two main types of linkages susceptible to pH-dependent degradation: ether linkages within the polyethylene (B3416737) glycol (PEG) chain and propargyl ether linkages at the termini.

  • PEG Ether Linkages: The ether bonds within the PEG backbone are generally stable and not susceptible to hydrolysis under typical aqueous conditions at room temperature.[5] However, prolonged exposure to extreme pH values (strong acids or bases) and elevated temperatures can lead to degradation. Oxidative degradation of PEG can also occur, which may be accelerated by factors like heat, light, and the presence of oxygen, leading to a decrease in the pH of the solution.

  • Propargyl Ether Linkages: Ether linkages, including propargyl ethers, are generally stable, particularly in neutral to basic conditions. They are susceptible to cleavage under strong acidic conditions, a reaction that is often catalyzed by strong acids like HBr and HI.[6][7] Under the mildly acidic to neutral conditions typically used for CuAAC reactions, the propargyl ether linkage is expected to be stable.

Q3: Can the choice of buffer impact the CuAAC reaction?

A3: Yes, the buffer system can influence the reaction.

  • Phosphate (B84403) Buffers (e.g., PBS): These are generally compatible and widely used. However, high concentrations of phosphate can sometimes lead to the precipitation of copper salts. This can often be mitigated by pre-complexing the copper with a stabilizing ligand.[8]

  • Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) can act as a competing ligand for the copper catalyst, which can slow down the reaction rate. It is generally recommended to avoid Tris buffers for CuAAC reactions.[8][9]

  • HEPES Buffers: HEPES is a suitable alternative to PBS and is often used in the pH range of 7.0-7.5 for bioconjugation reactions.[4]

  • Chloride Concentration: High concentrations of chloride ions (> 0.2 M) should be avoided as they can compete for copper coordination and inhibit the reaction.[8]

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions with this compound, with a focus on pH-related problems.

Symptom Potential Cause Suggested Solution
Low or No Product Yield Suboptimal pH: The reaction pH may be too acidic or too basic, affecting catalyst activity or stability of reactants.For bioconjugations, ensure the pH is within the 7-9 range. For other applications, a pH of 7.0-7.5 is a good starting point. Use a calibrated pH meter to verify the pH of your reaction buffer.
Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II), especially in the presence of oxygen. This process can be pH-dependent.Degas all solutions thoroughly by sparging with an inert gas (e.g., argon or nitrogen). Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Consider working under an inert atmosphere.[10]
Reagent Degradation: this compound or the azide (B81097) counterpart may have degraded due to improper storage or exposure to extreme pH.Verify the integrity of your reagents. Store this compound at the recommended temperature (-20°C) and protect it from light and moisture. Avoid repeated freeze-thaw cycles.
Slow Reaction Rate Inappropriate Buffer: The buffer system may be inhibiting the copper catalyst (e.g., Tris buffer).Switch to a non-coordinating buffer such as PBS or HEPES.[4][8]
Low pH: While the reaction can proceed at acidic pH, the rate may be slower.If compatible with your substrates, consider increasing the pH to the neutral or slightly basic range (pH 7-8).
Presence of Side Products Oxidative Homocoupling of Alkyne: This side reaction (Glaser coupling) can occur, especially if the catalyst is not efficiently regenerated.Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present. Thoroughly degas all solutions to minimize oxygen content.[10]
Degradation of Biomolecules: For bioconjugation, acidic or basic pH can lead to the degradation of sensitive proteins or other biomolecules.Maintain the reaction pH within the optimal range for the stability of your biomolecule (typically pH 7-8). The use of copper-chelating ligands can also protect biomolecules from oxidative damage.[11]

Quantitative Data Summary

While a precise pH-rate profile for this compound is not extensively documented in the literature, the following table summarizes the general expectations for the impact of pH on CuAAC reaction kinetics based on available data for similar systems.

pH Range Relative Reaction Rate Key Considerations
< 4 SlowPotential for acid-catalyzed hydrolysis of the propargyl ether linkage, especially with prolonged reaction times or elevated temperatures.[6][7] Reaction is generally slower.
4 - 6 ModerateReaction proceeds, but may be slower than at neutral pH.[1][2]
7 - 8 OptimalGenerally considered the optimal range for high reaction rates and good stability of most reactants, including biomolecules.[3][4]
8 - 9 HighReaction rate can be very high. However, the potential for base-catalyzed side reactions and degradation of sensitive molecules increases.[1]
> 10 VariableWhile the reaction can still occur, the risk of side reactions, including hydrolysis of other functional groups and degradation of the PEG linker, becomes significant.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for a typical CuAAC reaction. Optimization may be required based on the specific azide and experimental goals.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO, or DMF).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 100 mM).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 1 M).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) in water or a suitable organic solvent.

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution and the azide solution in the desired molar ratio (a 1:2.2 ratio of alkyne to azide is common).

    • Add the reaction buffer (e.g., PBS or HEPES, pH 7.4) to achieve the desired final concentration of reactants.

    • Add the copper-chelating ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is often used.[3]

    • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50 µM to 1 mM.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the sodium ascorbate solution. A 5- to 10-fold molar excess of ascorbate to copper is recommended.

    • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the concentrations and reactivity of the substrates.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or gel electrophoresis for biomolecules).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and byproducts.

    • Purification methods will vary depending on the product. Common techniques include precipitation, dialysis, size-exclusion chromatography, or preparative HPLC.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_initiation Reaction cluster_analysis Analysis & Purification A This compound Stock Solution F Combine Alkyne, Azide, and Buffer (pH 7.4) A->F B Azide Compound Stock Solution B->F C CuSO4 Stock Solution D Sodium Ascorbate Stock Solution E Ligand Stock Solution G Add Ligand F->G H Add CuSO4 G->H I Initiate with Sodium Ascorbate H->I J Incubate at RT I->J K Monitor Progress (e.g., HPLC) J->K L Purify Product K->L Troubleshooting_Logic Start Low/No Product Yield Check_pH Is pH optimal (7.0-8.0)? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Catalyst Is catalyst active? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Degas_Reagents Degas solutions and use fresh ascorbate Check_Catalyst->Degas_Reagents No Check_Reagents Are reagents intact? Check_Catalyst->Check_Reagents Yes Degas_Reagents->Check_Reagents Verify_Reagents Verify reagent quality (e.g., NMR, MS) Check_Reagents->Verify_Reagents No Success Reaction Improved Check_Reagents->Success Yes Verify_Reagents->Success Failure Further Optimization Needed

References

Reducing aggregation during Bis-Propargyl-PEG18 bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Bis-Propargyl-PEG18 for bioconjugation, with a focus on mitigating and resolving issues related to protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent. "Bis-Propargyl" indicates the presence of two terminal alkyne groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1][2] The "PEG18" denotes a polyethylene (B3416737) glycol linker consisting of 18 ethylene (B1197577) glycol units. This PEG linker enhances the hydrophilicity and solubility of the crosslinker and the resulting conjugate.[3] Its primary application is to covalently link two molecules that have been functionalized with azide (B81097) groups, such as proteins, peptides, or nanoparticles, often to create dimers or larger complexes.

Q2: What are the most common causes of protein aggregation during bioconjugation with this compound?

A2: Protein aggregation during this process can arise from several factors:

  • Over-crosslinking: The bifunctional nature of the reagent can lead to the formation of large, insoluble intermolecular networks if the molar ratio of the crosslinker to the protein is too high.

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can destabilize the protein, exposing hydrophobic regions and promoting aggregation.[4][5]

  • Issues with the Copper Catalyst: The copper(I) catalyst used in CuAAC can contribute to aggregation. The generation of reactive oxygen species by copper and a reducing agent like sodium ascorbate (B8700270) can lead to protein oxidation and subsequent aggregation.[6] Furthermore, poorly soluble or aggregated copper species can also promote protein precipitation.[7]

  • High Protein Concentration: Performing the conjugation at a high protein concentration increases the probability of intermolecular interactions and aggregation.[4][5][8]

Q3: How can I detect and characterize protein aggregation in my sample?

A3: Several methods can be used to detect and characterize protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the solution.[8][9]

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can detect the presence of aggregates.[10][11]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[5][9]

  • Native Mass Spectrometry: This technique can provide detailed information on the composition and stoichiometry of soluble aggregates.[12]

Troubleshooting Guide: Reducing Aggregation

This guide addresses specific issues of aggregation observed during and after the bioconjugation reaction.

Problem 1: Aggregation or Precipitation Observed Immediately Upon Addition of Reagents

Potential Cause Troubleshooting Step Rationale
High Reagent Concentration Add the dissolved this compound and copper catalyst solution to the protein solution slowly and with gentle mixing.This prevents localized high concentrations of reagents that can cause rapid, uncontrolled crosslinking and precipitation.[4]
Incorrect Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability, typically between pH 7.0 and 8.0. Buffers containing high concentrations of chloride or Tris can inhibit the reaction.[13]Proteins are least soluble at their isoelectric point (pI). A buffer pH away from the pI enhances solubility.[8]
Poor Reagent Solubility Ensure the this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the aqueous reaction buffer.Adding solid reagent directly to the buffer can lead to precipitation.[4]

Problem 2: Aggregation Observed During the Labeling Reaction

Potential Cause Troubleshooting Step Rationale
Over-crosslinking Reduce the molar excess of this compound relative to the protein. Perform a titration experiment to determine the optimal ratio.A lower degree of crosslinking is less likely to create large, insoluble protein networks.[4]
High Protein Concentration Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[4][5]Lowering the concentration reduces the frequency of intermolecular collisions and subsequent aggregation.[8]
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down the process of protein unfolding and aggregation.[4]
Catalyst-Induced Damage Use a copper-chelating ligand such as TBTA or THPTA in a 5:1 ligand-to-copper ratio.[6][7][13] Add the sodium ascorbate reducing agent last, just before starting the incubation.[6]The ligand stabilizes the Cu(I) oxidation state, increases its solubility, accelerates the reaction, and can act as a sacrificial reductant to protect the protein from oxidative damage.[6][7][13]

Problem 3: Aggregation Observed After the Labeling Reaction and Purification

Potential Cause Troubleshooting Step Rationale
Buffer Composition Add stabilizing excipients to the reaction and storage buffers.These additives can help maintain protein solubility and prevent aggregation.[4]
- Glycerol: 5-20%Stabilizes the native protein structure.
- Arginine: 50-100 mMSuppresses protein-protein interactions and increases solubility.[14]
- Non-ionic detergents (e.g., Tween-20): 0.01-0.1%Reduce non-specific hydrophobic interactions.[4][8]
Presence of Unreacted Species Ensure complete removal of unreacted crosslinker and byproducts through dialysis or size-exclusion chromatography.Residual hydrophobic reagents can contribute to aggregation over time.
Storage Conditions Store the purified conjugate at an appropriate low temperature (e.g., -80°C) and consider the use of cryoprotectants like glycerol.[8]Proper storage minimizes protein degradation and aggregation during freeze-thaw cycles.[8]

Experimental Protocols

General Protocol for this compound Bioconjugation
  • Protein Preparation: Dialyze the azide-modified protein into a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of a copper ligand (e.g., THPTA) in water or DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the desired molar excess of the this compound stock solution. Mix gently.

    • Prepare the catalyst premix: combine the CuSO₄ and ligand stock solutions to achieve a 1:5 molar ratio of copper to ligand.

    • Add the catalyst premix to the protein-crosslinker mixture to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Purification: Remove excess reagents and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.

  • Analysis: Assess the degree of conjugation and the presence of aggregates using SDS-PAGE, SEC, and DLS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing p_prep Azide-Modified Protein in Reaction Buffer mix Mix Protein and This compound p_prep->mix r_prep Prepare Reagent Stocks (PEG, CuSO4, Ligand, Ascorbate) r_prep->mix catalyst Add Catalyst Premix (CuSO4 + Ligand) mix->catalyst initiate Initiate with Sodium Ascorbate catalyst->initiate incubate Incubate (RT or 4°C) initiate->incubate purify Purification (SEC or Dialysis) incubate->purify analyze Analysis (SDS-PAGE, DLS, SEC) purify->analyze

Caption: Experimental workflow for this compound bioconjugation.

troubleshooting_logic start Aggregation Observed? timing When did aggregation occur? start->timing Yes end Successful Conjugation start->end No immediate Immediately upon reagent addition timing->immediate during During the incubation period timing->during post After purification and during storage timing->post sol_immediate Check Reagent Concentration Check Buffer pH Ensure Reagent Solubility immediate->sol_immediate sol_during Reduce PEG/Protein Ratio Lower Protein Concentration Lower Temperature Use Copper Ligand during->sol_during sol_post Add Stabilizing Excipients Optimize Storage Conditions post->sol_post

Caption: Troubleshooting decision tree for aggregation issues.

References

Technical Support Center: Catalyst Removal for Bis-Propargyl-PEG18 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts from Bis-Propargyl-PEG18 reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound and why is their removal important?

A1: this compound is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions and palladium-catalyzed reactions like the Sonogashira coupling.[1] Removal of these metal catalysts is crucial, especially in drug development, as residual metal impurities can be toxic and may interfere with downstream biological assays or applications. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in pharmaceutical products.

Q2: What are the main strategies for removing residual catalysts from PEGylated compounds?

A2: The primary methods for catalyst removal from PEGylated compounds like this compound include:

  • Adsorption/Scavenging: Using solid-supported materials that selectively bind to the metal catalyst, which is then removed by filtration.[2] Common scavengers include activated carbon, alumina (B75360), silica (B1680970), and functionalized resins (e.g., thiol-based for palladium).[2][3]

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC) can separate the PEGylated product from the catalyst and other impurities based on size, charge, or hydrophobicity.[4][5]

  • Aqueous Extraction/Washing: Utilizing aqueous solutions of chelating agents like EDTA or complexing agents like ammonia (B1221849) to wash the catalyst out of an organic solution of the product.[6][7]

  • Filtration: Passing the reaction mixture through a pad of an inert material like Celite® can remove insoluble or precipitated catalyst species.[3]

  • Dialysis/Ultrafiltration: For larger PEGylated molecules, these size-based separation techniques can be effective at removing small catalyst complexes.[8]

Q3: How does the PEG chain of this compound affect the choice of purification method?

A3: The polyethylene (B3416737) glycol (PEG) chain in this compound influences its solubility and hydrodynamic volume. PEGs are soluble in a range of aqueous and organic solvents, which provides flexibility in the choice of purification solvents.[9] However, the PEG chain can also lead to challenges such as increased viscosity or non-specific binding to chromatography media.[5][10] Size-based methods like SEC are often effective because the PEG chain significantly increases the molecule's size compared to the catalyst complex.[4]

Q4: Can I use activated carbon for catalyst removal?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium and other metal catalysts. However, it can sometimes lead to loss of the desired product due to non-specific adsorption. It is recommended to use the minimum amount necessary and to test it on a small scale first.

Q5: What are scavenger resins and how do they work?

A5: Scavenger resins are solid supports, typically silica or polystyrene-based, that are functionalized with ligands having a high affinity for a specific metal. For palladium, thiol-based scavengers are common.[2] When the reaction mixture is stirred with the resin, the metal catalyst is selectively bound (chelated) to these functional groups. The resin, with the bound catalyst, can then be easily removed by filtration.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products.

Issue 1: Residual Copper Catalyst after Click Chemistry
  • Symptom: The final product has a faint blue or green tint, or analytical tests (e.g., ICP-MS) show unacceptable levels of copper.

  • Possible Cause & Solution:

    • Inefficient Extraction: The copper-ligand complex may not be fully soluble in the aqueous wash.

      • Troubleshooting Step: Try washing the organic solution of your product with an aqueous solution of a strong chelating agent like EDTA (0.5 M). Alternatively, washing with aqueous ammonia can be effective, as it forms a deep blue, water-soluble complex with copper.[6]

    • Catalyst Adsorption to Product: The copper catalyst may be complexed with the PEG chain.

      • Troubleshooting Step: Pass a solution of your product through a short column of neutral alumina or silica gel. These materials can adsorb the copper complex.[4] For hydrophilic PEGylated products, dialysis against an EDTA-containing buffer can also be effective.[7][11]

Issue 2: Residual Palladium Catalyst after Sonogashira Coupling
  • Symptom: The product is dark-colored (black or gray), or analysis shows high palladium content.

  • Possible Cause & Solution:

    • Insoluble Palladium Species: The reaction may have produced insoluble palladium black.

      • Troubleshooting Step: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will trap the insoluble palladium particles.[3][12]

    • Soluble Palladium Complexes: The palladium may be present as a soluble complex.

      • Troubleshooting Step: Use a solid-supported metal scavenger. Thiol-functionalized silica or macroporous trimercaptotriazine (MP-TMT) are often effective for palladium.[13] Stir the scavenger with a solution of your product, then filter.

    • Strong Complexation with Product: The palladium may be strongly associated with the alkyne or PEG moieties.

      • Troubleshooting Step: Consider a multi-step approach. First, filter through Celite® to remove insoluble palladium. Then, treat the filtrate with a scavenger resin to capture soluble species.

Issue 3: Low Product Recovery After Purification
  • Symptom: A significant loss of the this compound product is observed after the catalyst removal step.

  • Possible Cause & Solution:

    • Non-specific Binding: The PEGylated product may be adsorbing to the purification medium (e.g., activated carbon, silica gel, or certain scavenger resins).

      • Troubleshooting Step: Reduce the amount of adsorbent used to the minimum required. Screen different types of scavengers, as some have lower non-specific binding. If using chromatography, modify the mobile phase; for instance, adding a small amount of a more polar organic solvent might reduce hydrophobic interactions.[5]

    • Product Precipitation: The product may be precipitating during the purification process.

      • Troubleshooting Step: Ensure the chosen solvent system maintains the solubility of your PEGylated product. If performing extractions, be mindful of potential "salting out" effects. When using chromatography, ensure the sample is fully dissolved in the mobile phase before loading.[10]

Data on Catalyst Removal Techniques

The efficiency of catalyst removal can vary based on the specific reaction conditions and the chosen method. The following tables provide a summary of common techniques and typical performance.

Table 1: Comparison of Copper Removal Techniques

TechniqueReagent/MediumTypical ConditionsEfficiencyNotes
Aqueous Extraction 0.5 M EDTA SolutionWash organic solution 2-3 timesGood to ExcellentEffective for removing ionic copper species.[6][7]
Aqueous Extraction Dilute Ammonia SolutionWash until aqueous layer is colorlessGood to ExcellentForms a water-soluble copper-ammonia complex.[6]
Adsorption Neutral Alumina ColumnElute product with a suitable solventVery GoodAlumina effectively adsorbs the copper-ligand complex.[4]
Dialysis EDTA-containing bufferDialyze against a large volume of buffer with multiple changesGoodSuitable for larger PEGylated molecules; can be slow.[7][8]

Table 2: Comparison of Palladium Removal Techniques

TechniqueReagent/MediumTypical LoadingEfficiencyNotes
Filtration Celite®N/A (used as a filter aid)VariableEffective for insoluble Pd(0); will not remove soluble Pd.[3][13]
Adsorption Activated Carbon5-10 wt% relative to crude productGood to Very GoodCost-effective, but may cause product loss.
Scavenging Thiol-based Silica Resin5-15 wt% relative to crude productVery Good to ExcellentHigh selectivity for palladium, but more expensive.[2]
Scavenging MP-TMT Resin3-5 equivalents relative to PdExcellentHighly effective scavenger for palladium.[6]

Note: The optimal conditions and efficiency may vary depending on the specific this compound conjugate and reaction mixture. Empirical optimization is recommended.

Experimental Protocols

Protocol 1: Copper Removal Using EDTA Extraction
  • Reaction Quench: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Extraction: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the washing step (2-4) two more times with fresh EDTA solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using a Thiol-Based Silica Scavenger
  • Initial Filtration (Optional): If the reaction mixture contains black precipitates (palladium black), first dilute it with a suitable solvent and filter through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[3] Collect the filtrate.

  • Dissolution: Dissolve the crude product (or use the filtrate from step 1) in a suitable organic solvent in a round-bottom flask.

  • Scavenger Addition: Add the thiol-based silica scavenger (typically 5-15 wt% relative to the crude product).[2]

  • Incubation: Stir the mixture at room temperature. The required time can range from 2 to 16 hours; this may need to be optimized.[2]

  • Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a short plug of Celite® is sufficient.

  • Resin Wash: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Diagrams

Catalyst_Removal_Workflow cluster_copper Copper Catalyst Removal (CuAAC) cluster_palladium Palladium Catalyst Removal (Sonogashira) cu_start Crude Reaction Mixture (this compound + Cu Catalyst) cu_dilute Dilute with Organic Solvent cu_start->cu_dilute cu_wash Wash with aq. EDTA or Ammonia Solution [6, 7] cu_dilute->cu_wash cu_separate Separate Aqueous and Organic Layers cu_wash->cu_separate cu_dry Dry and Concentrate Organic Layer cu_separate->cu_dry cu_product Purified Product cu_dry->cu_product pd_start Crude Reaction Mixture (this compound + Pd Catalyst) pd_filter Optional: Filter through Celite® for Pd(0) [4] pd_start->pd_filter pd_dissolve Dissolve in Organic Solvent pd_filter->pd_dissolve pd_scavenge Add Scavenger Resin (e.g., Thiol-Silica) [8] pd_dissolve->pd_scavenge pd_stir Stir for 2-16 hours pd_scavenge->pd_stir pd_filter_resin Filter to Remove Resin pd_stir->pd_filter_resin pd_concentrate Concentrate Filtrate pd_filter_resin->pd_concentrate pd_product Purified Product pd_concentrate->pd_product Troubleshooting_Logic cluster_cause Identify Potential Cause cluster_solution Select Solution start High Catalyst Residue Detected Post-Purification cause1 Insoluble Catalyst (e.g., Pd black) start->cause1 cause2 Soluble Catalyst Complex start->cause2 cause3 Strong Product-Catalyst Interaction start->cause3 sol1 Filter through Celite® [4] cause1->sol1 sol2 Use Scavenger Resin or perform Aqueous Extraction [6, 8] cause2->sol2 sol3 Use a Stronger Chelator (EDTA) or a different Scavenger [7] cause3->sol3 sol4 Employ Chromatography (SEC, Alumina) [2, 5] cause3->sol4 end Re-analyze for Catalyst Content sol1->end sol2->end sol3->end sol4->end

References

Optimizing incubation time and temperature for Bis-Propargyl-PEG18 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Propargyl-PEG18 reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a hydrophilic 18-unit polyethylene (B3416737) glycol (PEG) linker with a propargyl group at each end.[1][2][3][4] These terminal alkyne groups make it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[2][3][5] Its primary applications are in bioconjugation, such as linking molecules together, and in drug delivery and development.[4][5] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2][6]

Q2: What are the key components of a this compound reaction?

A2: A typical CuAAC reaction using this compound includes:

  • An azide-functionalized molecule (your substrate).

  • This compound.

  • A copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).

  • A reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its active Cu(I) state.[7]

  • A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and improve reaction efficiency.[8]

  • A suitable solvent system, often aqueous buffers for biological applications.[9]

Q3: What is the optimal temperature for my this compound reaction?

A3: Most CuAAC reactions with PEG linkers proceed efficiently at room temperature (20-25°C).[10] However, the optimal temperature can depend on the specific reactants and desired reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[10] If the reaction is sluggish, gently heating to 37-50°C can increase the rate, but be mindful of the thermal stability of your molecules.[1][11]

Q4: How long should I incubate my reaction?

A4: Incubation times can vary significantly, from as little as 15-30 minutes to 24 hours or longer.[12][13] With optimal concentrations and an efficient catalyst system, many reactions reach completion within 1-2 hours at room temperature.[2][14] It is highly recommended to monitor the reaction progress using an appropriate analytical technique, such as HPLC, to determine the optimal incubation time for your specific system.

Q5: How can I purify the final conjugate?

A5: Purification aims to remove unreacted this compound, the unreacted azide-molecule, the copper catalyst, and other reagents. For PEGylated proteins, common purification methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[]

  • Ion Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge and can even resolve molecules with different degrees of PEGylation.[][16]

  • Dialysis: Useful for removing small molecule reagents and byproducts.[17]

Troubleshooting Guide

Below are common issues encountered during this compound reactions and suggested solutions.

Issue 1: Low or No Product Yield

This is a frequent problem that can arise from several factors.

Possible Causes and Solutions

Possible CauseSuggested Solution
Inactive Catalyst The CuAAC reaction requires the copper to be in the Cu(I) oxidation state. Ensure you are using a fresh solution of a reducing agent like sodium ascorbate.[7] Degas your solvents to remove oxygen, which can oxidize the Cu(I) catalyst.[8]
Inappropriate Ligand A stabilizing ligand is crucial for protecting the catalyst and improving efficiency. For aqueous reactions, use a water-soluble ligand like THPTA.[8] The recommended ligand-to-copper ratio is typically between 2:1 and 5:1.[7][18]
Incorrect Order of Reagent Addition The order of addition matters. It is often recommended to pre-mix the copper sulfate and the ligand before adding them to the solution containing your azide (B81097) and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[8][19]
Sub-optimal Temperature or Time If the reaction is sluggish at room temperature, consider increasing the temperature to 37°C.[10] Also, allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature).[10]
Steric Hindrance If the azide or alkyne groups are in a sterically hindered position on your molecules, the reaction rate can be significantly reduced. Increasing the reaction time and/or temperature may help overcome this.[18]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_catalyst Is the Catalyst Active? (Fresh reducing agent? Degassed buffer?) start->check_catalyst check_ligand Is the Ligand Appropriate? (Water-soluble? Correct ratio?) check_catalyst->check_ligand  Yes solution_catalyst Use fresh sodium ascorbate. Degas all buffers and solvents. check_catalyst->solution_catalyst No check_order Was the Order of Addition Correct? (Ascorbate added last?) check_ligand->check_order  Yes solution_ligand Use a water-soluble ligand (e.g., THPTA). Optimize ligand:copper ratio (2:1 to 5:1). check_ligand->solution_ligand No check_conditions Are Reaction Conditions Optimal? (Time and Temperature) check_order->check_conditions  Yes solution_order Premix CuSO4 and ligand. Add ascorbate last to initiate. check_order->solution_order No check_purity Are Reagents Pure? check_conditions->check_purity  Yes solution_conditions Increase incubation time. Increase temperature (e.g., to 37°C). check_conditions->solution_conditions No solution_purity Verify purity of starting materials. check_purity->solution_purity No end Improved Yield check_purity->end  Yes solution_catalyst->check_ligand solution_ligand->check_order solution_order->check_conditions solution_conditions->check_purity solution_purity->end

A troubleshooting workflow for low product yield.
Issue 2: Formation of Insoluble Precipitates

The appearance of precipitates can halt the reaction and complicate purification.

Possible Causes and Solutions

Possible CauseSuggested Solution
Protein Aggregation The conjugation process can sometimes lead to protein aggregation. To mitigate this, try optimizing the buffer conditions (pH, ionic strength) or adding stabilizing excipients like arginine. Using hydrophilic linkers like this compound is generally beneficial for solubility.[20]
Precipitation of Copper Catalyst If the copper catalyst is not properly chelated by a ligand, it can precipitate out of solution, especially if the reducing agent is added before the ligand. Always ensure the ligand is present and well-mixed with the copper source before initiating the reaction.
Low Solubility of Reactants If your azide-containing molecule has poor aqueous solubility, it may precipitate. Consider using a co-solvent like DMSO or DMF, but keep the final concentration low (typically <20%) to avoid denaturing protein substrates.[10]
Issue 3: Difficulty in Controlling the Reaction Stoichiometry (Mono- vs. Di-conjugation)

Since this compound has two reactive ends, it can either link two azide-containing molecules together (di-conjugation) or react with only one, leaving a free propargyl group (mono-conjugation).

Possible Causes and Solutions

Desired OutcomeSuggested Strategy
Favoring Mono-conjugation Use a molar excess of the this compound relative to the azide-containing molecule. This statistically favors the reaction of only one end of the PEG linker. The unreacted propargyl group can then be used for subsequent functionalization if desired.
Favoring Di-conjugation (Crosslinking) Use a molar excess of the azide-containing molecule relative to the this compound. For a 1:1 crosslink, a stoichiometry of 2 moles of the azide-molecule to 1 mole of this compound is a good starting point. Adjusting the ratio may be necessary to optimize for the desired crosslinked product.

Experimental Protocols

General Protocol for a CuAAC Reaction with this compound

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • This compound in the same buffer.

    • Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

    • THPTA ligand in water (e.g., 500 mM).

    • Sodium Ascorbate in water (e.g., 1 M). This solution must be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and the this compound at your desired molar ratio.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand-to-copper ratio is common.[7] Let this mixture sit for a few minutes.

    • Add the catalyst premix to the solution containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be done at 4°C for 12-24 hours.

    • Protect the reaction from light, especially if using fluorescently tagged molecules.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).

    • Once complete, purify the conjugate using an appropriate method such as SEC or IEX to remove excess reagents and byproducts.[][16]

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_catalyst Catalyst System Azide-Molecule R1-N3 Product R1-[Triazole]-(PEG18)-[Triazole]-R1 (Di-conjugate) Azide-Molecule->Product This compound HC≡C-(PEG18)-C≡CH This compound->Product Cu(I) Cu(I) Catalyst (from CuSO4 + NaAsc) Cu(I)->Product catalysis Ligand THPTA Ligand Ligand->Cu(I) stabilizes

References

Technical Support Center: Handling Viscous Solutions of Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling viscous solutions of Bis-Propargyl-PEG18. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure smooth and accurate experimentation.

Troubleshooting Guide

Encountering issues with viscous solutions is a common challenge in the laboratory. This guide addresses specific problems you might face when working with this compound.

Problem Possible Cause Suggested Solution
Inaccurate Pipetting Volume High viscosity of the solution prevents complete aspiration or dispensing. Standard pipetting techniques are often inaccurate for viscous liquids.1. Use Reverse Pipetting: This technique is highly recommended for viscous solutions to improve accuracy.[1][2][3][4] 2. Use Wide-Bore Pipette Tips: These tips have a larger opening, which reduces shear forces and makes it easier to aspirate and dispense viscous liquids.[5][6][7][8][9] 3. Adjust Pipetting Speed: Slow down the aspiration and dispensing speed to allow the viscous solution enough time to move.[10]
Difficulty Dissolving the Reagent This compound, like other high molecular weight PEGs, can dissolve slowly at room temperature.[11]1. Gentle Warming: Warm the solvent (e.g., water, DMSO) to 30-40°C before adding the this compound.[11] 2. Vortexing/Stirring: Agitate the solution using a vortex mixer or a magnetic stirrer to facilitate dissolution. 3. Sonication: Brief periods of sonication in a water bath can help to break up clumps and speed up dissolution.
Air Bubbles in the Solution Vigorous mixing or improper pipetting can introduce air bubbles, which are difficult to remove from viscous solutions.1. Degas the Solvent: Before dissolving the reagent, degas the solvent by sonication or vacuum. 2. Slow Pipetting: Aspirate and dispense the solution slowly with the pipette tip against the wall of the container to prevent bubble formation. 3. Centrifugation: A brief, low-speed centrifugation can help to bring bubbles to the surface.
Clogging of Pipette Tips Undissolved particles or high concentration can lead to clogging of standard pipette tips.1. Ensure Complete Dissolution: Visually inspect the solution to ensure there are no undissolved particles before pipetting. 2. Use Wide-Bore Pipette Tips: The larger orifice of these tips prevents clogging.[5][6][7][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is soluble in a variety of solvents, including water, DMSO, DCM (dichloromethane), and DMF (dimethylformamide). The choice of solvent will depend on your specific application. For most biological applications, sterile, nuclease-free water or a buffer like PBS is recommended.

Q2: How can I accurately prepare a stock solution of a specific concentration?

A2: Due to its potential viscosity, it is recommended to prepare stock solutions by weight (mass). However, if you must prepare it by volume, use the reverse pipetting technique with wide-bore tips. For detailed steps, refer to the Experimental Protocol section below.

Q3: Does temperature affect the viscosity of this compound solutions?

A3: Yes, like other PEG solutions, the viscosity of this compound solutions is temperature-dependent. Increasing the temperature will decrease the viscosity, making the solution easier to handle. Conversely, lower temperatures will increase viscosity.[12][13]

Q4: Can I store solutions of this compound?

A4: Stock solutions can be prepared in advance and stored as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening the vial.

Q5: What type of pipette tips should I use?

A5: For viscous solutions of this compound, it is highly recommended to use wide-bore pipette tips.[5][6][7][8][9] These tips have a larger opening that facilitates the aspiration and dispensing of viscous liquids and reduces shear stress on the molecules.

Quantitative Data Summary

Parameter Effect on Viscosity Typical Values for Similar MW PEGs (Aqueous Solution)
Concentration Increases with increasing concentration10% (w/v): ~5-10 cP 20% (w/v): ~20-40 cP 30% (w/v): ~80-150 cP
Temperature Decreases with increasing temperatureA 10°C increase can reduce viscosity by 20-30%.

Note: These are estimated values. The actual viscosity of your this compound solution may vary.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL (10% w/v) Stock Solution of this compound in Water

Materials:

  • This compound

  • Nuclease-free water

  • Sterile conical tube

  • Vortex mixer

  • Water bath (optional)

  • Calibrated pipette and wide-bore pipette tips

Procedure:

  • Weigh the Reagent: Accurately weigh 100 mg of this compound directly into a sterile conical tube.

  • Add Solvent: Add 800 µL of nuclease-free water to the tube.

  • Dissolve the Reagent:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • If the reagent does not fully dissolve, place the tube in a water bath set to 30-40°C for 5-10 minutes.

    • Vortex again until the solution is clear and free of particulates.

  • Adjust to Final Volume: Once completely dissolved, add nuclease-free water to bring the total volume to 1 mL.

  • Mix and Store: Invert the tube several times to ensure homogeneity. Aliquot into smaller volumes and store at -20°C.

Protocol 2: Accurate Pipetting of a Viscous this compound Solution using Reverse Pipetting

Procedure:

  • Set the Pipette Volume: Set the pipette to the desired volume you wish to dispense.

  • Aspirate the Solution:

    • Press the plunger down completely to the second stop (the blowout position).

    • Immerse the wide-bore pipette tip just below the surface of the viscous solution.

    • Slowly and smoothly release the plunger to its resting position to aspirate the liquid.

    • Wait for 1-2 seconds to ensure the full volume has been drawn into the tip.

  • Dispense the Solution:

    • Place the tip against the inner wall of the receiving vessel at a slight angle.

    • Slowly and smoothly press the plunger down to the first stop.

    • Hold the plunger at the first stop and wait for 1-2 seconds to allow the viscous liquid to dispense completely.

    • Remove the tip from the vessel. A small amount of liquid will remain in the tip.

  • Discard Remaining Liquid: Discard the remaining liquid in the tip into a waste container by pressing the plunger to the second stop.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Viscous Solutions start Start: Experiencing Issue with this compound Solution problem Identify the Problem start->problem cause Determine Potential Cause problem->cause solution Implement Solution cause->solution evaluate Evaluate Outcome solution->evaluate success Problem Resolved evaluate->success Successful failure Issue Persists evaluate->failure Unsuccessful reassess Re-evaluate Problem & Cause failure->reassess reassess->cause

Caption: Troubleshooting workflow for handling viscous solutions.

LogicalRelationship Problem-Cause-Solution Relationship problem Problem Inaccurate Pipetting cause Cause High Viscosity problem:p->cause:c is caused by solution Solution 1 Reverse Pipetting Solution 2 Wide-Bore Tips Solution 3 Slow Speed cause:c->solution:s1 is addressed by cause:c->solution:s2 is addressed by cause:c->solution:s3 is addressed by

Caption: Logical relationship between a common problem, its cause, and solutions.

References

Technical Support Center: Minimizing Non-specific Binding with Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) when using Bis-Propargyl-PEG18 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker with a propargyl group at each end.[1][2][3] These propargyl groups can react with azide-containing molecules through a copper-catalyzed click chemistry reaction, forming a stable triazole linkage.[2][3] It is commonly used in bioconjugation, drug delivery, and for creating PROTACs.[4] The PEG component helps to increase the solubility of the resulting conjugate in aqueous solutions.[2][5]

Q2: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the unintended interaction of molecules with surfaces or other molecules that are not the intended target.[6] In the context of experiments using this compound, this can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[6][7] NSB can be caused by various molecular forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding.[6]

Q3: How does the PEG component of this compound help in reducing NSB?

Polyethylene glycol (PEG) is known for its ability to reduce non-specific protein adsorption.[7][8] PEG creates a hydration shell that can physically block the approach of non-target molecules and reduce hydrophobic and electrostatic interactions with surfaces.[5][9] Incorporating PEG linkers into experimental designs is a common strategy to minimize NSB.[8][10]

Q4: What are the general strategies to minimize non-specific binding?

Common strategies to reduce NSB include optimizing buffer conditions (pH and salt concentration), using blocking agents, and adding surfactants.[6][9] Adjusting the pH of the buffer can alter the charge of the interacting molecules, while increasing the salt concentration can shield electrostatic interactions.[6] Protein blocking agents like Bovine Serum Albumin (BSA) can coat surfaces to prevent non-specific adsorption, and non-ionic surfactants like Tween 20 can disrupt hydrophobic interactions.[6]

Troubleshooting Guide

Problem: High background signal in my assay after using this compound.

  • Question: I am observing a high background signal in my fluorescence-based assay after conjugating my molecule of interest using this compound. What could be the cause and how can I fix it?

  • Answer: High background signal is often a result of non-specific binding of your labeled molecule to the surface of your assay plate or to other proteins. Here are several troubleshooting steps you can take:

    • Optimize Your Blocking Step: Ensure you are using an effective blocking agent. Bovine Serum Albumin (BSA) is a common choice. You may need to optimize the concentration and incubation time.

    • Adjust Buffer Composition: Non-specific binding can be influenced by the buffer's pH and ionic strength.[6] Try varying the salt concentration (e.g., NaCl) to minimize electrostatic interactions.

    • Incorporate a Surfactant: Adding a non-ionic surfactant, such as Tween 20 (typically at 0.05% v/v), to your washing and incubation buffers can help reduce hydrophobic interactions.[6]

    • Increase Wash Steps: Increase the number and duration of your wash steps after incubation with the conjugated molecule to remove any loosely bound, non-specific interactors.

Problem: My purified conjugate containing this compound is aggregating.

  • Question: After purifying my protein conjugated with a small molecule using this compound, I am observing aggregation and precipitation. Why is this happening?

  • Answer: Aggregation of PEGylated conjugates can occur, although PEG itself generally improves solubility.[5] The issue might be related to the properties of the conjugated molecule or the overall construct.

    • Assess Hydrophobicity: If the molecule you conjugated to your protein is highly hydrophobic, the resulting conjugate may still have a tendency to aggregate despite the presence of the hydrophilic PEG linker. Consider adding a mild, non-ionic surfactant to the storage buffer.

    • Optimize Conjugation Ratio: A high degree of labeling could lead to changes in the protein's surface properties, promoting aggregation. Try reducing the molar ratio of the small molecule and this compound to your protein during the conjugation reaction.

    • Buffer Screening: The pH and ionic strength of the storage buffer can significantly impact protein stability. Perform a buffer screen to find the optimal conditions for your specific conjugate.

Quantitative Data Summary

The following tables provide example starting points for optimizing buffer conditions to minimize non-specific binding. The optimal conditions will vary depending on the specific molecules and surfaces involved in your experiment.

Table 1: Buffer Optimization for NSB Reduction

ParameterStarting ConcentrationTest RangeRationale
Salt (NaCl) 150 mM50 mM - 500 mMIncreasing salt concentration can reduce non-specific electrostatic interactions.[6]
pH 7.46.0 - 8.5Adjusting pH can alter the net charge of proteins and surfaces, influencing NSB.
Surfactant (Tween 20) 0.05% (v/v)0.01% - 0.2% (v/v)Low concentrations of non-ionic surfactants disrupt hydrophobic interactions.[6]

Table 2: Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)1 hour at RT or overnight at 4°CA commonly used protein blocking agent that can prevent non-specific protein-protein interactions.[6]
Casein 1 - 3% (w/v)1 hour at RTOften used in immunoassays; can be a very effective blocking agent.
Polyethylene Glycol (short chain) 1% (w/v)30 min at RTCan be used as a blocking agent itself to create a hydrophilic barrier.

Experimental Protocols

Protocol: General Procedure for Minimizing NSB in a Bioconjugation Experiment Followed by an Immobilization Assay

This protocol outlines a general workflow for a click chemistry conjugation using this compound and a subsequent assay where non-specific binding is a concern.

  • Activation of Molecule A with an Azide (B81097) Group:

    • Dissolve your first molecule (Molecule A), which contains a suitable functional group (e.g., an amine), in an appropriate buffer.

    • Add an excess of an NHS-Azide linker and react according to the manufacturer's instructions to introduce an azide group.

    • Purify the azide-modified Molecule A using dialysis, size exclusion chromatography, or another suitable method to remove the excess linker.

  • Conjugation with this compound:

    • Dissolve the azide-modified Molecule A and a molar excess of this compound in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the click chemistry catalyst solution. A common catalyst is copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

    • Add the catalyst to the reaction mixture and incubate at room temperature for 1-4 hours.

  • Conjugation of Molecule B:

    • Add your second molecule (Molecule B), which has been pre-functionalized with an azide group, to the reaction mixture from step 2.

    • Allow the second click chemistry reaction to proceed for 1-4 hours at room temperature.

    • Purify the final conjugate (Molecule A - PEG - Molecule B) to remove unreacted components.

  • Assay with Minimized NSB:

    • Surface Blocking: Before adding your conjugate, incubate the assay surface (e.g., microplate well) with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature.

    • Washing: Wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Incubation: Dilute your purified conjugate in an assay buffer that may also contain a low concentration of BSA and Tween 20. Add the diluted conjugate to the blocked surface and incubate for the desired time.

    • Final Washes: Wash the surface thoroughly with the wash buffer (at least 3-5 times) to remove any non-specifically bound conjugate before proceeding with detection.

Visualizations

experimental_workflow cluster_conjugation Conjugation Steps cluster_assay Assay Steps A Molecule A (with Azide) React1 Click Reaction 1 A->React1 PEG This compound PEG->React1 B Molecule B (with Azide) React2 Click Reaction 2 B->React2 Intermediate Intermediate Product (A-PEG-Propargyl) React1->Intermediate Intermediate->React2 Final_Conjugate Final Conjugate (A-PEG-B) React2->Final_Conjugate Purify1 Purification Final_Conjugate->Purify1 Incubate Incubate with Purified Conjugate Purify1->Incubate Purify2 Purification Block Block Surface (e.g., with BSA) Wash1 Wash Block->Wash1 Wash1->Incubate Wash2 Final Washes Incubate->Wash2 Detect Detection Wash2->Detect

Caption: Experimental workflow for bioconjugation and assay.

troubleshooting_logic Start High Non-Specific Binding Observed Blocking Is the blocking step optimized? Start->Blocking Buffer Are buffer conditions (pH, salt) optimal? Blocking->Buffer No Optimize_Blocking Increase BSA concentration or incubation time. Blocking->Optimize_Blocking Yes Surfactant Is a surfactant being used? Buffer->Surfactant No Optimize_Buffer Perform buffer titration (vary salt and pH). Buffer->Optimize_Buffer Yes Washes Are wash steps sufficient? Surfactant->Washes No Add_Surfactant Add Tween 20 (0.05%) to wash/assay buffers. Surfactant->Add_Surfactant Yes Increase_Washes Increase number and duration of washes. Washes->Increase_Washes Yes Resolved Problem Resolved Washes->Resolved No Optimize_Blocking->Buffer Optimize_Buffer->Surfactant Add_Surfactant->Washes Increase_Washes->Resolved

Caption: Troubleshooting logic for high non-specific binding.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Bis-Propargyl-PEG18 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the precise characterization of linker molecules is of paramount importance. Bis-Propargyl-PEG18 is a homobifunctional crosslinker that utilizes the efficiency and specificity of "click chemistry" for conjugating azide-bearing molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide provides a comparative overview of the key analytical techniques for characterizing this compound, complete with experimental protocols and data interpretation.

Comparison of Analytical Techniques

The comprehensive characterization of this compound requires a multi-faceted analytical approach to confirm its identity, purity, and molecular weight. The selection of techniques should be guided by the specific information required.

Technique Parameter(s) Measured Performance Characteristics Strengths Weaknesses
¹H NMR Spectroscopy Chemical structure, purityHigh resolution, quantitativeProvides detailed structural information and confirmation of terminal propargyl groups. Can quantify purity against a known standard.Lower sensitivity compared to mass spectrometry. Requires a relatively pure sample for clear spectra.
Mass Spectrometry (ESI-MS) Molecular weight, identityHigh mass accuracy (<5 ppm)Confirms the exact molecular weight of the discrete PEG linker, providing definitive identification.Ionization efficiency can vary. May not be quantitative without appropriate standards.
HPLC (with ELSD/CAD/MS) Purity, presence of impuritiesHigh sensitivity and resolutionExcellent for determining the purity of the compound and separating it from starting materials or byproducts. Can be coupled with MS for peak identification.PEG backbone lacks a strong UV chromophore, necessitating detectors like ELSD, CAD, or MS.
GPC / SEC Molecular weight distributionGood for polydisperse samplesUseful for assessing the molecular weight distribution of polymeric PEG starting materials.Less effective for discrete PEGs like PEG18, where all molecules should have the same length. HPLC is generally preferred for purity analysis of discrete PEGs.
FTIR Spectroscopy Presence of functional groupsConfirmatoryQuickly confirms the presence of key functional groups, such as the alkyne C≡C and C-H stretching vibrations.Provides limited structural detail compared to NMR.

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data. The following protocols are representative for the characterization of this compound and similar bifunctional PEG linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition Parameters:

    • Experiment: ¹H NMR.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • The characteristic peaks for the propargyl group's terminal alkyne proton (t, ~2.4-2.5 ppm) and the methylene (B1212753) protons adjacent to the alkyne (d, ~4.2 ppm) should be present.

    • The extensive signal from the PEG backbone ethylene (B1197577) oxide protons is expected around 3.6 ppm.

    • Purity can be estimated by comparing the integration of the terminal propargyl protons to the repeating PEG unit protons and identifying any impurity signals.

Expected ¹H NMR Data for this compound:

  • δ 4.2 (d, 4H): -O-CH₂ -C≡CH

  • δ 3.6 (m, 72H): -O-CH₂ -CH₂ -O- (PEG backbone)

  • δ 2.4 (t, 2H): -CH₂-C≡CH

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identity of this compound.

Methodology:

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Analyzer: High-resolution analyzer like TOF or Orbitrap.

    • Scan Range: m/z 100-2000.

  • Data Analysis:

    • The expected molecular weight of this compound (C₄₀H₇₄O₁₈) is 843.00 g/mol .

    • Look for the corresponding sodiated adduct [M+Na]⁺ at m/z 866.0 or the protonated molecule [M+H]⁺ at m/z 844.0.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound conjugate.

Methodology:

  • System: HPLC or UPLC system.

  • Detector: Since the PEG backbone lacks a UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.

G cluster_0 Initial Characterization cluster_1 Purity and Identity Confirmation cluster_2 Final Assessment Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR 1H NMR Spectroscopy Sample->NMR Structure Structure Confirmed FTIR->Structure HPLC HPLC (ELSD/CAD/MS) NMR->HPLC NMR->Structure MS High-Resolution MS HPLC->MS Peak Identification Purity Purity Confirmed HPLC->Purity MW Molecular Weight Confirmed MS->MW

Characterization workflow for this compound.
Logical Relationship for Conjugation

This compound is a homobifunctional linker designed for click chemistry. The logical relationship for its use in conjugation is straightforward.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Propargyl_PEG This compound (Alkyne-PEG-Alkyne) Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_PEG->Click_Reaction Azide_Molecule Azide-Functionalized Molecule (e.g., Protein, Drug, Dye) Azide_Molecule->Click_Reaction Conjugate Stable Triazole-Linked Conjugate Click_Reaction->Conjugate

Confirming Bioconjugation Success: A Mass Spectrometry-Based Guide for Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. This guide provides a comprehensive comparison of mass spectrometry techniques to confirm the successful conjugation of proteins with Bis-Propargyl-PEG18, a bifunctional "click chemistry" reagent. We will delve into detailed experimental protocols, data interpretation, and visual workflows to ensure you can confidently assess your conjugation efficiency.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound, with a propargyl group at each end, allows for the precise and efficient conjugation to azide-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Verifying the successful attachment of this PEG linker is paramount for quality control and downstream applications. Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, offering detailed information on the molecular weight changes that signify a successful conjugation.

This guide will compare the two most common MS techniques for this application: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). We will provide detailed experimental protocols for each and present data in a clear, comparative format.

Comparing Mass Spectrometry Techniques for PEGylation Analysis

Both MALDI-TOF and ESI-MS can provide valuable information about the success of a PEGylation reaction. However, they differ in their principles, sample preparation, and the type of data they generate.

FeatureMALDI-TOF MSESI-MS
Principle A laser desorbs and ionizes the sample from a solid matrix, and ions are separated based on their time-of-flight.A high voltage is applied to a liquid sample to create an aerosol of charged droplets, which are then desolvated to produce gaseous ions.
Ionization Primarily produces singly charged ions ([M+H]⁺).Produces multiply charged ions ([M+nH]ⁿ⁺).
Sample Prep Co-crystallization of the sample with a matrix on a target plate. Can be more tolerant to buffers and salts.The sample must be in a volatile solvent. Often requires sample cleanup (e.g., desalting).
Data Output Provides a spectrum with peaks corresponding to the mass-to-charge ratio (m/z) of the intact molecule and its PEGylated forms. Often gives a clear picture of the molecular weight distribution.Generates a complex spectrum of multiply charged ions that requires deconvolution to determine the molecular weight.
Advantages - Simpler spectra, easier to interpret for heterogeneous samples. - Good for determining the average molecular weight and degree of PEGylation.[1] - Relatively fast analysis.- Can be coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures.[1] - Higher resolution and mass accuracy. - Amenable to automation.[1]
Disadvantages - Lower resolution compared to ESI-MS. - May not be suitable for quantitative analysis without internal standards.- Complex spectra from polydisperse PEGs and multiple charging can be challenging to interpret.[1] - Sensitive to sample impurities (salts, detergents).

Experimental Workflows and Protocols

To confirm the conjugation of your protein with this compound, you will first perform the click chemistry reaction and then analyze the product using mass spectrometry.

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_analysis Step 2: Mass Spectrometry Analysis protein Azide-Modified Protein reaction CuAAC Reaction (Click Chemistry) protein->reaction peg This compound peg->reaction reagents Cu(I) Catalyst, Ligand, Reducing Agent reagents->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification ms_prep Sample Preparation purification->ms_prep maldi MALDI-TOF MS ms_prep->maldi Option A esi ESI-MS ms_prep->esi Option B data_analysis Data Analysis & Confirmation maldi->data_analysis esi->data_analysis

Fig. 1: General workflow for conjugation and MS analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in a compatible solvent (e.g., DMSO or water) to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound (typically at a 5-20 fold molar excess to the protein), and THPTA.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction time may need to be optimized.

  • Purification:

    • Remove unreacted this compound and reaction components by SEC or dialysis against a suitable buffer.

Protocol 2: MALDI-TOF MS Analysis

Materials:

  • Purified conjugated protein

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA))

  • Matrix solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA))

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugated protein to a concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., 0.1% TFA in water).

  • Matrix Preparation:

    • Prepare a saturated solution of the chosen matrix in the matrix solvent.

  • Spotting the Sample:

    • Dried-Droplet Method: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely.

    • Thin-Layer Method: First, apply a thin layer of matrix solution to the target spot and let it dry. Then, apply 1 µL of the sample solution on top of the dried matrix layer and let it dry.

  • Data Acquisition:

    • Analyze the sample spots using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

    • Acquire a spectrum of the unconjugated protein as a control.

Protocol 3: ESI-MS Analysis

Materials:

  • Purified conjugated protein

  • Volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate)

  • Solvent for dilution (e.g., a mixture of acetonitrile and water with 0.1% formic acid)

  • Desalting column (if necessary)

Procedure:

  • Sample Preparation:

    • If the purified conjugate is in a non-volatile buffer (like PBS), exchange it into a volatile buffer using a desalting column or buffer exchange spin column.

    • Dilute the sample to a final concentration of 1-10 µM in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 49.9% water, 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample directly into the ESI source of the mass spectrometer at a flow rate of 1-10 µL/min.

    • Alternatively, inject the sample onto a liquid chromatography system (LC-MS) for separation prior to MS analysis.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Processing:

    • Use deconvolution software to process the raw data and convert the multiply charged ion series into a zero-charge mass spectrum.

Data Presentation and Interpretation

Successful conjugation will result in an increase in the molecular weight of the protein corresponding to the mass of the attached this compound molecule(s).

data_interpretation cluster_input Input Data cluster_analysis Analysis cluster_output Confirmation unconjugated_ms MS of Unconjugated Protein (Control) mw_unconjugated Determine MW of Unconjugated Protein unconjugated_ms->mw_unconjugated conjugated_ms MS of Conjugated Protein mw_conjugated Determine MW of Conjugated Species conjugated_ms->mw_conjugated mass_shift Calculate Mass Shift (Δm) mw_unconjugated->mass_shift mw_conjugated->mass_shift confirmation Successful Conjugation (Δm ≈ MW of PEG) mass_shift->confirmation If Δm > 0 no_conjugation No Conjugation (Δm ≈ 0) mass_shift->no_conjugation If Δm = 0

References

A Comparative Guide to the NMR Analysis of Bis-Propargyl-PEG18 Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of reaction products is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the products of Bis-Propargyl-PEG18 reactions, offering a clear benchmark for product validation and comparison with alternative PEGylation reagents.

This compound is a homobifunctional crosslinker widely employed in bioconjugation and drug delivery, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The successful formation of the stable triazole linkage is crucial for the efficacy of the final conjugate. ¹H NMR spectroscopy is an indispensable tool for confirming the structure of the resulting products. This guide presents a summary of expected ¹H NMR chemical shifts for the starting material and its reaction products, alongside a comparison with a popular alternative, a DBCO-containing PEG linker for copper-free click chemistry.

Comparative Analysis of ¹H NMR Data

The following table summarizes the key ¹H NMR chemical shifts for this compound, its expected bis-triazole product after reaction with a generic azide, and a comparable alternative, Bis-DBCO-PEG. This data allows for a clear differentiation between starting materials and products, as well as a comparison between different click chemistry approaches.

Compound Functional Group Proton Expected Chemical Shift (δ, ppm) Notes
This compound Alkyne≡C-H ~2.4 - 2.8Disappears upon successful reaction.
Propargyl Ether-O-CH ₂-C≡CH~4.2Shifts downfield upon triazole formation.
PEG Backbone-O-CH ₂-CH ₂-O-~3.6Remains largely unchanged.
Bis-Triazole Product TriazoleTriazole-H ~7.5 - 8.2A key indicator of successful cycloaddition.[1][2]
Methylene (B1212753) adjacent to Triazole-O-CH ₂-Triazole~4.5 - 4.8Significant downfield shift from the propargyl ether protons.[1]
PEG Backbone-O-CH ₂-CH ₂-O-~3.6Remains largely unchanged.
Alternative: Bis-DBCO-PEG DBCO AromaticAr-H ~7.2 - 7.6Characteristic aromatic signals.[1]
Methylene adjacent to DBCO-CH ₂-DBCO~2.9 - 3.2[1]
PEG Backbone-O-CH ₂-CH ₂-O-~3.6Remains largely unchanged.

Experimental Protocols

Reproducible and accurate NMR analysis relies on standardized experimental procedures. Below are detailed protocols for a typical copper-catalyzed click reaction with this compound and the subsequent NMR sample preparation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with a bis-azide compound.

Materials:

  • This compound

  • Bis-azide reactant (e.g., 1,4-Bis(azidomethyl)benzene)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-BuOH)

Procedure:

  • Dissolve this compound (1 equivalent) and the bis-azide reactant (2.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.22 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄ (0.0097 equivalents) and, if used, THPTA in water.

  • To the solution of the PEG linker and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by taking aliquots for ¹H NMR analysis to observe the disappearance of the alkyne proton signal.

  • Upon completion, the product can be purified by dialysis or size-exclusion chromatography to remove the copper catalyst and excess reagents.

  • Lyophilize the purified product to obtain a solid.

Protocol 2: NMR Sample Preparation

Procedure:

  • Accurately weigh 5-10 mg of the dried reaction product.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent should be based on the solubility of the product.

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, including phasing, baseline correction, and referencing the solvent peak.

  • Integrate the relevant peaks to confirm the ratio of the PEG backbone protons to the newly formed triazole and adjacent methylene protons.

Visualizing the Reaction Workflow

To better illustrate the process, the following diagrams outline the key steps in the experimental workflow and the logical relationship of the click chemistry reaction.

experimental_workflow Experimental Workflow for this compound Click Reaction and Analysis reagents Dissolve this compound and Bis-Azide reaction Initiate Click Reaction reagents->reaction catalyst Prepare CuSO4 and Sodium Ascorbate Solutions catalyst->reaction monitoring Monitor Reaction Progress (TLC or NMR) reaction->monitoring purification Purify Product (Dialysis or Chromatography) monitoring->purification analysis ¹H NMR Analysis purification->analysis

Caption: Workflow for the synthesis and analysis of this compound click chemistry products.

click_chemistry_relationship Logical Relationship of the CuAAC Reaction propargyl_peg This compound (Alkyne) product Bis-Triazole-PEG Product propargyl_peg->product azide Azide Compound azide->product catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) catalyst->product catalyzes

Caption: Key components and their roles in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

The NMR data and protocols presented in this guide serve as a valuable resource for scientists working with this compound and other PEGylation reagents. By comparing the ¹H NMR spectra of the starting materials and the final products, researchers can confidently verify the success of their conjugation reactions. Furthermore, the inclusion of data for a copper-free click chemistry alternative provides a broader perspective on the available tools for bioconjugation, enabling more informed decisions in the design and synthesis of advanced drug delivery systems and other biomaterials. The disappearance of the characteristic alkyne proton signal and the appearance of the triazole proton peak are the most definitive indicators of a successful click reaction.[2] Careful integration of the PEG backbone and terminal functional group signals allows for the quantification of the reaction efficiency.

References

A Comparative Guide to the Purification and Analysis of Bis-Propargyl-PEG18 Conjugates Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of building blocks like Bis-Propargyl-PEG18 are critical for the successful synthesis of complex bioconjugates and antibody-drug conjugates (ADCs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other purification techniques for this compound conjugates, supported by experimental data and detailed methodologies.

This compound is a bifunctional linker containing two propargyl groups, which are reactive towards azides via "click chemistry," a highly efficient and specific conjugation method. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the final conjugate. Ensuring the high purity of this linker is paramount to avoid the formation of undesirable byproducts and to guarantee the homogeneity of the final bioconjugate.

Performance Comparison of Purification Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of PEGylated compounds.[1] Its high resolution and efficiency make it particularly suitable for separating the target compound from closely related impurities. The two primary modes of HPLC used for PEG derivatives are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[2] For PEGylated molecules, retention is influenced by the hydrophobicity of the end groups and the length of the PEG chain.[3] RP-HPLC offers excellent resolution for separating PEGylated species from their non-PEGylated counterparts and can even distinguish between different degrees of PEGylation.[]

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume.[] This method is effective for removing small molecule impurities from larger PEGylated conjugates or for separating aggregates.[5]

Alternative methods to HPLC for purification include traditional techniques like dialysis and membrane centrifugation. While simpler in execution, they often fall short in terms of resolution and purity compared to chromatographic methods.

The following table summarizes the performance of these methods for the purification of bifunctional PEG linkers like this compound.

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Dialysis
Purity Achieved >98%[6]>95%Variable, generally lower
Recovery Yield 85-95%90-98%[7]>90%[8]
Processing Time 1-4 hours1-3 hours12-24 hours[9]
Resolution HighModerate to HighLow
Scalability GoodGoodExcellent
Primary Application High-purity analysis and purification, separation of closely related species.Removal of small molecule impurities, aggregate analysis.Buffer exchange, removal of salts and very small impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the purification and analysis of this compound conjugates using HPLC.

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is designed for the high-purity isolation of this compound.

  • Instrumentation & Materials:

    • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector.

    • C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Sample: Crude this compound dissolved in Mobile Phase A.

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute with a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 220 nm.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol is used to determine the purity of the final product.

  • Instrumentation & Materials:

    • Analytical HPLC system with a gradient pump, autosampler, and UV or Evaporative Light Scattering Detector (ELSD).

    • C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample: Purified this compound (approximately 1 mg/mL) in Mobile Phase A.

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detect the analyte using a UV detector at 220 nm or an ELSD.

    • Integrate the peak areas to determine the purity of the sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the purification and analysis of this compound conjugates and the logical relationship between different purification techniques.

G cluster_0 Purification Workflow Crude Product Crude Product Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: General workflow for the purification of this compound.

Caption: Logic for selecting a purification method based on purity requirements.

Conclusion

For the purification and analysis of this compound conjugates, HPLC, particularly RP-HPLC, offers superior resolution and purity compared to alternative methods like dialysis. While techniques such as dialysis are useful for initial cleanup and buffer exchange, they lack the fine separation capabilities required to achieve the high purity standards necessary for subsequent conjugation reactions in pharmaceutical applications. The provided protocols and workflows serve as a guide for researchers to effectively purify and characterize these critical linkers, ensuring the quality and consistency of their final bioconjugates.

References

A Head-to-Head Battle of Bioorthogonal Linkers: DBCO-PEG vs. Bis-Propargyl-PEG for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is paramount. This guide provides a comprehensive comparison of two prominent PEGylated linkers: DBCO-PEG, the cornerstone of copper-free click chemistry, and Bis-Propargyl-PEG, a workhorse of copper-catalyzed reactions. We delve into their respective reaction mechanisms, performance data, and experimental considerations to empower you in selecting the optimal tool for your research.

At the heart of this comparison lies a fundamental difference in reaction strategy. Dibenzocyclooctyne (DBCO)-PEG linkers are designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[1][2] This makes DBCO-PEG linkers ideal for applications involving live cells or in vivo studies where copper toxicity is a concern.[1][3][2] Conversely, Bis-Propargyl-PEG linkers, which feature terminal alkynes, are primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, the requirement for a copper(I) catalyst in CuAAC can limit its application in biological systems sensitive to metal ions.[3]

Performance Characteristics: A Tale of Two Chemistries

The decision between a DBCO-PEG linker for SPAAC and a Bis-Propargyl-PEG linker for CuAAC hinges on the specific demands of the experiment. SPAAC offers the significant advantage of being copper-free, thereby ensuring high biocompatibility.[1] The reaction is driven by the ring strain of the DBCO group, leading to rapid and specific conjugation with azides under physiological conditions.[4][5] However, the synthesis of strained alkynes like DBCO can be more complex and costly compared to terminal alkynes.[3]

On the other hand, CuAAC, facilitated by Bis-Propargyl-PEG linkers, is a highly robust and efficient reaction with well-established protocols.[6][7][8] The use of a copper catalyst generally leads to faster reaction kinetics compared to some first-generation cyclooctynes used in SPAAC.[9] The key drawback is the potential for copper-induced cytotoxicity and interference with biological processes, which necessitates careful control of reaction conditions and purification to remove residual copper.[3]

FeatureDBCO-PEG Linkers (SPAAC)Bis-Propargyl-PEG Linkers (CuAAC)
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
Catalyst Required NoneCopper(I)
Biocompatibility High (suitable for live cells and in vivo applications)Limited (copper can be cytotoxic)
Reaction Kinetics Fast, dependent on the specific cyclooctyne (B158145) structureVery fast
Primary Advantage Bioorthogonal and non-toxicHigh efficiency and well-established protocols
Primary Disadvantage Potentially higher cost and more complex synthesis of the linkerPotential for copper toxicity

Experimental Workflows: A Visual Guide

The experimental workflows for bioconjugation using DBCO-PEG and Bis-Propargyl-PEG linkers reflect their fundamental chemical differences. The following diagrams illustrate the key steps involved in a typical antibody conjugation experiment.

cluster_0 DBCO-PEG Workflow (Copper-Free) A Azide-Modified Antibody C Reaction Mixture (Physiological Buffer, RT) A->C B DBCO-PEG-NHS Ester B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Purified Antibody-PEG-DBCO Conjugate D->E

A typical workflow for antibody conjugation using a DBCO-PEG linker via SPAAC.

cluster_1 Bis-Propargyl-PEG Workflow (Copper-Catalyzed) F Azide-Modified Antibody H Reaction Mixture (Buffer, Copper(I) Catalyst, Reducing Agent) F->H G Bis-Propargyl-PEG G->H I Purification (e.g., Chelating Resin, SEC) H->I J Purified Antibody-PEG-Propargyl Conjugate I->J

A typical workflow for antibody conjugation using a Bis-Propargyl-PEG linker via CuAAC.

Delving into the Mechanisms

The underlying chemical transformations highlight the elegance and efficiency of click chemistry.

cluster_0 Reaction Mechanisms cluster_spaac SPAAC (Copper-Free) cluster_cuaac CuAAC (Copper-Catalyzed) Azide1 R1-N3 Triazole1 R1-Triazole-R2 Azide1->Triazole1 Strain-Promoted Cycloaddition DBCO DBCO-R2 DBCO->Triazole1 Azide2 R1-N3 Triazole2 R1-Triazole-R2 Azide2->Triazole2 Propargyl Propargyl-R2 Propargyl->Triazole2 Catalyst Cu(I) Catalyst->Triazole2

Comparison of SPAAC and CuAAC reaction mechanisms.

Experimental Protocols: A Starting Point for Your Research

The following are generalized protocols for antibody conjugation using DBCO-PEG-NHS ester and a copper-catalyzed reaction with a propargyl-PEG linker. These should be optimized for your specific application.

Protocol 1: Antibody Conjugation with DBCO-PEG-NHS Ester (SPAAC)

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • DBCO-PEG-NHS ester dissolved in DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should be below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove unreacted DBCO reagent and byproducts using a desalting column or dialysis.

Protocol 2: Antibody Conjugation with Propargyl-PEG (CuAAC)

Materials:

  • Azide-modified antibody in a suitable buffer

  • Propargyl-PEG linker

  • Copper(II) sulfate (B86663) (CuSO4) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Purification materials (e.g., chelating resin, desalting column)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-modified antibody, Propargyl-PEG, CuSO4, sodium ascorbate (B8700270), and THPTA ligand.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions and let them stand for a few minutes.

  • Reaction Mixture: In a separate tube, combine the azide-modified antibody and the Propargyl-PEG linker.

  • Initiation: Add the premixed catalyst to the antibody-linker mixture, followed by the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purification: Remove the copper catalyst using a chelating resin. Subsequently, purify the conjugate to remove excess reagents using a desalting column or dialysis.[8]

Conclusion: Making an Informed Choice

The choice between Bis-Propargyl-PEG18 and DBCO-PEG linkers is fundamentally a choice between copper-catalyzed and copper-free click chemistry. For applications demanding the highest level of biocompatibility, such as live-cell imaging or in vivo drug delivery, the copper-free approach offered by DBCO-PEG linkers is the superior choice. For in vitro conjugations where speed and cost-effectiveness are priorities and potential copper contamination can be managed, the well-established CuAAC reaction with Bis-Propargyl-PEG linkers remains a powerful and reliable option. By understanding the distinct advantages and limitations of each system, researchers can confidently select the appropriate linker to advance their scientific goals.

References

A Head-to-Head Comparison: Bis-Propargyl-PEG18 vs. SMCC and Other NHS Ester Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that dictates the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of Bis-Propargyl-PEG18, a homobifunctional PEGylated crosslinker, with the widely used heterobifunctional NHS ester crosslinker, SMCC, and its analogs. We will delve into their mechanisms of action, comparative performance based on available data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

At the heart of bioconjugation lies the covalent linking of two or more molecules, at least one of which is a biomolecule. The crosslinker acts as the molecular bridge, and its chemical properties profoundly influence the characteristics of the final conjugate. This comparison will focus on the key attributes of this compound and SMCC, highlighting the impact of their distinct functionalities and the presence of a polyethylene (B3416737) glycol (PEG) spacer.

Executive Summary: Key Differences at a Glance

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Functionality Homobifunctional (two propargyl groups)Heterobifunctional (NHS ester and maleimide)
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"NHS ester reaction with primary amines and maleimide (B117702) reaction with sulfhydryls.
Spacer Arm PEGylated (Polyethylene Glycol)Cyclohexane-based
Key Advantages High reaction efficiency and specificity of click chemistry; PEG spacer enhances solubility, reduces aggregation, and prolongs in vivo circulation.[1][2]Well-established and widely used in approved ADCs; two-step conjugation allows for controlled reactions.[3]
Potential Limitations Requires a copper catalyst for CuAAC, which can be cytotoxic if not properly removed; requires introduction of an azide (B81097) moiety on the partner molecule.NHS esters are prone to hydrolysis in aqueous solutions; the maleimide-thiol linkage can be unstable in vivo, leading to premature drug release.[4]

Mechanism of Action: Two Distinct Chemical Approaches

The fundamental difference between this compound and SMCC lies in their reactive ends and, consequently, their conjugation chemistries.

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups—in this case, propargyl groups. These terminal alkynes react with azide-functionalized molecules through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction forms a stable triazole linkage.

Azide-functionalized Molecule Azide-functionalized Molecule Stable Triazole Linkage Stable Triazole Linkage Azide-functionalized Molecule->Stable Triazole Linkage CuAAC This compound This compound This compound->Stable Triazole Linkage Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Stable Triazole Linkage

Fig 1. this compound Reaction

SMCC , on the other hand, is a heterobifunctional crosslinker. It possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[3] This allows for a sequential, two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond. Following this, the maleimide group reacts with a sulfhydryl (thiol) group on the second molecule (e.g., a cytotoxic drug) to create a thioether linkage.[3][7]

cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Amine-containing Molecule Amine-containing Molecule SMCC SMCC Amine-containing Molecule->SMCC NHS Ester Reaction Amine-Reactive Intermediate Amine-Reactive Intermediate SMCC->Amine-Reactive Intermediate NHS Ester Reaction Sulfhydryl-containing Molecule Sulfhydryl-containing Molecule Amine-Reactive Intermediate->Sulfhydryl-containing Molecule Maleimide Reaction Final Conjugate Final Conjugate Sulfhydryl-containing Molecule->Final Conjugate Maleimide Reaction

Fig 2. SMCC Two-Step Conjugation

Performance Comparison: A Data-Driven Analysis

While direct comparative studies between this compound and SMCC are limited, we can extrapolate their performance based on the characteristics of their respective chemical moieties and spacers.

Reaction Efficiency and Specificity:

  • Click Chemistry (this compound): CuAAC is renowned for its high efficiency, often proceeding to near-quantitative yields under mild, aqueous conditions.[5][6] The reaction is highly specific between the azide and alkyne groups, minimizing side reactions with other functional groups present on biomolecules.

  • NHS Ester and Maleimide Chemistry (SMCC): NHS esters react efficiently with primary amines at physiological to slightly alkaline pH. However, they are susceptible to hydrolysis in aqueous buffers, which competes with the desired aminolysis reaction.[8][9][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8] Maleimide reactions with thiols are also rapid and specific at pH 6.5-7.5.[3]

Stability of the Conjugate:

  • Triazole Linkage (this compound): The triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage under physiological conditions.

  • Thioether Linkage (SMCC): The thioether bond formed by the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the intracellular environment.[4][11] This can lead to premature release of the conjugated payload.

Impact of the PEG Spacer (this compound):

The presence of an 18-unit polyethylene glycol (PEG) chain in this compound imparts several advantageous properties:

  • Increased Solubility and Reduced Aggregation: PEGylation is a well-established method to enhance the aqueous solubility of proteins and reduce their propensity to aggregate.[1]

  • Prolonged In Vivo Circulation: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and reducing renal clearance. This leads to a longer plasma half-life.[2][12][13]

  • Reduced Immunogenicity: The PEG spacer can shield the protein conjugate from recognition by the immune system.[14]

Quantitative Performance Metrics (Literature-Derived):

ParameterThis compound (Expected Performance)SMCC
Reaction Time Typically < 1 hour for high conversion[15]30-60 minutes for NHS ester reaction; 1-2 hours for maleimide reaction[16]
Linkage Stability (in vivo) High (stable triazole linkage)Moderate (thioether linkage susceptible to retro-Michael reaction)[17]
NHS Ester Hydrolysis Half-life N/A4-5 hours at pH 7, 0°C; 10 minutes at pH 8.6, 4°C[8]
Effect on Solubility Increases solubility and reduces aggregation[1]Can increase hydrophobicity, potentially leading to aggregation.
In Vivo Half-life of Conjugate Expected to be longer due to PEGylation[2][12]Generally shorter than PEGylated counterparts.

Experimental Protocols

The following are generalized protocols for the conjugation of an antibody. Optimization is crucial for specific applications.

Protocol 1: Antibody Conjugation using this compound (via Click Chemistry)

This protocol involves a two-step process: first, the introduction of an azide group onto the antibody, followed by the click reaction with this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-NHS ester

  • Anhydrous DMSO or DMF

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns

Experimental Workflow:

A 1. Antibody Azidation B Prepare antibody in amine-free buffer A->B C React with Azide-NHS ester B->C D Purify via desalting column C->D E 2. Click Reaction D->E F Prepare Click Catalyst Solution (CuSO4, Sodium Ascorbate, THPTA) E->F G Add this compound and catalyst to azidated antibody F->G H Incubate at room temperature G->H I 3. Purification H->I J Purify the final conjugate via desalting or size-exclusion chromatography I->J A 1. Antibody Activation B Prepare antibody in amine-free buffer (pH 7.2-7.5) A->B C React with SMCC B->C D Remove excess SMCC via desalting C->D E 2. Conjugation D->E F Add thiol-containing molecule to activated antibody E->F G Incubate at room temperature F->G H 3. Quenching and Purification G->H I Add quenching solution to stop the reaction H->I J Purify the final conjugate I->J

References

A Head-to-Head Comparison of Bioconjugation Strategies: Performance of Bis-Propargyl-PEG18 in Click Chemistry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and overall success of a therapeutic or diagnostic agent. This guide provides a comprehensive comparison of Bis-Propargyl-PEG18, a homobifunctional linker utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, against conventional bioconjugation methods, namely maleimide-thiol and N-hydroxysuccinimide (NHS) ester-amine couplings. Furthermore, we will explore the performance of PEG-based linkers in contrast to a promising alternative, polysarcosine (PSar).

Executive Summary

This compound, when used in CuAAC, offers a highly efficient and specific method for bioconjugation, forming a stable triazole linkage. This approach is often favored for its bioorthogonality, meaning the reactive groups (alkyne and azide) are inert to most biological functional groups, thus preventing side reactions. Traditional methods like maleimide-thiol and NHS ester-amine chemistries, while widely used, present their own sets of advantages and disadvantages concerning specificity, stability, and reaction conditions. The choice of the linker itself, such as the polyethylene (B3416737) glycol (PEG) chain in this compound, also plays a crucial role in the bioconjugate's properties, with alternatives like polysarcosine emerging to address some of PEG's limitations.

Performance Comparison of Bioconjugation Chemistries

The efficacy of a bioconjugation strategy can be evaluated based on several key parameters: reaction efficiency and yield, specificity, stability of the resulting linkage, and the reaction conditions required.

FeatureThis compound (CuAAC) Maleimide-PEG (Thiol-Specific) NHS Ester-PEG (Amine-Specific)
Target Functional Group AzideThiol (e.g., Cysteine)Primary Amine (e.g., Lysine (B10760008), N-terminus)
Reaction Type [3+2] CycloadditionMichael AdditionNucleophilic Acyl Substitution
Linkage Formed 1,2,3-TriazoleThioetherAmide
Reaction Kinetics Fast, can be accelerated by ligands[1]Very fast at pH 6.5-7.5[2]pH-dependent, slower at neutral pH[3]
Typical Yield High to quantitative (>95%)[1][4]High (>90%)[4]Variable, depends on pH and hydrolysis
Specificity High (Bioorthogonal)High for thiols at pH 6.5-7.5[2]Moderate (can react with other nucleophiles)
Linkage Stability Highly stable to hydrolysis, oxidation, and enzymatic degradation[5]Thioether bond can be unstable and undergo retro-Michael addition. Next-gen maleimides show improved stability[4][6]Stable under most physiological conditions, but can be susceptible to hydrolysis at extreme pH.
Key Advantages Bioorthogonality, high yield and specificity, stable linkage.Fast kinetics, high selectivity for thiols under optimized pH.Targets abundant amine groups.
Key Disadvantages Requires a copper catalyst which can be cytotoxic (though ligands can mitigate this).[3]Potential for linker instability and side reactions (e.g., thiazine (B8601807) rearrangement).[7]Susceptible to hydrolysis, potential for multiple conjugations leading to heterogeneity.[8]

The Role of the Linker: PEG vs. Polysarcosine

The linker itself, independent of the conjugation chemistry, significantly influences the properties of the bioconjugate. PEG has been the gold standard for improving solubility and pharmacokinetics.[9] However, concerns about PEG immunogenicity have led to the exploration of alternatives like polysarcosine (PSar).[9]

A head-to-head comparison of PEG-conjugated interferon-α2b (PEG-IFN) with a polysarcosine-conjugated version (PSar-IFN) revealed the following:

Performance MetricPEG-IFNPSar-IFNReference
In Vitro Antiproliferative Activity Standard benchmarkSlightly more potent[10][11][12]
Protease Resistance (Trypsin Digestion) ComparableComparable[10][11][12]
In Vivo Circulation Half-Life ProlongedComparably prolonged[10][11][12]
Tumor Accumulation (In Vivo) Standard benchmarkHigher accumulation[10][11][12]
In Vivo Antitumor Efficacy Effective tumor growth inhibitionSignificantly more potent[10][11][12]
Immunogenicity (Anti-IFN Antibodies) Elicited a notable immune responseConsiderably less immunogenic[10][11][12]

These findings suggest that polysarcosine can be a superior alternative to PEG, offering enhanced therapeutic efficacy and reduced immunogenicity.[10][11][12]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams depict the chemical reactions and workflows.

G cluster_0 This compound in CuAAC Click Chemistry Propargyl_PEG Biomolecule-Propargyl-PEG-Propargyl Triazole_Linkage Stable Triazole Linkage Propargyl_PEG->Triazole_Linkage + Azide-Molecule Azide_Molecule Azide-Functionalized Molecule Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Linkage catalyzes

CuAAC Bioconjugation Workflow

G cluster_1 Maleimide-Thiol Conjugation cluster_2 NHS Ester-Amine Conjugation Thiol_Biomolecule Biomolecule-SH Thioether_Linkage Thioether Linkage Thiol_Biomolecule->Thioether_Linkage + Maleimide-PEG Maleimide_PEG Maleimide-PEG-X Amine_Biomolecule Biomolecule-NH2 Amide_Linkage Amide Linkage Amine_Biomolecule->Amide_Linkage + NHS-Ester-PEG NHS_Ester_PEG NHS-Ester-PEG-X

Traditional Bioconjugation Chemistries

G Bioconjugate Bioconjugate Improved_Solubility Improved Solubility Bioconjugate->Improved_Solubility Enhanced_Stability Enhanced Stability Bioconjugate->Enhanced_Stability Reduced_Immunogenicity Reduced Immunogenicity Bioconjugate->Reduced_Immunogenicity Prolonged_HalfLife Prolonged Half-Life Bioconjugate->Prolonged_HalfLife

Benefits of PEG/PSar Linkers

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of an azide-functionalized molecule to a biomolecule functionalized with this compound.

Materials:

  • Biomolecule functionalized with this compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve components)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-functionalized molecule in DMSO or PBS to a stock concentration of 10 mM.

    • Prepare the this compound functionalized biomolecule at a concentration of 1-5 mg/mL in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound functionalized biomolecule with a 5-10 fold molar excess of the azide-functionalized molecule.

    • Prepare the catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted small molecules and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-functionalized PEG to a thiol-containing biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., protein with cysteine residues)

  • Maleimide-PEG reagent

  • Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (optional)

  • Anhydrous DMSO or DMF

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • Maleimide-PEG Preparation:

    • Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Maleimide-PEG stock solution to the biomolecule solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate from excess Maleimide-PEG and other small molecules using size-exclusion chromatography or dialysis.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the conjugation of an NHS ester-functionalized PEG to a biomolecule containing primary amines.

Materials:

  • Amine-containing biomolecule (e.g., protein with lysine residues)

  • NHS Ester-PEG reagent

  • Amine-free buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-8.5)

  • Anhydrous DMSO or DMF

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in the conjugation buffer to a concentration of 1-10 mg/mL. The pH should be between 8.0 and 8.5 for optimal reaction efficiency.

  • NHS Ester-PEG Preparation:

    • Prepare a 10 mM stock solution of NHS Ester-PEG in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NHS Ester-PEG stock solution to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Add a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis.

Conclusion

The choice of a bioconjugation strategy is a multifaceted decision that requires careful consideration of the specific biomolecule, the payload, and the desired properties of the final conjugate.

  • This compound and CuAAC click chemistry stand out for their high efficiency, specificity, and the exceptional stability of the resulting triazole linkage. This makes it an excellent choice for applications requiring robust and well-defined bioconjugates.

  • Maleimide-thiol chemistry offers very rapid kinetics and high selectivity for thiols, making it a popular and effective method. However, researchers must be mindful of the potential instability of the resulting thioether bond, although next-generation maleimides are addressing this limitation.[4][6]

  • NHS ester-amine chemistry is a widely used method due to the abundance of primary amines in biomolecules. Its main drawbacks are the potential for heterogeneity due to multiple reaction sites and the susceptibility of the NHS ester to hydrolysis, which can lower yields.

  • Regarding the linker itself, while PEG remains a dominant choice for improving the pharmacokinetic properties of bioconjugates, emerging alternatives like polysarcosine show significant promise. The available data suggests that PSar can offer comparable or even superior performance to PEG, particularly in terms of reduced immunogenicity and enhanced in vivo efficacy.[10][11][12]

Ultimately, the optimal strategy will depend on the specific requirements of the research or therapeutic application. This guide provides the foundational knowledge and comparative data to aid in making an informed decision.

References

Unrivaled Stability: Validating the Triazole Linkage of Bis-Propargyl-PEG18 for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the chemical linkage in a bioconjugate is paramount to its efficacy and safety. The triazole linkage, formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a gold standard in bioconjugation due to its exceptional stability. This guide provides an objective comparison of the triazole linkage, specifically in the context of a Bis-Propargyl-PEG18 linker, against other common linkage chemistries, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring formed through CuAAC is an aromatic heterocycle renowned for its robustness.[1][2] This inherent stability is a primary advantage of using click chemistry for creating bioconjugates. The triazole linkage is notably resistant to cleavage by enzymatic degradation, oxidation, and hydrolysis under both acidic and basic conditions.[1] This resilience makes it a significant improvement over more labile linkages, such as esters or hydrazones, particularly in demanding biological environments.[1]

Comparative Stability Analysis

To rigorously assess the stability of a chemical linkage, forced degradation studies are the industry standard.[1] These studies subject the molecule to harsh conditions to predict its long-term stability. While direct, head-to-head quantitative data for this compound under identical stress conditions is not extensively documented in publicly available literature, a strong consensus from numerous studies highlights the superior stability of the 1,2,3-triazole linkage compared to other common bioconjugation chemistries.

Linkage TypeChemistryReported StabilityKey Considerations
1,2,3-Triazole Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Highly Stable: Resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1]The reaction requires a copper catalyst, which may need to be removed for certain biological applications.
Hydrazone Reaction of a hydrazine (B178648) with an aldehyde or ketonepH-Sensitive: Designed to be stable at neutral pH but hydrolyzes in acidic environments (e.g., endosomes). Stability at physiological pH can be limited.[3][4]Prone to premature drug release in systemic circulation, which can lead to off-target toxicity.[4]
Thioether (from Maleimide) Michael addition of a thiol to a maleimideModerately Stable: The resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to dissociation.[5]Instability can compromise the efficacy and safety of biotherapeutics. Strategies exist to improve stability, such as succinimide (B58015) ring hydrolysis.[5]
Disulfide Oxidation of two thiol groupsReductively Cleavable: Stable in the bloodstream but designed to be cleaved in the reducing environment inside a cell.Reversible nature makes it unsuitable for applications requiring long-term stability in a reducing environment.
Amide Reaction of a carboxylic acid and an amineHighly Stable: Generally considered a very stable linkage, comparable to the triazole.Formation often requires harsher reaction conditions compared to click chemistry.

Semi-Quantitative Stability Data from Literature:

A study comparing different linker technologies for antibody-drug conjugates (ADCs) highlighted the following stability profiles in human plasma:

Linker TypeHalf-life (t½) in Human Plasma
Silyl Ether-based Linker> 7 days[6]
Phenylketone-derived Hydrazone Linker~2 days[6]
Carbonate Linker36 hours[6]

While not a direct comparison with a triazole linker, this data illustrates the varying stability of different cleavable linkers, with some showing significant degradation over a relatively short period. The general scientific consensus places the stability of the triazole linkage at the higher end of this spectrum, comparable to or exceeding that of the most stable linkers.

Experimental Protocols for Stability Assessment

To validate the stability of the triazole linkage in a molecule such as this compound, a forced degradation study is recommended.

Forced Degradation Protocol

1. Sample Preparation:

  • Prepare stock solutions of the triazole-linked compound (e.g., a conjugate formed using this compound) in a suitable solvent such as water, phosphate-buffered saline (PBS), or an organic solvent compatible with the subsequent analysis.

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer (e.g., PBS, pH 7.4).

3. Time Points:

  • Collect aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The exact time points may be adjusted based on the expected stability of the molecule.

4. Analysis:

  • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), to separate the parent compound from any degradation products.

  • Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.

  • Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point. The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.[1]

5. Data Analysis:

  • Plot the percentage of the intact compound remaining versus time for each stress condition.

  • If applicable, calculate the degradation rate constant and the half-life (t½) of the triazole linkage under each condition.[1]

Below is a diagram illustrating the workflow for a forced degradation study.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Conjugate Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (60-80°C, pH 7.4) Prep->Thermal Sampling Collect Aliquots at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling LCMS HPLC/LC-MS Analysis Sampling->LCMS Quant Quantify Parent Compound & Identify Degradants LCMS->Quant Data Plot % Remaining vs. Time Calculate Half-life Quant->Data

Caption: Workflow for assessing the stability of a this compound conjugate.

Applications in Complex Biological Pathways

The exceptional stability of the triazole linkage makes this compound an ideal linker for applications requiring long-term in vivo stability, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC-Mediated Protein Degradation

In the context of PROTACs, a this compound linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The stability of the linker is crucial for the PROTAC to effectively bring the target protein and the E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Mechanism of Action cluster_protac PROTAC Complex Formation cluster_degradation Protein Degradation Pathway PROTAC PROTAC (this compound Linker) Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds Ub_Target Ubiquitinated Target Protein Ub Ubiquitin Ub->Ub_Target transfers Proteasome Proteasome Ub_Target->Proteasome recognized by Degraded Degraded Protein Fragments Proteasome->Degraded degrades ADC Targeting EGFR Signaling Pathway cluster_adc ADC Action cluster_cell Cellular Effect ADC ADC (Anti-EGFR Antibody + This compound Linker + Cytotoxic Drug) EGFR EGFR on Tumor Cell ADC->EGFR binds Internalization Internalization EGFR->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

References

Bis-Propargyl-PEG18: A Comparative Guide to PEG Linker Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides a detailed comparison of Bis-Propargyl-PEG18 with other PEG lengths for specific applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection process.

This compound is a homobifunctional crosslinker featuring an 18-unit polyethylene glycol chain flanked by two propargyl groups.[1][2] These terminal alkyne groups are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and stable conjugation of azide-modified molecules.[2] The PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial attribute when working with hydrophobic payloads or proteins.[2]

The Influence of PEG Linker Length: A Data-Driven Comparison

The length of the PEG linker is not merely a spacer; it profoundly influences the physicochemical and biological properties of the conjugate. Variations in PEG chain length can impact solubility, stability, steric hindrance, and in vivo behavior. While direct head-to-head studies of various Bis-Propargyl-PEG lengths are not extensively published in single reports, the principles of PEG length effects are well-documented across different bioconjugate platforms, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Impact on Antibody-Drug Conjugate (ADC) Properties

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties, including its length, are pivotal for the ADC's therapeutic index.

Table 1: Influence of PEG Linker Length on ADC Properties

PropertyShorter PEG Linkers (e.g., PEG2-PEG8)Mid-length PEG Linkers (e.g., PEG12-PEG24)Longer PEG Linkers (e.g., >PEG24)
Hydrophobicity May not sufficiently mask the hydrophobicity of the payload, potentially leading to aggregation.Often provides an optimal balance, improving solubility and stability without excessive bulk.Excellent for highly hydrophobic payloads, significantly increasing hydrophilicity.[3]
Plasma Stability Generally high, depending on the conjugation chemistry.High stability is maintained.May exhibit altered metabolic stability in some contexts.[4]
Tumor Penetration Potentially better penetration into dense solid tumors due to smaller size.A balance between size and solubility that can facilitate effective tumor accumulation.Larger hydrodynamic volume might slightly impede penetration into dense tumor tissues.
Pharmacokinetics (PK) Shorter half-life compared to longer PEG chains.Increased circulation half-life, leading to higher tumor exposure.[5]Significantly extended half-life.[6]
Efficacy Can be highly effective if aggregation is not an issue.Often associated with optimal efficacy due to improved PK and solubility.May see reduced efficacy if the long chain causes steric hindrance with the target antigen.

Note: The data presented is a synthesis of findings from multiple studies on ADC linkers and may not be specific to Bis-Propargyl-PEG linkers in all cases. The principles, however, are broadly applicable.

Impact on PROTAC Performance

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker length is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

PropertyShorter PEG Linkers (e.g., <12 atoms)Optimal PEG Linker Length (e.g., 12-29 atoms)Longer PEG Linkers (e.g., >29 atoms)
Ternary Complex Formation May cause steric hindrance, preventing the formation of a stable complex.[7]Facilitates the formation of a stable and productive ternary complex.[8]May result in a non-productive complex where ubiquitination sites are inaccessible.[7]
Degradation Efficacy (DC50 & Dmax) Often shows no or low degradation activity.[8]Typically exhibits the highest degradation potency (low DC50 and high Dmax).[9]Degradation potency may decrease.[8]
Cellular Permeability Hydrophobic linkers can improve permeability.Hydrophilic PEG linkers can enhance solubility, but may require a balance for optimal permeability.[10]Increased hydrophilicity may reduce passive diffusion across cell membranes.

Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The data reflects general trends observed in PROTAC development.

Experimental Protocols

To aid researchers in evaluating conjugates synthesized with this compound and other PEG linkers, detailed protocols for key analytical and functional assays are provided below.

Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC is a standard method to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity of ADCs.

Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different DAR species to determine the average DAR and the distribution of drug-loaded species.[11][12]

Size Exclusion Chromatography (SEC) for Protein Aggregation Analysis

SEC is used to detect and quantify aggregates in protein and ADC samples.

Objective: To separate molecules based on their hydrodynamic radius to identify monomers, dimers, and higher-order aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • Protein or ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject the sample (typically 20-100 µg).

  • Run the separation isocratically for a sufficient time to elute all species (e.g., 30 minutes).

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas to quantify the percentage of monomer, aggregate, and fragment.[13][14]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plates

  • Cell culture medium

  • ADC dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Treat the cells with a serial dilution of the ADC and control antibodies for 72-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[15][16]

Visualizing the Mechanism of Action

To conceptualize the application of these linkers, the following diagrams illustrate a key experimental workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

The selection of an appropriate PEG linker length is a critical optimization step in the design of bioconjugates. This compound offers a mid-length, hydrophilic spacer that is well-suited for a variety of applications, including the development of ADCs and PROTACs. By carefully considering the trade-offs between solubility, stability, pharmacokinetics, and steric effects, and by employing rigorous analytical and functional testing, researchers can harness the full potential of PEGylation to create more effective and safer therapeutics.

References

A Head-to-Head Comparison of Click Chemistry Reagents for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioconjugation chemistry is a critical decision that profoundly impacts experimental success. "Click chemistry" has emerged as a powerful and versatile toolkit, offering a suite of reactions that are highly efficient, selective, and biocompatible. This guide provides an objective, data-driven comparison of the most prominent click chemistry reagents to aid in the selection of the optimal tool for your specific application, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).

The core principle of click chemistry, a concept introduced by K. Barry Sharpless, is the use of modular, rapid, and high-yielding reactions that are orthogonal to native biological functionalities.[1] This guide focuses on the two most widely adopted classes of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC), along with the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reaction. We will delve into a head-to-head comparison of key reagents within these classes, including dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and trans-cyclooctene (B1233481) (TCO), evaluating their performance based on reaction kinetics, stability, and biocompatibility.

Quantitative Performance Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is often dictated by the specific demands of the application, with reaction kinetics being a primary consideration, especially for in vivo studies or when dealing with low concentrations of reactants. The following tables summarize the key performance indicators for the most common click chemistry reactions.

Reaction Type Reagents Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages Key Disadvantages
CuAAC Terminal Alkyne + Azide (B81097)10 - 10⁴High reaction speed, uses simple and small alkynes.[2][3]Requires copper catalyst, which is cytotoxic to living cells.[4][5]
SPAAC DBCO + Azide~0.6 - 1.0 (with Benzyl (B1604629) Azide)Bioorthogonal (copper-free), good for live-cell labeling.[6][7]Requires synthesis of complex, strained alkynes; less stable in the presence of thiols.[6][8]
SPAAC BCN + Azide~0.06 - 0.1 (with Benzyl Azide)Bioorthogonal, smaller and less lipophilic than DBCO.[6][9]Slower reaction kinetics compared to DBCO.[6]
IEDDA TCO + Tetrazine1 - 10⁶Extremely fast kinetics, highly bioorthogonal.[2][10]TCO can be light-sensitive and prone to isomerization; tetrazine stability can vary.[10]

Table 1: Head-to-Head Comparison of Key Click Chemistry Reactions. This table provides a summary of the performance characteristics of the most widely used click chemistry reactions. Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Cyclooctyne (B158145) Azide Reactant Rate Constant (k₂) (M⁻¹s⁻¹) Solvent
DBCOBenzyl azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl azide0.07CH₃CN:H₂O (3:1)
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl azide0.2CH₃CN:H₂O (3:1)

Table 2: Second-Order Rate Constants for SPAAC Reactions. This table highlights the difference in reaction kinetics between DBCO and BCN with different types of azides. Notably, while DBCO reacts faster with aliphatic azides, BCN shows a significantly higher reaction rate with aromatic azides.[6]

Condition DBCO Stability BCN Stability Key Observations
Glutathione (GSH)Less stable (half-life ~71 min)More stable (half-life ~6 h)BCN exhibits significantly greater stability in the presence of this common intracellular antioxidant.[6][8]
Tris(2-carboxyethyl)phosphine (TCEP)Unstable over 24 hoursMore stableBCN is the preferred choice when reducing conditions are necessary.[6][8]
Acidic ConditionsProne to rearrangementLabile, can form inactive speciesBoth linkers have limitations under acidic conditions.[6]

Table 3: Stability of DBCO and BCN Linkers under Various Conditions. The stability of the linker is crucial for the integrity of the bioconjugate. This table compares the stability of DBCO and BCN under common experimental conditions.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide, providing a starting point for researchers to compare and select the most suitable click chemistry reagents for their needs.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general guideline for labeling an alkyne-tagged biomolecule with an azide-containing reporter in a cell lysate.[2]

Materials:

  • Alkyne-tagged protein in a suitable buffer (e.g., phosphate (B84403) buffer)

  • Azide-containing reporter molecule (e.g., fluorescent dye or biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • PBS buffer

Procedure:

  • In a microcentrifuge tube, dilute the protein lysate (1-5 mg/mL) in PBS buffer.

  • Add the corresponding azide (or alkyne) detection reagent to a final concentration of 2.5 mM.

  • Add the THPTA ligand solution to a final concentration of 100 mM and vortex briefly.

  • Add the CuSO₄ solution to a final concentration of 20 mM and vortex briefly.

  • Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 300 mM and vortex briefly.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The click-labeled proteins in the lysate are now ready for downstream analysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol outlines a general procedure for labeling azide-tagged biomolecules on the surface of live cells with a strained alkyne reporter.[2]

Materials:

  • Azide-tagged cells in a suitable cell culture medium

  • Strained alkyne-containing reporter molecule (e.g., DBCO-fluorophore) dissolved in a biocompatible solvent (e.g., DMSO)

Procedure:

  • To the azide-tagged cells in culture, add the strained alkyne reporter molecule to the desired final concentration (typically in the low micromolar range).

  • Incubate the cells at 37°C in a CO₂ incubator. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne and the concentration of reactants.

  • The reaction proceeds to completion without the need for quenching.

  • Wash the cells to remove any unreacted reporter molecule.

  • The labeled cells can be directly analyzed by methods such as flow cytometry or fluorescence microscopy.

Protocol 3: Determining Second-Order Rate Constants of SPAAC Reactions using UV-Vis Spectrophotometry

This protocol describes a method to quantify the reaction kinetics of SPAAC reactions.[7]

Materials:

  • Cyclooctyne reagent (e.g., DBCO, BCN)

  • Azide reactant (e.g., benzyl azide)

  • Spectrophotometer-compatible solvent (e.g., acetonitrile/water mixture)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the cyclooctyne and azide reactants in the chosen solvent.

  • Set up a pseudo-first-order reaction by using a large excess (at least 10-fold) of the azide reactant compared to the cyclooctyne.

  • Initiate the reaction by mixing the cyclooctyne and azide solutions in a cuvette.

  • Monitor the reaction progress by recording the decrease in the absorbance of the cyclooctyne at its characteristic wavelength over time.

  • Plot the natural logarithm of the cyclooctyne absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.

Visualizing Click Chemistry in Action: Workflows and Mechanisms

To further elucidate the practical application and underlying principles of these powerful reactions, the following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms.

experimental_workflow cluster_labeling Step 1: Bioorthogonal Labeling cluster_click Step 2: Click Reaction cluster_analysis Step 3: Downstream Analysis cells Live Cells or Lysate click_reagent Click Reagent (e.g., DBCO-Fluorophore) cells->click_reagent Addition probe Metabolic or Chemical Probe (with Azide or Alkyne) probe->cells Incubation analysis Analysis (e.g., Microscopy, Flow Cytometry, Proteomics) click_reagent->analysis

Caption: General experimental workflow for a bioorthogonal labeling experiment using click chemistry.

adc_workflow cluster_modification Antibody & Drug Modification cluster_conjugation Click Conjugation cluster_purification Purification & Characterization antibody Antibody alkyne Introduce Alkyne antibody->alkyne drug Cytotoxic Drug azide Introduce Azide drug->azide alkyne_ab Alkyne-Modified Antibody alkyne->alkyne_ab azide_drug Azide-Modified Drug azide->azide_drug click CuAAC or SPAAC alkyne_ab->click azide_drug->click adc Antibody-Drug Conjugate (ADC) click->adc purify Purification adc->purify characterize Characterization purify->characterize

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using click chemistry.

reaction_mechanisms cluster_cyaac CuAAC Mechanism cluster_spaac SPAAC Mechanism cluster_iedda IEDDA Mechanism CuAAC_start Alkyne + Azide CuAAC_cat Cu(I) Catalyst CuAAC_start->CuAAC_cat CuAAC_prod 1,4-disubstituted Triazole CuAAC_cat->CuAAC_prod SPAAC_start Strained Alkyne (e.g., DBCO) + Azide SPAAC_prod Triazole SPAAC_start->SPAAC_prod Strain Release IEDDA_start Tetrazine + Strained Alkene (e.g., TCO) IEDDA_int Diels-Alder Adduct IEDDA_start->IEDDA_int Retro-Diels-Alder IEDDA_prod Dihydropyridazine + N₂ IEDDA_int->IEDDA_prod Retro-Diels-Alder

Caption: Simplified mechanisms of CuAAC, SPAAC, and IEDDA click chemistry reactions.

References

Validating the Functional Activity of Bis-Propargyl-PEG18 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually evolving, with novel linkers being developed to enhance the therapeutic efficacy and specificity of targeted therapies. Among these, Bis-Propargyl-PEG18 has emerged as a versatile, homobifunctional linker. Its two terminal propargyl groups provide reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the stable and specific conjugation of azide-modified molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the resulting conjugate.

This guide provides a comprehensive overview of the functional assays essential for validating the activity of bioconjugates synthesized using this compound. It offers a comparative analysis with alternative linker strategies, supported by illustrative experimental data, detailed protocols for key assays, and visual workflows to guide your research.

The Critical Role of the Linker in Bioconjugate Function

The linker is a critical component of a bioconjugate, such as an antibody-drug conjugate (ADC), influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic window. The choice of linker dictates the conjugation strategy and can impact the biological activity of the conjugated molecules.

This compound is designed for a two-step conjugation process. First, the this compound is conjugated to a molecule of interest. The remaining propargyl group is then available to react with an azide-functionalized molecule, forming a stable triazole linkage. This allows for the creation of complex bioconjugates, such as ADCs where the linker connects a targeting antibody to a cytotoxic payload.

Comparative Analysis of Functional Assays

A thorough validation of a this compound conjugate involves a suite of in vitro assays to characterize its efficacy, stability, and mechanism of action. The primary assays include cytotoxicity, cellular internalization, plasma stability, and receptor binding assays.

Table 1: Illustrative Comparison of In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

While specific data for this compound is not extensively published, data from ADCs with other PEG linkers demonstrate the impact of the linker on potency. Generally, longer PEG chains can sometimes lead to reduced in vitro cytotoxicity due to steric hindrance.

ConjugateLinker TypeTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGReference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-[1]
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N87~22.54.5x reduction[1]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87~11222x reduction[1]
Table 2: Illustrative Impact of PEG Linker Length on Pharmacokinetics

The PEG component of the linker is known to enhance the in vivo half-life of bioconjugates.

ConjugateLinker TypeHalf-life (hours)Fold Change in Half-life vs. No PEGReference
ZHER2-SMCC-MMAENo PEG~2-[1]
ZHER2-PEG4K-MMAE4 kDa PEG~52.5x increase[1]
ZHER2-PEG10K-MMAE10 kDa PEG~22.411.2x increase[1]

Key Functional Assays and Experimental Protocols

Cytotoxicity Assay

This assay determines the potency of the bioconjugate in killing target cells. A commonly used method is the MTT or CellTiter-Glo assay, which measures cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Conjugate Treatment: Prepare serial dilutions of the this compound conjugate, a relevant isotype control, and the free payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Subsequently, add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Internalization Assay

This assay confirms that the bioconjugate is internalized by the target cells, a prerequisite for the action of many intracellular payloads.

Experimental Protocol: Flow Cytometry-Based Internalization Assay

  • Labeling: Label the bioconjugate with a fluorescent dye (e.g., FITC, Alexa Fluor 488) if it is not inherently fluorescent.

  • Cell Treatment: Treat target cells with the fluorescently labeled bioconjugate for various time points (e.g., 0, 2, 6, 24 hours).

  • Sample Preparation: At each time point, wash the cells to remove unbound conjugate. For adherent cells, detach them using a non-enzymatic cell dissociation solution.

  • Analysis: Measure the fluorescence intensity within the cells using a flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence over time indicates internalization.

Plasma Stability Assay

This assay assesses the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity.

Experimental Protocol: LC-MS/MS-Based Plasma Stability Assay

  • Incubation: Incubate the this compound conjugate in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile) to stop the degradation and release the conjugate.

  • Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of intact bioconjugate and any released payload over time.

  • Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability profile.

Receptor Binding Assay

This assay evaluates the ability of the bioconjugate to bind to its target receptor on the cell surface, confirming that the conjugation process has not compromised the binding affinity of the targeting moiety.

Experimental Protocol: Flow Cytometry-Based Receptor Binding Assay

  • Cell Preparation: Prepare a single-cell suspension of the target cells.

  • Incubation: Incubate the cells with serial dilutions of the this compound conjugate or the unconjugated targeting molecule (e.g., antibody) on ice for a specified time.

  • Staining: If the conjugate is not fluorescently labeled, use a fluorescently labeled secondary antibody that binds to the primary targeting molecule.

  • Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound conjugate.

  • Data Analysis: Plot the MFI against the conjugate concentration and fit the data to a binding curve to determine the equilibrium dissociation constant (Kd).

Visualizing Workflows and Pathways with Graphviz

Diagrams created using the DOT language can effectively illustrate the experimental workflows and the targeted signaling pathways.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_validation Functional Validation MoleculeA Azide-Modified Payload Conjugation1 Click Reaction (CuAAC) MoleculeA->Conjugation1 Linker This compound Linker->Conjugation1 MoleculeB Targeting Moiety MoleculeB->Conjugation1 Conjugate This compound Conjugate Conjugation1->Conjugate Cytotoxicity Cytotoxicity Assay Conjugate->Cytotoxicity Internalization Internalization Assay Conjugate->Internalization Stability Plasma Stability Assay Conjugate->Stability Binding Receptor Binding Assay Conjugate->Binding

Caption: General workflow for the synthesis and functional validation of a this compound conjugate.

HER2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Payload Released Payload HER2->Payload Intracellular Release ADC Anti-HER2 ADC (via this compound) ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Induction of Apoptosis Payload->Apoptosis

Caption: Simplified HER2 signaling pathway targeted by an antibody-drug conjugate (ADC).

Conclusion

The validation of bioconjugates created with this compound requires a multi-faceted approach, employing a range of functional assays to assess their biological activity and stability. While direct, publicly available quantitative data for this specific linker is limited, the principles and protocols outlined in this guide, along with illustrative data from other PEGylated systems, provide a robust framework for its evaluation. The choice of functional assays should be tailored to the specific bioconjugate and its intended application. By systematically applying these validation strategies, researchers can gain a comprehensive understanding of their this compound conjugate's performance and make informed decisions for further development.

References

A Head-to-Head Comparison: Benchmarking Bis-Propargyl-PEG18 Against NHS Ester and Maleimide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking technology is paramount to the success of their experiments, influencing everything from the stability of antibody-drug conjugates to the elucidation of protein-protein interactions. This guide provides an objective comparison of Bis-Propargyl-PEG18, a polyethylene (B3416737) glycol (PEG)-ylated crosslinker utilizing click chemistry, against two established technologies: N-hydroxysuccinimide (NHS) esters and maleimides. The following analysis, supported by experimental data and detailed protocols, will aid in the selection of the optimal crosslinking strategy for your specific application.

This compound is a homobifunctional crosslinker featuring two propargyl groups at either end of a hydrophilic 18-unit polyethylene glycol spacer.[1][2] These propargyl groups react with azide-functionalized molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction is known for its high efficiency and specificity. The PEG spacer enhances the solubility of the crosslinker in aqueous solutions, a beneficial property in many biological applications.[5][6]

In contrast, NHS esters are widely used for their ability to react with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[7][8] Maleimide-based crosslinkers are highly specific for sulfhydryl groups, primarily found on cysteine residues, forming a thioether linkage.[9][10]

Quantitative Performance Comparison

The selection of a crosslinking technology often hinges on a balance of reactivity, specificity, stability, and biocompatibility. The following tables summarize the key performance indicators for this compound (representing click chemistry), a typical NHS ester crosslinker (e.g., Bis-PEG18-NHS ester), and a maleimide-based crosslinker.

Performance Metric This compound (Click Chemistry) NHS Ester Crosslinker Maleimide Crosslinker
Reaction Efficiency Very HighModerate to HighHigh
Reaction Speed Fast (minutes to a few hours)[11][12]Moderate (30 minutes to several hours)[13]Very Fast (minutes)[14]
Specificity Excellent (Azide-Alkyne)[4]Good (Primary Amines)Excellent (Thiols at pH < 7.5)[9]
Stability of Linkage Very High (Stable Triazole Ring)[15]High (Stable Amide Bond)Moderate (Thioether bond susceptible to retro-Michael reaction)[16][17]
Biocompatibility Good (Copper catalyst can be cytotoxic, but mitigation strategies exist)[11][18]GoodGood
Aqueous Solubility Excellent (due to PEG spacer)[3][5]Variable (can be improved with sulfonation or PEGylation)[4]Variable (can be improved with PEGylation)
Key Side Reactions MinimalHydrolysis in aqueous solution, potential reaction with other nucleophiles (e.g., Tyr, Ser) at high pH[2][19]Reaction with amines at pH > 7.5, retro-Michael reaction leading to deconjugation[9][16]

Experimental Protocols

To facilitate a direct comparison of these crosslinking technologies in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Comparison of Crosslinking Efficiency by SDS-PAGE

Objective: To visually assess the efficiency of each crosslinker in forming higher molecular weight species from a model protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS, pH 7.4)

  • This compound

  • Azide-functionalized BSA (prepare separately)

  • Bis-PEG18-NHS ester

  • Bis-Maleimide-PEG crosslinker

  • Thiol-functionalized BSA (prepare separately if BSA has no free thiols)

  • Copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand (e.g., THPTA) for the click reaction

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; 1 M β-mercaptoethanol for maleimide)

  • SDS-PAGE gels, running buffer, and loading dye

  • Coomassie Blue stain

Procedure:

  • Reaction Setup:

    • Click Chemistry: To the azide-functionalized BSA solution, add this compound at a 10:1 molar excess. Initiate the reaction by adding copper(II) sulfate, sodium ascorbate, and the ligand to final concentrations of 1 mM, 5 mM, and 5 mM, respectively.

    • NHS Ester: To the BSA solution, add the Bis-PEG18-NHS ester at a 10:1 molar excess.

    • Maleimide: To the thiol-functionalized BSA solution, add the Bis-Maleimide-PEG crosslinker at a 10:1 molar excess.

  • Incubation: Incubate all reaction mixtures at room temperature for 1 hour.

  • Quenching:

    • Click Chemistry: No quenching is typically required.

    • NHS Ester: Add the quenching solution to a final concentration of 50 mM.

    • Maleimide: Add the quenching solution to a final concentration of 50 mM.

  • SDS-PAGE Analysis:

    • Mix aliquots of each reaction with SDS-PAGE loading dye.

    • Run the samples on an SDS-PAGE gel.[20]

    • Stain the gel with Coomassie Blue.

    • Analyze the gel for the appearance of higher molecular weight bands, which indicate the formation of crosslinked BSA dimers, trimers, and larger oligomers. The intensity of these bands provides a qualitative measure of crosslinking efficiency.

Protocol 2: Assessment of Crosslinker Biocompatibility (Cytotoxicity Assay)

Objective: To evaluate the potential toxicity of each crosslinking reaction on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293 or HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • The three crosslinkers and necessary reaction components as in Protocol 1

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treatment:

    • Prepare the crosslinking reaction mixtures as described in Protocol 1, but without the protein.

    • Add the reaction mixtures to the cell culture medium at various final concentrations of the crosslinker (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (the solvent used to dissolve the crosslinkers).

  • Incubation: Incubate the cells with the crosslinker solutions for 24 hours.

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in cell viability indicates cytotoxicity.

Visualizing the Chemistries and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the reaction chemistries and experimental workflows.

Crosslinking_Chemistries cluster_click Click Chemistry (this compound) cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry Propargyl Protein-Propargyl Triazole Crosslinked Proteins (Triazole linkage) Propargyl->Triazole Cu(I) catalyst Azide Protein-Azide Azide->Triazole NHS_ester Protein-NHS ester Amide Crosslinked Proteins (Amide bond) NHS_ester->Amide pH 7-9 Amine Protein-Amine Amine->Amide Maleimide Protein-Maleimide Thioether Crosslinked Proteins (Thioether bond) Maleimide->Thioether pH 6.5-7.5 Thiol Protein-Thiol Thiol->Thioether

Caption: Reaction schemes for the three crosslinking technologies.

Experimental_Workflow cluster_efficiency Crosslinking Efficiency (SDS-PAGE) cluster_biocompatibility Biocompatibility (Cytotoxicity Assay) start_eff Prepare Protein Solutions react Add Crosslinkers & Incubate start_eff->react quench Quench Reactions react->quench sds_page SDS-PAGE Analysis quench->sds_page analyze_eff Visualize Crosslinked Products sds_page->analyze_eff start_bio Seed Cells treat Add Crosslinker Solutions start_bio->treat incubate_bio Incubate for 24h treat->incubate_bio viability_assay Perform Cell Viability Assay incubate_bio->viability_assay analyze_bio Measure & Analyze Viability viability_assay->analyze_bio

Caption: Experimental workflows for comparing crosslinker performance.

Conclusion

The choice between this compound and more traditional crosslinkers like NHS esters and maleimides depends on the specific requirements of the application.

  • This compound (Click Chemistry) is the superior choice when high specificity, reaction efficiency, and a highly stable final conjugate are critical. Its hydrophilicity is an added advantage for working with sensitive biomolecules in aqueous environments. The primary consideration is the potential for copper cytotoxicity, which can be managed with appropriate ligands.

  • NHS Esters are a reliable option for targeting abundant primary amines and forming stable amide bonds. However, researchers must be mindful of the competing hydrolysis reaction and the potential for off-target reactions at higher pH.

  • Maleimides offer excellent specificity for thiols and rapid reaction kinetics. The main drawback is the potential instability of the thioether linkage, which can be a significant concern for in vivo applications where long-term stability is required.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the crosslinking technology that best aligns with their experimental goals, ultimately leading to more robust and reproducible results.

References

Safety Operating Guide

Personal protective equipment for handling Bis-Propargyl-PEG18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Bis-Propargyl-PEG18. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Chemical and Hazard Identification

This compound is a polyethylene (B3416737) glycol (PEG) derivative used in click chemistry applications. While some sources may not classify it as hazardous, more comprehensive data indicates potential health and environmental risks. Therefore, it is imperative to handle this compound with appropriate caution.

Identifier Value Reference
Chemical Name This compound[1][2]
CAS Number 124238-56-8[1]
Molecular Formula C40H74O18[1][2]
Molecular Weight 843.01 g/mol [1][2]
GHS Hazard Classification Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410[2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[2]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses during procedures with a high risk of splashing or aerosol generation.

  • Hand Protection : Wear suitable chemical-resistant gloves. Given the potential for skin contact, it is recommended to double-glove with nitrile gloves. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.

  • Body Protection : A lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

III. Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Have a spill kit readily accessible.

  • Handling :

    • Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[3][4]

    • To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.[3][4]

    • If the substance is a solid, handle it carefully to avoid generating dust.

    • If creating a stock solution, use a non-amine-containing buffer at a pH of 7-9, or dissolve in a suitable organic solvent such as DMSO or DMF.[3][4]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly store or dispose of the chemical and any contaminated materials.

IV. Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Isolate : Secure the area to prevent the spread of the chemical.

  • Protect : Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain and Clean :

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

    • Sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

    • Do not allow the material to enter drains or water courses.[1]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

V. Disposal Plan

Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life.[2][5]

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Container Management :

    • Use a chemically compatible and leak-proof container for waste storage.

    • Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated area.

  • Final Disposal :

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

    • Do not dispose of this compound down the drain.

VI. Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Fume Hood A->B C Locate Safety Equipment (Eyewash, Shower, Spill Kit) B->C D Equilibrate Reagent C->D Proceed to Handling E Perform Chemical Synthesis or Experiment D->E F Decontaminate Work Area and Equipment E->F J Evacuate and Isolate Area E->J Spill Occurs G Segregate Chemical Waste F->G Proceed to Disposal H Store in Labeled, Sealed Container G->H I Arrange for EHS Pickup H->I K Contain with Absorbent Material J->K L Collect and Place in Hazardous Waste Container K->L L->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.